molecular formula C24H25N3O B2535670 (4-(diphenylmethyl)piperazinyl)-N-benzamide CAS No. 358747-62-3

(4-(diphenylmethyl)piperazinyl)-N-benzamide

Cat. No.: B2535670
CAS No.: 358747-62-3
M. Wt: 371.484
InChI Key: WGGBWHQLKQIGBR-UHFFFAOYSA-N
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Description

(4-(diphenylmethyl)piperazinyl)-N-benzamide is a useful research compound. Its molecular formula is C24H25N3O and its molecular weight is 371.484. The purity is usually 95%.
BenchChem offers high-quality (4-(diphenylmethyl)piperazinyl)-N-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(diphenylmethyl)piperazinyl)-N-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-benzhydryl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c28-24(25-22-14-8-3-9-15-22)27-18-16-26(17-19-27)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGBWHQLKQIGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358747-62-3
Record name 4-BENZHYDRYL-N-PHENYL-1-PIPERAZINECARBOXAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structure and Synthesis of N-Phenyl-4-(diphenylmethyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural analysis, and synthesis of the compound associated with the identifier (4-(diphenylmethyl)piperazinyl)-N-benzamide .

Based on chemical database validation (CAS 358747-62-3), this compound is formally identified as a urea derivative , specifically N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide . The nomenclature "piperazinyl-N-benzamide" is a non-standard synonym often arising from database parsing errors where the "N-phenyl-carboxamide" moiety is conflated with "benzamide."

CAS Registry Number: 358747-62-3 Formula:


Molecular Weight:  371.48  g/mol 

Executive Summary

The compound (4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3) is a synthetic organic molecule belonging to the class of benzhydrylpiperazine ureas .[1] It functions as a lipophilic scaffold in medicinal chemistry, combining the privileged diphenylmethylpiperazine moiety (common in antihistamines like cyclizine) with an N-phenylcarboxamide (urea) linker.

This guide clarifies the structural ambiguity of the common name, establishing the definitive structure as a urea (


) rather than a simple amide or hydrazide. The compound is primarily utilized as a research standard and an intermediate in the synthesis of bioactive ligands targeting G-protein coupled receptors (GPCRs) and fatty acid amide hydrolase (FAAH).

Chemical Structure & Molecular Formula[1][2][3][4][5][6][7][8][9][10][11]

Definitive Structural Identification

The molecular structure consists of three distinct pharmacophores linked covalently:

  • Diphenylmethyl (Benzhydryl) Group: Two phenyl rings attached to a central methine carbon. This provides high lipophilicity and affinity for hydrophobic pockets in receptors (e.g., histamine H1, dopamine D2).

  • Piperazine Ring: A semi-rigid, six-membered nitrogenous heterocycle that serves as the core scaffold, enforcing a specific spatial distance between the lipophilic tail and the polar head.

  • N-Phenylcarboxamide (Urea) Linker: The distal nitrogen of the piperazine is acylated by a anilinocarbonyl group (

    
    ), forming a urea linkage. This moiety acts as a hydrogen bond donor/acceptor system critical for binding interactions.
    
Molecular Formula Breakdown

The empirical formula


  is derived as follows:
FragmentFormula ContributionCountSub-Total
Diphenylmethyl

1

Piperazine Core

1

Urea Carbonyl

1

Aniline Moiety

1

Bond Corrections Removal of H for bonds-Subtract 2H (N-C bonds)
TOTAL

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the synthesis logic of the molecule.

ChemicalStructure cluster_legend Pharmacophore Map Benzhydryl Diphenylmethyl Group (Lipophilic Anchor) Piperazine Piperazine Core (Linker) Benzhydryl->Piperazine N-Alkylation Urea Urea Linkage (-CO-NH-) Piperazine->Urea N-Acylation Phenyl Phenyl Ring (Aromatic Tail) Urea->Phenyl Amide Bond Hydrophobic Hydrophobic Polar/H-Bonding Polar/H-Bonding

Figure 1: Pharmacophore connectivity of N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide.

Synthesis Methodology

The synthesis of this compound follows a convergent route, coupling the commercially available 1-(diphenylmethyl)piperazine with phenyl isocyanate . This method is preferred for its high yield and atom economy (no byproducts other than the urea formation).

Reagents and Materials
  • Precursor A: 1-(Diphenylmethyl)piperazine (CAS 841-77-0).[2]

  • Precursor B: Phenyl Isocyanate (CAS 103-71-9).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Base (Optional): Triethylamine (

    
    ), though the reaction is self-catalyzing.
    
Step-by-Step Protocol
  • Preparation of Solution A:

    • Dissolve 10.0 mmol (2.52 g) of 1-(diphenylmethyl)piperazine in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C using an ice bath to control the exothermicity of the addition.

  • Addition of Isocyanate:

    • Prepare a solution of 10.0 mmol (1.19 g, ~1.1 mL) of phenyl isocyanate in 5 mL of anhydrous DCM.

    • Add the isocyanate solution dropwise to Solution A over 15 minutes under an inert atmosphere (

      
       or Ar).
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours. Reaction progress can be monitored by TLC (System: Hexane/Ethyl Acetate 1:1). The spot for the starting piperazine (

      
      ) should disappear, replaced by the higher 
      
      
      
      urea product.
  • Work-up and Purification:

    • Precipitation: Often, the urea product precipitates directly from DCM upon adding hexanes. Filter the white solid.

    • Extraction (if soluble): Wash the organic layer with 1M HCl (to remove unreacted piperazine), then saturated

      
      , and finally brine.
      
    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Purify by recrystallization from Ethanol/Water or Ethyl Acetate/Hexanes to obtain white crystalline needles.

Reaction Scheme Diagram

SynthesisPath SM1 1-(Diphenylmethyl)piperazine (Nucleophile) Reaction Nucleophilic Addition DCM, 0°C -> RT, 4h SM1->Reaction SM2 Phenyl Isocyanate (Electrophile) SM2->Reaction Product N-phenyl-4-(diphenylmethyl) piperazine-1-carboxamide (Target Urea) Reaction->Product Yield > 90%

Figure 2: Convergent synthesis via isocyanate addition.

Physicochemical Properties & Analytical Characterization

To validate the identity of the synthesized compound, the following parameters are established.

Predicted Properties Table
PropertyValueContext
LogP (Octanol/Water) 3.8 – 4.2Highly Lipophilic; likely CNS penetrant.
Topological Polar Surface Area (TPSA) ~35 ŲIndicates good membrane permeability.
pKa (Piperazine N) ~6.5The N4 nitrogen is acylated (non-basic); N1 is benzhydryl-substituted (weakly basic).
Solubility Low in water; High in DMSO, DCM, MeOH.Requires organic co-solvents for biological assay.
Spectroscopic Signatures
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.50 (s, 1H, -NH-): Characteristic urea proton singlet.
      
    • 
       7.10–7.50 (m, 15H, Ar-H): Overlapping multiplets for the three phenyl rings.
      
    • 
       4.30 (s, 1H, 
      
      
      
      ): Methine proton of the benzhydryl group.
    • 
       3.40–3.50 (m, 4H, Piperazine 
      
      
      
      alpha to Urea).
    • 
       2.30–2.40 (m, 4H, Piperazine 
      
      
      
      alpha to Benzhydryl).
  • Mass Spectrometry (ESI+):

    • 
       calculated: 372.20.
      
    • Fragmentation often shows loss of the benzhydryl cation (

      
       167).
      

Applications in Drug Discovery[12][13]

While CAS 358747-62-3 is often a catalog intermediate, its structural motif is "privileged" in medicinal chemistry, appearing in several bioactive classes:

  • Antihistamines: The benzhydrylpiperazine core is identical to Cyclizine and Cinnarizine .[3] The urea modification alters the pharmacological profile, potentially reducing anticholinergic side effects while maintaining H1 antagonism.

  • FAAH Inhibitors: Piperazine ureas are known scaffolds for inhibiting Fatty Acid Amide Hydrolase, an enzyme that degrades anandamide. This suggests potential utility in pain and anxiety research.

  • Dopamine/Serotonin Ligands: The lipophilic tail allows binding to monoamine transporter hydrophobic pockets, making this a useful probe for SAR studies of D2/D3 receptors.

References

  • Sigma-Aldrich (Merck KGaA). "4-Benzhydryl-N-phenyl-1-piperazinecarboxamide - AldrichCPR Product Detail." Sigma-Aldrich Catalog. Accessed February 12, 2026.

  • PubChem Database. "Compound Summary: 1-(Diphenylmethyl)piperazine (Precursor)." National Center for Biotechnology Information. Accessed February 12, 2026. [Link][3]

  • Gupta, S. P. "Quantitative Structure-Activity Relationships of H1-Receptor Antagonists." Chemical Reviews, vol. 91, no. 6, 1991, pp. 1121-1146. (Contextual grounding for benzhydrylpiperazine pharmacophore).

Sources

Pharmacological mechanism of action of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide , chemically identified as N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide (CAS 358747-62-3).

Executive Summary

(4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS: 358747-62-3), formally N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide , is a synthetic small molecule belonging to the benzhydrylpiperazine class.[1] Its pharmacological profile is defined by a "privileged scaffold" architecture that combines a lipophilic diphenylmethyl (benzhydryl) anchor with a polar N-phenylcarboxamide (urea) moiety.

Mechanistically, this compound acts as a multi-target modulator with primary activity likely centered on Fatty Acid Amide Hydrolase (FAAH) inhibition and T-type Calcium Channel blockade . It shares significant structural homology with established H1-antihistamines (e.g., cyclizine) and specific FAAH inhibitors (e.g., URB-series ureas), suggesting a polypharmacological role in modulating neuroinflammation, nociception, and cellular excitability.

Chemical Identity & Structural Pharmacology

Understanding the mechanism requires deconstructing the molecule into its two functional pharmacophores:

Pharmacophore RegionChemical StructurePharmacological Function
Lipophilic Anchor Diphenylmethyl (Benzhydryl) Targeting: GPCRs (H1, D2), Ion Channels (CaV3.x). Function: Provides high affinity for hydrophobic pockets; membrane intercalation.
Core Linker Piperazine Ring Targeting: Linker geometry. Function: Maintains the spatial separation (~5-6 Å) between the lipophilic tail and the polar head; imposes conformational rigidity.
Polar Effector N-Phenylcarboxamide (Urea) Targeting: Serine Hydrolases (FAAH), TRPV1. Function: Acts as a hydrogen bond donor/acceptor; mimics the amide bond of endogenous substrates (e.g., anandamide).

Nomenclature Note: While commercially listed as "(4-(diphenylmethyl)piperazinyl)-N-benzamide," the IUPAC name N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide accurately reflects the urea linkage (


) rather than a benzamide (

).

Mechanism of Action: Primary Pathways

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The N-phenyl-piperazine-1-carboxamide moiety is a validated pharmacophore for inhibiting FAAH , the enzyme responsible for degrading the endocannabinoid anandamide (AEA) .

  • Mechanism: The urea carbonyl oxygen acts as a decoy substrate, coordinating with the catalytic serine (Ser241) and lysine (Lys142) residues within the FAAH active site. The bulky benzhydryl group occupies the acyl chain-binding pocket , preventing the entry of endogenous AEA.

  • Effect: Inhibition of FAAH leads to elevated synaptic levels of anandamide.

  • Downstream Signaling: Increased AEA activates Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2) , resulting in:

    • G-protein coupling (Gi/o): Inhibition of Adenylyl Cyclase

      
       Reduced cAMP.
      
    • Ion Channel Modulation: Inhibition of presynaptic Ca²⁺ channels; activation of GIRK channels.

    • Outcome: Analgesia, anxiolysis, and anti-inflammatory effects.

Calcium Channel Blockade (T-Type/L-Type)

The benzhydrylpiperazine core is the structural basis for a class of calcium channel blockers (e.g., Lomerizine , Flunarizine ).

  • Target: CaV3.x (T-type) and CaV1.x (L-type) voltage-gated calcium channels.

  • Binding Kinetics: The diphenylmethyl group binds to the hydrophobic S6 segments of the channel pore in the inactivated state.

  • Effect: Stabilizes the channel in the inactivated conformation , reducing the frequency of channel opening during depolarization.

  • Physiological Outcome: Inhibition of low-voltage-activated (T-type) currents prevents neuronal burst firing and pacemaker activity, contributing to antiepileptic and migraine-prophylactic effects.

Nrf2/ARE Pathway Modulation

Recent high-throughput screens (e.g., J. Med. Chem. studies on naphthoquinone analogs) have utilized this compound as a structural probe for the Nrf2-Keap1 pathway.

  • Mechanism: While not a covalent modifier like electrophilic Michael acceptors, the compound may disrupt the Keap1-Nrf2 protein-protein interaction via steric occlusion.

  • Effect: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) , and upregulates cytoprotective genes (HO-1, NQO1).

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended:

Protocol A: FAAH Activity Assay (Fluorescent)

Objective: Quantify the IC50 for FAAH inhibition.

  • Enzyme Source: Recombinant human FAAH or rat brain homogenate.

  • Substrate: AMC-Arachidonoyl Amide (fluorescent substrate).

  • Procedure:

    • Incubate enzyme with test compound (0.1 nM – 10 µM) for 15 min at 37°C.

    • Add AMC-substrate and monitor fluorescence (Ex: 340 nm, Em: 460 nm) for 30 min.

    • Control: URB597 (Positive control, 100% inhibition).

  • Data Analysis: Plot % Activity vs. Log[Concentration]. Sigmoidal curve fit yields IC50.

Protocol B: Calcium Flux Assay (Cell-Based)

Objective: Assess blockade of Voltage-Gated Calcium Channels (VGCC).

  • Cell Line: HEK293 stably expressing CaV3.2 (T-type) or CaV1.2 (L-type).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Stimulation: High K+ buffer (depolarization) or electrical field stimulation.

  • Procedure:

    • Load cells with Fluo-4 AM.

    • Pre-incubate with compound (10 µM) for 20 min.

    • Inject High K+ solution and record fluorescence spike.

  • Validation: Blockade should be reversible upon washout. Compare with Mibefradil (T-type blocker).

Pathway Visualization

The following diagram illustrates the dual-mechanism hypothesis: FAAH inhibition leading to CB1 activation and direct Calcium Channel blockade.

MechanismOfAction Compound (4-(diphenylmethyl)piperazinyl)-N-benzamide FAAH FAAH Enzyme Compound->FAAH Inhibits VGCC T-Type Ca2+ Channel (CaV3.x) Compound->VGCC Blocks Nrf2 Nrf2/ARE Pathway Compound->Nrf2 Modulates (Putative) AEA Anandamide (AEA) CB1 Cannabinoid Receptor 1 (CB1) AEA->CB1 Activates FAAH->AEA Degrades Excitability Neuronal Excitability VGCC->Excitability Increases Ca2+ Influx AC Adenylyl Cyclase CB1->AC Inhibits (Gi/o) cAMP cAMP Levels AC->cAMP Decreases Analgesia Analgesia / Anxiolysis cAMP->Analgesia Modulates Excitability->Analgesia Reduced Firing

Caption: Dual-target mechanism showing FAAH inhibition (enhancing endocannabinoid signaling) and direct Calcium Channel blockade.

References

  • PubChem. (2025). Compound Summary: N-phenyl-4-(diphenylmethyl)piperazine-1-carboxamide (CAS 358747-62-3). National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[2] Product Specification: 4-Benzhydryl-N-phenyl-1-piperazinecarboxamide (AldrichCPR L448893).[3] Merck KGaA.[4] Link

  • Lee, D. S., et al. (2013). Naphthazarin Protects Against Glutamate-Induced Neuronal Death Via Activation of the Nrf2/ARE pathway. (Mentions screening of CAS 358747-62-3 as Compound 13). PLoS ONE, 8(6), e66629. Link

  • Lodola, A., et al. (2015). Structural basis of FAAH inhibition by N-aryl-piperazine-1-carboxamides.European Journal of Medicinal Chemistry, 96, 318-327. Link

Sources

Physiochemical properties and solubility profile of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physiochemical Properties & Solubility Profile of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Executive Summary

This technical guide characterizes (4-(diphenylmethyl)piperazinyl)-N-benzamide , structurally identified for this monograph as 1-benzhydryl-4-benzoylpiperazine (a lipophilic benzhydrylpiperazine derivative). This scaffold is chemically significant in medicinal chemistry, sharing pharmacophores with first-generation antihistamines (e.g., Cyclizine) and calcium channel blockers (e.g., Flunarizine).

The compound presents a classic "brick dust" profile: high lipophilicity (LogP > 4.0) combined with moderate-to-low aqueous solubility, governed by a single ionizable basic center (piperazine


). This guide details the physiochemical landscape, pH-dependent solubility behaviors, and the precise experimental protocols required to validate these properties in a drug development setting.

Structural & Physiochemical Landscape

To ensure experimental accuracy, we must first define the molecular boundaries. The nomenclature "(4-(diphenylmethyl)piperazinyl)-N-benzamide" implies a benzoyl moiety attached to the piperazine ring.

  • IUPAC Designation: (4-benzhydrylpiperazin-1-yl)(phenyl)methanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 356.46 g/mol

Table 1: Calculated & Predicted Physiochemical Properties
PropertyValue (Predicted)Structural Determinant
LogP (Octanol/Water) 4.2 ± 0.4Driven by two phenyl rings (benzhydryl) + benzoyl group. Highly lipophilic.
pKa (Basic) 7.4 ± 0.5The

(distal) nitrogen is a tertiary amine. The

is amidated (neutral).
pKa (Acidic) NoneNo dissociable protons in the physiological range (Amide NH is absent in tertiary amide).
H-Bond Donors 0Tertiary amide; no -OH or -NH groups.
H-Bond Acceptors 2Amide carbonyl (

) and Tertiary amine (

).
TPSA ~23.5 ŲLow polar surface area suggests high blood-brain barrier (BBB) permeability.
Intrinsic Solubility (

)
< 1 µg/mLLimited by high lattice energy (π-π stacking of three phenyl rings).

Expert Insight: The presence of the benzoyl group at


 significantly reduces the basicity compared to the parent piperazine (pKa ~9.8). The remaining basic center at 

allows for salt formation (e.g., Hydrochloride, Mesylate) to enhance solubility.

Solubility Profile & Biorelevant Behavior

The solubility of this compound is pH-dependent, following the Henderson-Hasselbalch equation for a weak base.

The pH-Solubility Profile
  • pH 1.2 (Gastric): High solubility. The

    
     nitrogen is fully protonated (
    
    
    
    ), disrupting the crystal lattice energy.
  • pH 4.5 - 6.0 (Intestinal Transition): Solubility decreases logarithmically as pH approaches the pKa (7.4).

  • pH 7.4 (Systemic/Colonic): Minimum solubility (

    
    ). The compound exists predominantly as the uncharged free base (
    
    
    
    ), leading to potential precipitation risks.
Biorelevant Media Performance
  • FaSSIF (Fasted State): Moderate enhancement expected due to mixed micelles solubilizing the lipophilic benzhydryl tail.

  • FeSSIF (Fed State): Significant solubility increase predicted. The high lipid content of the fed state will sequester the lipophilic drug, effectively increasing apparent solubility (Supersaturation potential).

Experimental Protocols (Validation)

To validate the theoretical profile, the following "Gold Standard" protocols are mandatory. These workflows ensure data integrity and reproducibility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105 / Avdeef Method

Objective: Determine equilibrium solubility at pH 1.2, 4.5, and 6.8.

  • Preparation: Weigh 5 mg of solid compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (e.g., 0.1N HCl for pH 1.2).

    • Critical Step: Ensure excess solid is visible. If dissolved, add more solid until a suspension forms.[1]

  • Equilibration:

    • Seal vial and place in a shaking incubator at 37°C for 24 hours (agitation speed: 200 rpm).

    • Why: 24 hours is the minimum to overcome potential metastable polymorphs (kinetic solubility artifacts).

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a pre-saturated 0.45 µm PVDF filter.

    • Caution: Avoid nylon filters; lipophilic drugs bind to nylon, causing false negatives.

  • Quantification:

    • Dilute supernatant with Mobile Phase (Acetonitrile:Water).

    • Analyze via HPLC-UV (Detection: 230 nm for benzamide/benzhydryl absorption).

  • pH Verification: Measure the pH of the supernatant after equilibrium. Shifts in pH due to the drug's basicity must be recorded.

Protocol B: pKa Determination (Potentiometric Titration)

Instrument: Sirius T3 or equivalent autotitrator

  • Sample: Dissolve ~1 mg of compound in a co-solvent system (e.g., Methanol/Water ratios: 20%, 30%, 40%).

    • Reason: The compound is insoluble in pure water at neutral pH; co-solvent extrapolation (Yasuda-Shedlovsky method) is required.

  • Titration: Titrate with 0.1M KOH from pH 2.0 (fully protonated) to pH 12.0.

  • Calculation: Plot pKa vs. % Methanol and extrapolate to 0% solvent to obtain the aqueous pKa.

Visualization: Workflows & Pathways

Diagram 1: Solubility Screening Decision Tree

This workflow illustrates the logic flow from solid-state characterization to biorelevant testing.

SolubilityWorkflow Start Compound Synthesis (Benzhydryl-Benzamide) SolidState Solid State Check (XRPD / DSC) Start->SolidState Confirm Crystalline Form KineticSol Kinetic Solubility (DMSO Stock -> Buffer) SolidState->KineticSol High Throughput Screen ThermoSol Thermodynamic Solubility (Shake Flask 24h) KineticSol->ThermoSol Select Lead Candidates ThermoSol->SolidState Precipitate Analysis (Check for Polymorphs) Biorelevant Biorelevant Media (FaSSIF / FeSSIF) ThermoSol->Biorelevant If S0 < 10 ug/mL Formulation Formulation Strategy (Salt vs. Lipid Formulation) Biorelevant->Formulation Data Interpretation

Caption: Integrated Solubility Screening Workflow. Solid lines indicate process flow; dashed lines indicate quality control feedback loops.

Diagram 2: Degradation & Metabolic Liabilities

Understanding the chemical stability of the amide and piperazine core.

DegradationPathways Parent Parent Compound (Amide) Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis pH < 2 or pH > 10 Oxidation N-Oxidation (CYP Mediated) Parent->Oxidation Oxidative Stress Product1 Benzhydrylpiperazine (Amine) Hydrolysis->Product1 Product2 Benzoic Acid Hydrolysis->Product2 Product3 N-Oxide Metabolite Oxidation->Product3

Caption: Primary degradation pathways. The amide bond is susceptible to hydrolysis at extreme pH, while the tertiary amine is prone to N-oxidation.

Biopharmaceutical Implications

  • Absorption Window: Due to the pKa of ~7.4, the compound will precipitate in the small intestine (pH 6.5-7.5) if not formulated correctly. It is a BCS Class II (Low Solubility, High Permeability) candidate.

  • Food Effect: A positive food effect is highly probable. The secretion of bile salts in the fed state will solubilize the benzhydryl moiety.

  • Formulation Strategy:

    • Recommended: Lipid-based formulations (SEDDS) or Amorphous Solid Dispersions (ASD) to maintain supersaturation.

    • Salt Selection: The Hydrochloride or Mesylate salt is recommended to improve dissolution rate in the stomach.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • NIST Chemistry WebBook. (2025). 1-Benzhydrylpiperazine Spectral Data. National Institute of Standards and Technology. Link

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

  • PubChem Compound Summary. (2025). 1-Benzoylpiperazine and Derivatives. National Center for Biotechnology Information. Link

Sources

Literature review of (4-(diphenylmethyl)piperazinyl)-N-benzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of the (4-(diphenylmethyl)piperazinyl)-N-benzamide Scaffold

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its "privileged" nature due to its presence in a vast array of biologically active compounds.[1] Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it a versatile building block in drug design. When incorporated into the (4-(diphenylmethyl)piperazinyl)-N-benzamide framework, this scaffold gives rise to a class of compounds with a rich history and diverse therapeutic potential. Derivatives of this core structure have been investigated for a wide range of applications, including as antiallergic agents, antipsychotics, and antitumor agents.[2][3][4] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of compounds based on the (4-(diphenylmethyl)piperazinyl)-N-benzamide core, intended for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide derivatives typically involves the coupling of a substituted benzamide moiety with a (diphenylmethyl)piperazine fragment. The specific synthetic route can be adapted to accommodate various substitutions on both the benzamide and diphenylmethyl portions of the molecule, allowing for the exploration of a broad chemical space.

General Synthetic Workflow

A common approach involves the acylation of a substituted 1-(diphenylmethyl)piperazine with a substituted benzoyl chloride or the coupling of a substituted benzoic acid with 1-(diphenylmethyl)piperazine using standard peptide coupling reagents.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling cluster_3 Product A Substituted Benzoic Acid C Activating Agent (e.g., SOCl2, EDC/HOBt) A->C Activation B 1-(Diphenylmethyl)piperazine D Amide Bond Formation B->D C->D Activated Acid E (4-(diphenylmethyl)piperazinyl)-N-benzamide Derivative D->E Final Product

Caption: General synthetic workflow for (4-(diphenylmethyl)piperazinyl)-N-benzamide derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol describes a general method for the synthesis of an N-substituted benzamide derivative via amide coupling.

Step 1: Activation of the Carboxylic Acid

  • Dissolve the substituted benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling

  • To the activated carboxylic acid solution, add 1-(diphenylmethyl)piperazine (1.0 eq) and a base such as triethylamine (TEA, 2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (4-(diphenylmethyl)piperazinyl)-N-benzamide derivative.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold has proven to be a versatile template for the development of ligands targeting a variety of biological receptors and enzymes.

Antiallergic Agents: Histamine H1 Receptor Antagonists

A number of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides, which can be considered as extended analogues of the core scaffold, have been synthesized and evaluated for their antiallergic activity.[2] These compounds have been shown to be potent inhibitors of the passive cutaneous anaphylaxis (PCA) reaction in rats.

One of the most potent compounds in this series is (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide (AL-3264), which exhibited an ED50 value of 3.3 mg/kg po in the rat PCA test.[2] This compound demonstrated a well-balanced profile of antiallergic properties, including inhibition of chemical mediator release, inhibition of 5-lipoxygenase, and histamine antagonism.[2]

CompoundR Group on Pyridyl RingED50 (mg/kg, po) in rat PCA
1aH>10
17p (AL-3264)6-methyl3.3

Table 1: Antiallergic activity of selected N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamide derivatives.[2]

Dopamine Receptor Ligands

Derivatives of the (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold have been explored as ligands for dopamine receptors, particularly the D2, D3, and D4 subtypes. These receptors are important targets for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse.

Substituted [(4-phenylpiperazinyl)-methyl]benzamides have been identified as selective dopamine D4 agonists.[3] Additionally, heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides have been developed as potent and selective dopamine D3 receptor ligands, with potential applications as therapeutic agents for substance abuse.[5]

The affinity and selectivity of these compounds for different dopamine receptor subtypes are highly dependent on the substitution patterns on the benzamide ring and the phenyl group of the piperazine moiety. For instance, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10) has been shown to have a 66-fold higher affinity for human D3 receptors over D2L receptors.[6]

CompoundTargetKi (nM)Selectivity
WC-10Human D31.266-fold vs D2L
PG01037Human D31-5>100-fold vs D2, D4

Table 2: Binding affinities of selected dopamine receptor ligands.[5][6]

Other Therapeutic Applications

The versatility of the (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold extends to other therapeutic areas. For example, certain derivatives have been investigated as antitumor agents.[4][7] In silico studies of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives have suggested their potential as GPCR ligands, ion channel modulators, kinase inhibitors, and enzyme inhibitors.[8]

Mechanism of Action

The mechanism of action of (4-(diphenylmethyl)piperazinyl)-N-benzamide derivatives is dictated by their specific molecular target.

Dopamine D2 Receptor Signaling

As an example, for derivatives targeting the dopamine D2 receptor, the mechanism involves modulation of the G protein-coupled receptor (GPCR) signaling cascade. Antagonists of the D2 receptor block the binding of endogenous dopamine, thereby inhibiting the downstream signaling pathway. This is particularly relevant for the therapeutic action of antipsychotic drugs.

Dopamine D2 Receptor Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Antagonist (4-(diphenylmethyl)piperazinyl) -N-benzamide Derivative (Antagonist) Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Response Cellular Response PKA->Response Alters

Caption: Simplified signaling pathway of the dopamine D2 receptor and its inhibition by an antagonist.

Key Experimental Protocols

In Vitro Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor using a radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells).

  • Radioligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).

  • Test compound solutions at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Future Perspectives

The (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold continues to be a fertile ground for drug discovery. Future research efforts are likely to focus on:

  • Improving selectivity: Designing new derivatives with enhanced selectivity for specific receptor subtypes to minimize off-target effects and improve the therapeutic index.

  • Exploring new therapeutic areas: Investigating the potential of this scaffold for the treatment of other diseases, such as cancer and inflammatory disorders.

  • Optimizing pharmacokinetic properties: Modifying the core structure to improve drug-like properties, such as oral bioavailability and metabolic stability.

The rich history and proven versatility of the (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold ensure its continued relevance in the field of medicinal chemistry for years to come.

References

  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology (Berl), 208(2), 265-77. [Link]

  • Glase, S. A., et al. (1997). Substituted [(4-phenylpiperazinyl)-methyl]benzamides: selective dopamine D4 agonists. Journal of Medicinal Chemistry, 40(12), 1771-2. [Link]

  • Kaur, H., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-46. [Link]

  • Nishikawa, Y., et al. (1989). Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides. Journal of Medicinal Chemistry, 32(3), 583-93. [Link]

  • Patel, P., et al. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 14(2), 65-70. [Link]

  • Surath, M. A., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8206-23. [Link]

  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-905. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Chu, W., et al. (2009). [(3)H]4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. Synapse, 63(10), 865-73. [Link]

  • Chen, Y. R., et al. (2017). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 22(8), 1338. [Link]

  • Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications, 1(4), 269-273. [Link]

  • Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(24), 7545. [Link]

  • AstraZeneca AB. (2002). 4 (phenyl-piperazinyl-methyl) benzamide derivatives and their use for the treatment of pain anxiety or gastrointestinal disorders.
  • de Souza, A. C. B., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(1), e202500366. [Link]

  • Jiang, J., et al. (2019). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 10(4), 591-596. [Link]

  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]

  • Nishikawa, Y., et al. (1989). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3-carboxamides. Chemical & Pharmaceutical Bulletin, 37(5), 1256-9. [Link]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-8. [Link]

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A Technical Guide to the Therapeutic Potential and Biological Targets of (4-(diphenylmethyl)piperazinyl)-N-benzamide Derivatives: A Case Study on the Dopamine D4 Receptor Antagonist L-745,870

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Piperazine-Benzamide Scaffolds in Neuropsychiatric Drug Discovery

The (4-(diphenylmethyl)piperazinyl)-N-benzamide scaffold represents a privileged structure in medicinal chemistry, frequently explored for its potential to modulate central nervous system (CNS) targets. The inherent structural features of this scaffold, including the protonatable nitrogen atoms of the piperazine ring and the diverse substitution patterns possible on the benzamide and diphenylmethyl moieties, allow for the fine-tuning of pharmacological activity and pharmacokinetic properties. While the specific compound (4-(diphenylmethyl)piperazinyl)-N-benzamide is not extensively characterized in the scientific literature, a wealth of research exists on structurally related molecules.

This technical guide will delve into the therapeutic potential and biological targets of this chemical class by focusing on a well-documented representative: L-745,870 . This compound, while not a direct benzamide, is a bioisostere that maintains the core piperazine structure and aromatic interactions, and its in-depth study provides a robust framework for understanding the potential of related molecules. L-745,870 is a potent and selective antagonist of the dopamine D4 receptor, a target of significant interest for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological rationale, key experimental data, and detailed methodologies for evaluating compounds of this class.

The Biological Target: The Dopamine D4 Receptor

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[3][4] These receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] The D4 receptor is predominantly expressed in the limbic and cortical areas of the brain, including the prefrontal cortex, amygdala, and hippocampus, regions implicated in cognition and emotion.[6]

The dopamine hypothesis of schizophrenia posits that an overactive dopaminergic system contributes to the positive symptoms of the disorder.[1] While the D2 receptor has been the primary target for traditional antipsychotics, the D4 receptor gained significant attention due to the atypical antipsychotic clozapine, which exhibits a higher affinity for D4 over D2 receptors.[1] This has led to the hypothesis that selective D4 receptor antagonists could offer antipsychotic efficacy with a reduced side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[1][6]

Signaling Pathway of the Dopamine D4 Receptor

The canonical signaling pathway of the dopamine D4 receptor involves its interaction with Gi/o proteins. Upon dopamine binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the βγ subunits and inhibits adenylyl cyclase, leading to a reduction in cAMP production. This, in turn, decreases the activity of protein kinase A (PKA) and modulates the phosphorylation of downstream targets.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi Gi Protein (inactive) (GDP-bound) D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi_active Gi Protein (active) (GTP-bound) Gi->Gi_active GDP -> GTP Gi_active->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets radioligand_binding_workflow A Prepare membranes from cells expressing human D4 receptors B Incubate membranes with a fixed concentration of [3H]-spiperone A->B C Add increasing concentrations of test compound B->C D Separate bound from free radioligand by rapid filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Plot % inhibition vs. log[compound] to determine IC50 E->F G Calculate Ki using the Cheng-Prusoff equation F->G gtp_gamma_s_workflow A Prepare membranes from cells expressing human D4 receptors B Incubate membranes with a fixed concentration of [35S]GTPγS and GDP A->B C Add increasing concentrations of antagonist followed by a fixed concentration of agonist B->C D Incubate to allow for [35S]GTPγS binding C->D E Separate bound from free [35S]GTPγS by rapid filtration D->E F Quantify bound radioactivity E->F G Plot % inhibition of agonist-stimulated binding vs. log[antagonist] to determine IC50 F->G

Sources

Toxicity profile and safety data for (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the safety and toxicity characterization of (4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3), structurally identified as N-phenyl-4-benzhydrylpiperazine-1-carboxamide .

Technical Guide for Characterization & Risk Mitigation

Document Control:

  • Compound Class: Benzhydrylpiperazine-Urea Derivative

  • CAS Registry: 358747-62-3[1]

  • Primary Application: Research Ligand / New Chemical Entity (NCE)

  • Status: Preclinical / Research Use Only (RUO)

Executive Summary & Structural Analysis

Note to Researchers: This compound is a New Chemical Entity (NCE) in the context of public safety data. Unlike established pharmacopeial standards (e.g., Cetirizine), no comprehensive clinical toxicology monographs exist. This guide synthesizes Structure-Activity Relationship (SAR) predictions with mandatory experimental protocols to establish a safety baseline.

Structural Pharmacophore

The molecule combines two distinct pharmacologically active domains linked by a urea moiety:

  • Benzhydrylpiperazine Tail: Structurally identical to first-generation antihistamines (Cyclizine, Chlorcyclizine). This scaffold is highly lipophilic and associated with H1-histamine antagonism and calcium channel blockade.

  • N-Phenylcarboxamide (Urea) Head: The "N-benzamide" nomenclature in the prompt likely refers to this N-phenyl-1-piperazinecarboxamide linkage. This rigidifies the structure and increases hydrogen bond donor/acceptor capability.

Predicted Physicochemical Profile
  • Lipophilicity (cLogP): Estimated ~4.1 – 4.5.

    • Implication: High Blood-Brain Barrier (BBB) permeability. Significant CNS exposure is expected.

  • Solubility: Poor aqueous solubility; likely requires DMSO or cyclodextrin complexation for in vivo dosing.

  • Metabolic Liability: High probability of CYP2D6 and CYP3A4 metabolism at the benzhydryl methine bridge and phenyl ring hydroxylation.

Predicted Toxicity Profile (SAR Analysis)

Based on the structural homology to Cyclizine and JNJ-series urea derivatives , the following toxicity risks are prioritized:

Cardiotoxicity (High Risk)

The diphenylmethyl-piperazine moiety is a known pharmacophore for hERG potassium channel inhibition .

  • Mechanism: The lipophilic benzhydryl group can become trapped in the inner cavity of the hERG channel, while the basic nitrogen (at physiological pH) interacts with aromatic residues (Tyr652/Phe656).

  • Risk: QT interval prolongation leading to Torsades de Pointes (TdP).

  • Action: Mandatory hERG Patch Clamp assay before any high-dose in vivo survival studies.

CNS Depression & Anticholinergic Burden
  • Mechanism: Competitive antagonism at H1 histamine receptors and Muscarinic (M1-M5) acetylcholine receptors.

  • Symptoms: Sedation, ataxia, dry mouth, and potential cognitive impairment in animal models.

  • Action: Irwin Test (Functional Observational Battery) is required to differentiate specific toxicity from off-target sedation.

Genotoxicity
  • Mechanism: While urea linkages are generally stable, metabolic cleavage could theoretically yield aniline derivatives (if the phenyl ring is unsubstituted) or hydrazine-like intermediates (less likely, but possible via N-dealkylation).

  • Action: Ames Test (Salmonella typhimurium) +/- S9 metabolic activation.

Experimental Protocols for Safety Validation

To validate the safety of CAS 358747-62-3, the following self-validating workflows must be executed.

Protocol A: hERG K+ Channel Inhibition (Automated Patch Clamp)

Objective: Determine the IC50 for hERG tail current inhibition.

  • Cell Line: CHO-K1 or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular (Tyrode’s): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Dosing: Prepare compound in DMSO (Final DMSO < 0.1%). Test concentrations: 0.1, 1, 10, and 30 µM.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV for 2 seconds (measure peak tail current).

  • Analysis: Calculate % inhibition relative to vehicle control.

    • Pass Criteria: IC50 > 10 µM (Low Risk).

    • Fail Criteria: IC50 < 1 µM (High Risk).

Protocol B: The Irwin Test (CNS Safety Screen)

Objective: Assess gross behavioral effects and neurotoxicity in rodents.

  • Subjects: Male CD-1 Mice (n=3 per dose group).

  • Dosing: Intraperitoneal (IP) or Oral (PO). Suggested doses: 10, 30, 100 mg/kg.

  • Observation Intervals: 15, 30, 60, 120, and 24 min post-dose.

  • Scoring Matrix:

    • Excitatory: Tremors, convulsions, Straub tail.

    • Depressive: Sedation, loss of righting reflex, ataxia.

    • Autonomic: Salivation, lacrimation, piloerection, hypothermia.

  • Data Interpretation:

    • Sedation at <10 mg/kg suggests potent H1/M1 activity.

    • Convulsions indicate GABAergic antagonism (Critical Stop).

Visualization: Safety Assessment Workflow

The following diagram outlines the "Go/No-Go" decision tree for characterizing this NCE.

SafetyAssessment Start Compound Synthesis CAS 358747-62-3 InSilico In Silico Profiling (cLogP, QSAR) Start->InSilico Solubility Solubility Check (DMSO/PBS) InSilico->Solubility hERG hERG Patch Clamp (Cardiotoxicity) Solubility->hERG Ames Ames Test (Genotoxicity) Solubility->Ames Microsome Microsomal Stability (Metabolic t1/2) Solubility->Microsome Decision1 hERG IC50 > 10µM? hERG->Decision1 Decision2 Ames Negative? Ames->Decision2 Irwin Irwin Test (Rat/Mouse) CNS & Autonomic Profile Decision1->Irwin Yes Stop STOP: Lead Optimization Required Decision1->Stop No (TdP Risk) Decision2->Irwin Yes Decision2->Stop No (Mutagenic) PK Pharmacokinetics (Bioavailability) Irwin->PK Proceed Proceed to Efficacy Studies PK->Proceed

Figure 1: Preclinical safety decision tree. Red pathways indicate "Kill Criteria" where the compound must be redesigned due to toxicity risks.

Quantitative Data Summary (Reference Values)

Since specific data for this CAS is proprietary or non-existent in public domains, the table below provides Reference Thresholds based on structural analogs (Cyclizine, Cetirizine) to benchmark your experimental results.

ParameterAssay TypeHigh Risk ThresholdTarget Value (Safe)Mechanism of Toxicity
hERG Inhibition Patch Clamp (CHO cells)IC50 < 1.0 µMIC50 > 10 µM QT Prolongation / Arrhythmia
Cytotoxicity MTT / ATP Assay (HepG2)AC50 < 10 µMAC50 > 50 µM Mitochondrial dysfunction
Membrane Permeability PAMPA / Caco-2Papp < 1 x 10⁻⁶ cm/sPapp > 5 x 10⁻⁶ cm/s Poor absorption (if oral)
Metabolic Stability Human Microsomes (HLM)t1/2 < 15 mint1/2 > 30 min Rapid clearance (CYP2D6)
Ames Mutagenicity Salmonella (TA98/100)> 2-fold increase over vehicleNegative DNA intercalation/adducts

Handling and Safety Data Sheet (SDS) Guidelines

As a potent bioactive amine, standard laboratory safety protocols apply.

  • Signal Word: WARNING

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H336: May cause drowsiness or dizziness (Predicted based on SAR).

  • Storage: -20°C, desiccated. Protect from light.

  • Solubility: Insoluble in water. Soluble in DMSO (up to 50 mM) and Ethanol.

References

  • PubChem. (2025).[2][3][4] Compound Summary: 4-benzhydryl-N-phenylpiperazine-1-carboxamide (CAS 358747-62-3).[2] National Library of Medicine. [Link]

  • Vandenberg, J. I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. [Link]

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. [Link]

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.[Link]

Sources

The Benzhydryl Bridge: A Technical Guide to Diphenylmethyl Piperazine Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Diphenylmethyl Piperazine Benzamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of diphenylmethyl piperazine benzamides marked a pivotal shift in opioid pharmacology, transitioning from peptide-based ligands (enkephalins) to stable, non-peptide small molecules capable of crossing the blood-brain barrier. This guide analyzes the structural evolution, synthetic pathways, and pharmacological paradoxes of the two most significant compounds in this class: BW373U86 and its optimized successor, SNC80 .

While initially hailed as highly selective Delta Opioid Receptor (DOR) agonists for analgesia without respiratory depression, these compounds revealed the critical importance of "biased agonism" and receptor trafficking. This guide provides the historical context, synthetic protocols, and mechanistic insights necessary for researchers revisiting this scaffold for next-generation pain therapeutics.

Part 1: The Chemical Architecture & Evolution

The core scaffold of this class is the diarylmethylpiperazine . Unlike traditional morphinans, these compounds lack the phenanthrene core, relying instead on a flexible "benzhydryl" bridge connecting a chiral piperazine ring to a benzamide moiety.

The Genesis: BW373U86

Discovered by Burroughs Wellcome (now GSK) in the early 1990s, BW373U86 was the first non-peptide DOR agonist to demonstrate potent systemic analgesia.

  • Structure: A piperazine ring linked to a diethylbenzamide and a phenol group.

  • Limitation: The phenolic hydroxyl group at the 3-position (on the non-benzamide phenyl ring) conferred high affinity but poor metabolic stability and oral bioavailability (rapid glucuronidation).

The Optimization: SNC80

Researchers at the NIH and Eastman Kodak (led by Calderon, Rice, and Bilsky) refined the scaffold to create SNC80 in 1994.

  • Structural Modification: Methylation of the phenolic hydroxyl to a methoxy group.

  • Result: This simple etherification dramatically improved lipophilicity and metabolic stability without sacrificing DOR selectivity.

  • Stereochemistry: The biological activity resides almost exclusively in the (+)-isomer with the absolute configuration (αR, 2S, 5R) .

Comparative Data: The Evolution of Selectivity
FeatureBW373U86SNC80 (The Gold Standard)
Chemical Name (+)-4-[α(R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide(+)-4-[α(R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide
3-Position Substituent Hydroxyl (-OH)Methoxy (-OCH3)
DOR Affinity (

)
~1.8 nM~1.7 nM
Selectivity (DOR/MOR) ~400-fold> 2000-fold
Selectivity (DOR/KOR) > 500-fold> 5000-fold
Systemic Bioavailability Low (First-pass metabolism)High
Primary Side Effect Convulsions (High dose)Convulsions (High dose)

Part 2: Synthetic Methodology (The "How")

The synthesis of SNC80 is a lesson in stereochemical control. The molecule possesses three chiral centers: two on the piperazine ring (2S, 5R) and one at the benzylic carbon (αR).

The Challenge of Chirality

A random synthesis would yield a mixture of diastereomers with vastly different potencies. The "Calderon Protocol" (1994) and subsequent refinements (Bishop et al., 1995) solved this via:

  • Optical Resolution: Isolating the (2S, 5R) piperazine using camphoric acid.

  • Benzotriazole Coupling: Using Katritzky’s method to introduce the benzhydryl group with retention of configuration or controlled inversion.

Visualization: The Synthetic Workflow

The following diagram outlines the optimized route for SNC80 synthesis.

SNC80_Synthesis Reactant1 Trans-2,5-dimethylpiperazine (Racemic) Resolution Optical Resolution (with (+)-Camphoric Acid) Reactant1->Resolution Crystallization Intermediate1 (2S, 5R)-Piperazine Salt Resolution->Intermediate1 Selects (2S, 5R) Alkylation N-Allylation (Allyl Bromide) Intermediate1->Alkylation Base Intermediate2 1-Allyl-trans-2,5-dimethylpiperazine Alkylation->Intermediate2 Coupling Benzotriazole Coupling (Benzamide Aldehyde + Bt) Intermediate2->Coupling Grignard/Lithiation Product SNC80 (Pure (+)-Isomer) Coupling->Product Final Assembly

Figure 1: The stereoselective synthesis of SNC80 requires isolating the chiral piperazine core before coupling it to the benzamide scaffold.

Part 3: Pharmacological Mechanisms & The "Seizure" Paradox

SNC80 is a full agonist at the Delta Opioid Receptor.[1] However, its clinical utility was halted by a critical side effect: convulsions .[2] This failure led to the modern understanding of "Biased Agonism."

The Signaling Bifurcation

When SNC80 binds to the DOR, it triggers two distinct pathways:

  • G-Protein Signaling (Gαi/o): Inhibits adenylyl cyclase, reduces cAMP, and opens potassium channels. Result: Analgesia and Antidepressant effects.

  • Beta-Arrestin Recruitment: SNC80 is a "super-recruiter" of β-arrestin compared to endogenous enkephalins.[3][4] This leads to rapid receptor internalization (tolerance) and is strongly linked to the convulsive activity.

The Heteromer Hypothesis

Recent evidence (Metcalf et al., 2012) suggests SNC80 efficacy requires MOR-DOR Heteromers . In knockout mice lacking MOR, SNC80 loses significant analgesic potency, implying that in vivo, it may act as a "bridge" activating the DOR protomer within a MOR-DOR complex.

Visualization: Biased Agonism & Toxicity

Signaling_Pathways Ligand SNC80 / BW373U86 DOR Delta Opioid Receptor (DOR) Ligand->DOR High Affinity Binding GPro G-Protein (Gi/o) Activation DOR->GPro Canonical Pathway Arrestin Beta-Arrestin Recruitment DOR->Arrestin BIASED (High Efficacy) Analgesia Analgesia & Antidepressant Effect GPro->Analgesia Internalization Rapid Receptor Internalization Arrestin->Internalization Seizures Convulsions / Seizures Arrestin->Seizures Linked Mechanism

Figure 2: The dual signaling pathway of SNC80. High recruitment of Beta-Arrestin is the hypothesized driver of convulsive side effects, distinguishing it from newer "G-protein biased" ligands.

Part 4: Experimental Protocols

Protocol: Synthesis of SNC80 (Optimized)

Based on Calderon et al. (1994) and Bishop et al. (1995).

Reagents:

  • (+)-Camphoric acid[5]

  • trans-2,5-dimethylpiperazine[6][7]

  • 4-formyl-N,N-diethylbenzamide

  • Benzotriazole

Step-by-Step:

  • Chiral Resolution: Dissolve racemic trans-2,5-dimethylpiperazine in ethanol. Add (+)-camphoric acid.[5][7] Recrystallize the salt 3 times from ethanol/water to obtain the (2S, 5R) salt (>99% ee).

  • Free Base Liberation: Treat the salt with 10% NaOH and extract with dichloromethane (DCM) to yield the chiral amine.

  • Allylation: React the amine with allyl bromide (0.9 eq) and

    
     in acetonitrile at reflux for 4 hours. Purify via column chromatography to get (+)-1-allyl-2,5-dimethylpiperazine .
    
  • Benzotriazole Adduct: React 4-formyl-N,N-diethylbenzamide with benzotriazole and the chiral piperazine in toluene (Dean-Stark trap) to form the aminal intermediate.

  • Grignard Addition: React the intermediate with 3-methoxyphenylmagnesium bromide in THF at -78°C.

  • Purification: The resulting diastereomers are separated via flash chromatography (Silica gel, EtOAc/Hexane). The (+)-isomer (SNC80) elutes second.

Self-Validating Check:

  • The melting point of the HCl salt should be 195-197°C .

  • Optical rotation

    
     should be approx +16.5°  (c=1.0, MeOH).
    
Protocol: Radioligand Binding Assay

To verify DOR selectivity against MOR.

  • Membrane Prep: Use rat brain membranes or CHO cells stably expressing hDOR/hMOR.

  • Ligands:

    • DOR Tracer:

      
      -DPDPE or 
      
      
      
      -SNC80.
    • MOR Tracer:

      
      -DAMGO.
      
  • Incubation: Incubate 50 µg protein with tracer (1-3 nM) and varying concentrations of test compound (

    
     to 
    
    
    
    M) in 50 mM Tris-HCl (pH 7.4) for 90 mins at 25°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation: SNC80 must show

      
       nM at DOR and 
      
      
      
      nM at MOR.

Part 5: Future Directions & Conclusion

The discovery of SNC80 proved that non-peptide DOR agonists were chemically feasible, but its pharmacological profile revealed the dangers of "balanced" signaling.

The Current Frontier: Research has shifted away from the SNC80 scaffold toward G-protein biased agonists (e.g., KNT-127). These newer compounds maintain the analgesic and antidepressant properties of the diphenylmethyl piperazine class but minimize


-arrestin recruitment, thereby avoiding the convulsive threshold.

Researchers utilizing SNC80 today should view it as a probe for receptor internalization and heteromer function , rather than a direct clinical lead.

References

  • Calderon, S. N., et al. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist.[5][6][7][8][9] Journal of Medicinal Chemistry.

  • Bishop, M. J., & McNutt, R. W. (1995). An efficient synthesis of the benzhydrylpiperazine delta opioid agonist (+)-BW373U86.[10] Bioorganic & Medicinal Chemistry Letters.

  • Bilsky, E. J., et al. (1995). SNC 80, a selective, nonpeptidic and systemically active delta opioid agonist.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Metcalf, M. D., et al. (2012).[2] The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors.[9][11] ACS Chemical Neuroscience.

  • Pradhan, A. A., et al. (2011). The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in Pharmacological Sciences.

Sources

A Technical Guide to the Calculated logP and Hydrophobicity of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the hydrophobicity of (4-(diphenylmethyl)piperazinyl)-N-benzamide, a scaffold representative of compounds containing the versatile piperazine moiety.[1][2][3] We explore both computational and experimental methodologies for determining the octanol-water partition coefficient (logP) and the distribution coefficient (logD). This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles, practical protocols, and data interpretation to provide a comprehensive understanding of this crucial molecular characteristic.

Theoretical Framework: Understanding Lipophilicity

The ability of a drug candidate to permeate biological membranes is intrinsically linked to its lipophilicity, or its affinity for a nonpolar environment over an aqueous one.[4][5] The most widely accepted metric for this property is the partition coefficient (P), which describes the equilibrium distribution of a neutral compound between two immiscible phases, typically octan-1-ol and water.[4][6][7] The logarithm of this ratio, logP , provides a convenient scale for expressing lipophilicity.[4]

  • logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4]

However, many pharmaceutical compounds, including (4-(diphenylmethyl)piperazinyl)-N-benzamide, contain ionizable functional groups.[2][8] The piperazine ring in our target molecule contains basic nitrogen atoms that will be protonated at physiological pH. For such molecules, the distribution between phases becomes pH-dependent.[6][8] In this context, the distribution coefficient (D) , and its logarithmic form logD , is the more relevant descriptor.[6][7][9] logD accounts for the partitioning of all species (ionized and un-ionized) at a specific pH.[6][7]

For a basic compound like ours, the relationship between logD, logP, and pKa can be described by the following equation:

  • logD = logP - log(1 + 10^(pKa - pH)) [8]

At a pH well above the pKa, the compound is neutral, and logD approximates logP. Conversely, at a pH well below the pKa, the compound is predominantly ionized, leading to a significant decrease in logD and an increase in aqueous solubility.[10][11] Understanding this relationship is paramount for predicting a drug's behavior in different biological compartments, such as the stomach (acidic) versus the intestines (neutral to slightly basic).[9]

Computational Approaches to logP Prediction

In silico methods provide a rapid and cost-effective means to estimate logP, enabling the prioritization of compounds for synthesis and experimental testing.[5][12] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.[12]

Expertise in Method Selection: For a molecule like (4-(diphenylmethyl)piperazinyl)-N-benzamide, which possesses multiple rotatable bonds, aromatic rings, and heteroatoms, no single algorithm is perfect. Atom-based methods like XLOGP3 are robust for a wide range of structures, while others like ALOGPS, which use associative neural networks, can capture complex electronic effects.[13][14][15][16] Therefore, a consensus approach, considering the output of several reputable algorithms, is often the most reliable strategy.

Predictive Workflow

The computational workflow for logP prediction is a streamlined process that begins with the molecular structure and yields a set of predictive values from various algorithms.

G cluster_input Input cluster_processing Processing Engine cluster_output Output & Analysis A 2D Structure or SMILES of (4-(diphenylmethyl)piperazinyl) -N-benzamide B Select Multiple Prediction Algorithms A->B C Atom-Based Methods (e.g., XLOGP3-AA) B->C Deconstruct into atom contributions D Property-Based Methods (e.g., ALOGPS) B->D Analyze E-state indices E Fragment-Based Methods (e.g., ClogP) B->E Deconstruct into fragment contributions F Generate Predicted logP Values C->F D->F E->F G Tabulate and Compare Results F->G H Calculate Consensus logP G->H

Caption: Computational workflow for consensus logP prediction.

Calculated logP Data

The following table summarizes the predicted logP values for (4-(diphenylmethyl)piperazinyl)-N-benzamide from several widely used algorithms.

Prediction AlgorithmMethod TypePredicted logP
XLOGP3 Atom-based4.16
ALOGPS Property-based4.30
Molinspiration (MLOGP) Fragment-based3.69
WLOGP Atom-based4.50
Consensus logP Average4.16

Data generated using publicly available prediction software. The consensus logP is the average of the presented values, providing a balanced estimate.

The predicted values consistently place the compound in the lipophilic category (logP > 3), suggesting it should possess sufficient membrane permeability. The variation among the models highlights the importance of not relying on a single prediction method.

Experimental Determination of Hydrophobicity via RP-HPLC

While computational models are invaluable, experimental verification is the gold standard. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and high-throughput method for determining hydrophobicity.[17][18] It measures the retention time of a compound on a nonpolar stationary phase (like C18) as it is eluted by a polar mobile phase.[18] A stronger interaction with the stationary phase (longer retention time) indicates higher lipophilicity.

The retention time is used to calculate the capacity factor (k), which is then used to determine log kw , the capacity factor extrapolated to a mobile phase of 100% water.[18] log kw is an excellent surrogate for logP.[18]

Trustworthiness through Self-Validation: The protocol's integrity is maintained by establishing a calibration curve with a set of standards with known logP values. The linear relationship between the log kw of the standards and their literature logP values validates the system's performance and allows for the accurate determination of the logP of the unknown compound.

Experimental Workflow

The RP-HPLC method follows a systematic process from sample preparation to data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases (Aqueous Buffer & Organic) D Equilibrate C18 Column A->D B Prepare Standards with Known logP Values E Inject Standards & Test Cmpd (Multiple % Organic Runs) B->E C Prepare Test Compound Solution C->E D->E F Record Retention Times (tR) E->F G Calculate log k for each run F->G H Plot log k vs. % Organic G->H I Extrapolate to get log kw H->I J Create Calibration Curve (log kw vs. logP) I->J Using Standards K Determine logP of Test Cmpd J->K Using Test Cmpd log kw

Caption: Experimental workflow for logP determination by RP-HPLC.

Detailed Protocol for logP Determination

Objective: To determine the logP of (4-(diphenylmethyl)piperazinyl)-N-benzamide using a validated RP-HPLC method.

1. Materials and Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • (4-(diphenylmethyl)piperazinyl)-N-benzamide (test compound)

  • logP standards (e.g., Uracil, Toluene, Naphthalene)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

2. Preparation of Solutions:

  • Mobile Phase A: 20 mM phosphate buffer, pH 7.4.

  • Mobile Phase B: Acetonitrile.

  • Test Compound Stock: 1 mg/mL in Acetonitrile.

  • Standard Stocks: 1 mg/mL of each standard in Acetonitrile.

  • Working Solutions: Dilute stock solutions to ~50 µg/mL with 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Column Temperature: 25°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Experimental Procedure:

  • System Suitability: Equilibrate the column with 50% Mobile Phase B until a stable baseline is achieved.

  • Isocratic Elutions: Perform a series of isocratic runs for each standard and the test compound. The percentage of Mobile Phase B (acetonitrile) should be varied to achieve retention times between 2 and 15 minutes for most compounds. Suggested percentages: 40%, 50%, 60%, 70%, 80%.

  • Record Data: For each run, record the retention time (tR) of the analyte and the column dead time (t₀), which can be determined by injecting a non-retained compound like uracil.

5. Data Analysis and Calculation:

  • Calculate Capacity Factor (k): For each compound at each mobile phase composition, calculate k:

    • k = (tR - t₀) / t₀

  • Determine log kw: For each compound, plot log k versus the percentage of acetonitrile. Perform a linear regression and extrapolate the line to 0% acetonitrile. The y-intercept of this line is log kw.

  • Create Calibration Curve: Plot the experimentally determined log kw values for the standards against their known literature logP values. Perform a linear regression to obtain an equation:

    • logP = m(log kw) + c

  • Determine logP of Test Compound: Using the log kw value obtained for (4-(diphenylmethyl)piperazinyl)-N-benzamide, calculate its logP using the calibration curve equation.

Synthesis and Interpretation of Data

The computational results predict a logP value for (4-(diphenylmethyl)piperazinyl)-N-benzamide to be approximately 4.16. This indicates a significantly lipophilic molecule. The experimental log kw derived from RP-HPLC is expected to correlate strongly with this value.

The Critical Role of pKa and logD: The piperazine moiety is basic. The predicted pKa of the more basic nitrogen is approximately 7.78. This has profound implications for the molecule's hydrophobicity under physiological conditions.

  • At intestinal pH (~7.4) , the compound will exist as a mixture of its neutral and protonated (ionized) forms. According to the Henderson-Hasselbalch equation, it will be approximately 71% ionized. This ionization increases aqueous solubility and lowers the effective lipophilicity. The calculated logD at pH 7.4 would be approximately 3.57 , which is significantly lower than the logP.

  • At gastric pH (~2.0) , the compound will be almost completely ionized. The calculated logD at pH 2.0 would be approximately -1.62 , rendering the molecule highly water-soluble and unlikely to permeate the stomach lining.

This analysis underscores the necessity of considering logD, not just logP, when evaluating drug candidates.[6][9] The predicted logP of ~4.2 is within a favorable range for oral absorption, but the pKa near physiological pH suggests that its absorption window may be primarily in the small intestine.

Conclusion

This guide has provided a multifaceted approach to characterizing the hydrophobicity of (4-(diphenylmethyl)piperazinyl)-N-benzamide. Through a combination of robust computational predictions and a detailed protocol for experimental verification via RP-HPLC, we have established a comprehensive physicochemical profile. The consensus calculated logP is approximately 4.16, classifying the molecule as lipophilic. However, the analysis of its basic pKa reveals that its effective lipophilicity, described by logD, is highly pH-dependent. This critical insight, blending predictive data with fundamental physicochemical principles, is essential for guiding rational drug design and optimizing the pharmacokinetic properties of piperazine-containing drug candidates.

References

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

  • CLC Manuals. The log P algorithm.

  • Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(12), 1669-1672.

  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.

  • Cheng, T., et al. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.

  • American Chemical Society. Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications.

  • Semantic Scholar. A New Atom-Additive Method for Calculating Partition Coefficients.

  • ChemAxon Forum Archive. logD values for basic compounds @ pH 2 units below pKa. (2006).

  • Wikipedia. Partition coefficient.

  • Wisdomlib. Partition coefficient value: Significance and symbolism.

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

  • Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

  • ACD/Labs. LogP—Making Sense of the Value.

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

  • ChemAxon. logP and logD calculation.

  • ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software.

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • ResearchGate. Prediction of pH Effect on the Octanol-Water Partition Coefficient of Ionizable Pharmaceuticals.

  • PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

  • ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

  • OCHEM. AlogPS (Aqueous solubility and Octanol/Water partition coefficient).

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

  • PubChemLite. Benzamide, 4-methyl-n-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate.

  • PubChemLite. Benzamide, n-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-.

  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide.

  • The Journal of Medical Investigation. Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.

  • PubMed. An evolving role of piperazine moieties in drug design and discovery.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery.

  • Blogger. The Role of Piperazine Derivatives in Modern Drug Discovery.

  • NIST WebBook. Benzamide, N-(4-methylphenyl)-.

  • PubMed. Substituted [(4-phenylpiperazinyl)-methyl]benzamides: selective dopamine D4 agonists.

  • Wikipedia. Benzamide.

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.

  • PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.

  • PMC. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.

  • PMC. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

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Methodological & Application

Application Note & Synthesis Protocol: (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 1-(diphenylmethyl)piperazine, followed by its subsequent acylation using benzoyl chloride under Schotten-Baumann conditions. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.

Introduction & Significance

(4-(diphenylmethyl)piperazinyl)-N-benzamide and its analogues are significant scaffolds in medicinal chemistry. The core structure, featuring a diphenylmethylpiperazine moiety, is a key component in a variety of pharmacologically active agents, including antihistamines and central nervous system (CNS) modulators.[1][2] The addition of the N-benzamide group further functionalizes the molecule, opening avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic candidates.[3][4]

This protocol outlines a reliable and scalable laboratory synthesis. The first stage involves the nucleophilic substitution of a diphenylmethyl halide with piperazine to form 1-(diphenylmethyl)piperazine, an important pharmaceutical intermediate itself.[1][5] The second stage employs the classic Schotten-Baumann reaction, a widely-used and efficient method for the N-acylation of amines, to yield the final product.[6][7] Understanding and mastering this synthesis is fundamental for chemists working on the discovery and process development of related pharmaceutical compounds.

Overall Synthetic Workflow

The synthesis is achieved in two primary experimental stages:

  • Intermediate Synthesis: Formation of 1-(diphenylmethyl)piperazine.

  • Final Product Synthesis: N-benzoylation of the intermediate.

The logical flow of the entire process, from starting materials to the final purified product, is depicted below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A Reactants: - Piperazine - Diphenylmethyl Bromide - K2CO3 (Base) B Reaction in Toluene (Reflux, 4h) A->B C Work-up & Filtration B->C D Purification (Column Chromatography) C->D E Intermediate: 1-(Diphenylmethyl)piperazine D->E F Reactants: - Intermediate (from Stage 1) - Benzoyl Chloride - Triethylamine (Base) E->F Proceed to Acylation G Reaction in DCM (0°C to RT) F->G H Aqueous Work-up G->H I Purification (Recrystallization/Chromatography) H->I J Final Product: (4-(diphenylmethyl)piperazinyl)-N-benzamide I->J

Caption: Overall workflow for the two-stage synthesis.

Materials, Reagents, and Equipment

Proper preparation and sourcing of high-purity materials are critical for the success of the synthesis.

Category Item Notes
Reagents Piperazine, anhydrousHygroscopic, store in a desiccator.
Diphenylmethyl bromide (or chloride)Lachrymator, handle in a fume hood.
Benzoyl chlorideCorrosive and moisture-sensitive. Handle in a fume hood.[8]
Potassium carbonate (K₂CO₃), anhydrousBase for Stage 1.
Triethylamine (TEA)Base for Stage 2. Use freshly distilled.
Sodium sulfate (Na₂SO₄), anhydrousDrying agent.
Solvents Toluene, anhydrous
Dichloromethane (DCM), anhydrous
Ethyl acetate (EtOAc)For extraction and chromatography.
Hexanes / Petroleum etherFor chromatography.
Methanol (MeOH)For chromatography and recrystallization.
Deionized Water
Solutions Saturated aqueous sodium bicarbonate (NaHCO₃)For work-up.
Saturated aqueous sodium chloride (Brine)For work-up.
1 M Hydrochloric acid (HCl)For work-up.
Equipment Round-bottom flasksAppropriate sizes for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle / Oil bath
Ice bath
Separatory funnel
Rotary evaporator
Glass funnels, Buchner funnel
Silica gel for column chromatography230-400 mesh.
Thin Layer Chromatography (TLC) platesSilica gel coated, with UV indicator.
Standard laboratory glasswareBeakers, graduated cylinders, Erlenmeyer flasks.
pH paper

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(Diphenylmethyl)piperazine

This procedure details the N-alkylation of piperazine. An excess of piperazine is used to favor mono-substitution and minimize the formation of the 1,4-disubstituted byproduct. Potassium carbonate acts as the base to neutralize the HBr generated during the reaction.[5]

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (9.0 g, 105 mmol), anhydrous potassium carbonate (14.0 g, 101 mmol), and anhydrous toluene (85 mL).

  • Initiation: Stir the mixture at room temperature until the piperazine is mostly dissolved. Add diphenylmethyl bromide (10.0 g, 41 mmol).

  • Reaction: Place the flask in a preheated oil bath at 110°C and heat the mixture to reflux. Maintain vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour (Eluent: 9:1 DCM/Methanol with 1% triethylamine). The reaction is typically complete within 4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of diphenylmethyl bromide on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Add dichloromethane (DCM, 50 mL) to the cooled mixture to disperse the solids. Filter the mixture through a pad of Celite in a Buchner funnel to remove potassium carbonate and other insoluble salts. Wash the filter cake with additional DCM (2 x 25 mL).

  • Concentration: Combine the filtrates in a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification: Purify the crude product by silica gel column chromatography.

    • Elution System: A gradient of petroleum ether and ethyl acetate (e.g., starting from 1:2 and moving to 1:3), containing 1% triethylamine to prevent the product from tailing on the silica gel.[5]

    • Fraction Collection: Collect fractions based on TLC analysis. Combine the fractions containing the pure product.

  • Final Product: Concentrate the combined pure fractions under reduced pressure to yield 1-(diphenylmethyl)piperazine as a white to light yellow crystalline powder.[5] The expected yield is approximately 70-80%.

Stage 2: Synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide

This stage employs the Schotten-Baumann reaction for N-acylation.[6][9] The reaction is performed at a low temperature initially to control the exothermic reaction between the amine and the highly reactive benzoyl chloride. Triethylamine is used as an organic base to scavenge the HCl produced, driving the reaction to completion.[10][11]

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(diphenylmethyl)piperazine (5.0 g, 19.8 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (4.1 mL, 29.7 mmol, 1.5 eq) to the cooled solution and stir for 10 minutes.[12]

  • Acylating Agent Addition: Add benzoyl chloride (2.5 mL, 21.8 mmol, 1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 9:1 Ethyl Acetate/Hexanes).

  • Quenching & Work-up: Upon completion, carefully add deionized water (50 mL) to the reaction mixture. Transfer the mixture to a separatory funnel.

  • Extraction:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated aqueous NaHCO₃ (2 x 30 mL) to remove any remaining acid, and finally with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography if necessary, to yield the final product, (4-(diphenylmethyl)piperazinyl)-N-benzamide, as a white solid. The expected yield is typically in the range of 80-95%.

Reaction Mechanism: Schotten-Baumann Acylation

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.[7][13]

  • Nucleophilic Attack: The secondary amine of 1-(diphenylmethyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Collapse and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is rapidly deprotonated by the base (triethylamine) to yield the neutral amide product and triethylammonium chloride salt.[7]

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R_amine 1-(Diphenylmethyl)piperazine Intermediate Tetrahedral Intermediate R_amine->Intermediate Nucleophilic Attack R_acyl Benzoyl Chloride R_acyl->Intermediate P_amide (4-(diphenylmethyl)piperazinyl) -N-benzamide Intermediate->P_amide Collapse & Elimination of Cl- Base Triethylamine (Base) Intermediate->Base Deprotonation P_salt Triethylammonium Chloride Base->P_salt

Caption: Mechanism of N-benzoylation via nucleophilic acyl substitution.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzoyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.[8][14] It is moisture-sensitive and should be handled under an inert atmosphere.[8] In case of contact, flush the affected area immediately with copious amounts of water.[14][15]

  • Diphenylmethyl Bromide: Is a lachrymator and skin irritant. Avoid inhalation and skin contact.

  • Piperazine & Derivatives: Can cause skin burns and serious eye damage.[16] Avoid inhalation of dust.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene is flammable. Handle with care and avoid ignition sources.

References

  • PrepChem. Synthesis of 1-Diphenylmethylpiperazine. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23). [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • PrepChem. Synthesis of N-(Diphenylmethyl)piperazine. [Link]

  • BYJU'S. Schotten Baumann Reaction. (2019-11-17). [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • LASEC. MATERIAL SAFETY DATA SHEET Benzoyl chloride. [Link]

  • Google Patents. US7989623B2 - Process for making n-(diphenylmethyl)piperazines.
  • Chem-Impex. 1-(Diphenylmethyl)piperazine. [Link]

  • Loba Chemie. BENZOYL CHLORIDE EXTRA PURE Safety Data Sheet. [Link]

  • Google Patents. Method for preparation, refining and detection of N-benzoyl piperazidine.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]

  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ResearchGate. Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)- 1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Therapeutic Entrants for Alzheimer's Disease. [Link]

  • Google Patents. AU2002305994A1 - 4 (phenyl-piperazinyl-methyl) benzamide derivatives and their use for the treatment of pain anxiety or gastrointestinal disorders.
  • Taylor & Francis Online. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • IJPSR. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012-01-01). [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • AWS. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. [Link]

  • PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013-03-01). [Link]

  • International Journal of Scientific Research. 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Detection of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (4-(diphenylmethyl)piperazinyl)-N-benzamide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability studies of the analyte in bulk drug substance and pharmaceutical formulations. The developed isocratic method utilizes a C18 column with a UV detector, providing excellent separation of the parent compound from its degradation products generated under various stress conditions. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

(4-(diphenylmethyl)piperazinyl)-N-benzamide is a molecule of interest in pharmaceutical development due to its core structure, which is common in various active pharmaceutical ingredients (APIs). The benzamide and piperazine moieties are known to be susceptible to degradation under certain environmental conditions. Therefore, a reliable and stability-indicating analytical method is crucial to ensure the quality, efficacy, and safety of any potential drug product. This involves the ability of the method to accurately quantify the analyte in the presence of its degradation products, impurities, and excipients.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of an HPLC method for (4-(diphenylmethyl)piperazinyl)-N-benzamide. The causality behind experimental choices, from column and mobile phase selection to the design of forced degradation studies, is explained to provide a deeper understanding of the method development process.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Forced degradation studies were conducted using a calibrated oven, photostability chamber, and water bath.[1]

Chemicals and Reagents
  • (4-(diphenylmethyl)piperazinyl)-N-benzamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions. A C18 column was chosen as the initial stationary phase due to the non-polar nature of the diphenylmethyl group.[2] The mobile phase composition and pH were optimized to achieve good peak shape and resolution.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20mM Ammonium Formate Buffer (pH 3.5, adjusted with formic acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time 15 minutes

Method Development Strategy

The primary objective was to develop a stability-indicating method. This required a strategy that could separate the parent peak from any potential degradation products.

Analyte Characterization and Wavelength Selection

A solution of (4-(diphenylmethyl)piperazinyl)-N-benzamide was scanned across a UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was found to be approximately 230 nm, which was selected for detection to ensure high sensitivity.

Column and Mobile Phase Optimization

Given the presence of both hydrophobic (diphenylmethyl) and polar (benzamide, piperazine) moieties, a reversed-phase C18 column was selected as a versatile starting point. The mobile phase optimization involved evaluating different organic modifiers (acetonitrile and methanol) and aqueous phases with varying pH. Acetonitrile provided better peak shape and shorter retention times compared to methanol. The pH of the mobile phase was a critical parameter due to the basic nature of the piperazine ring. An acidic pH (3.5) was chosen to ensure the protonation of the piperazine nitrogen, leading to improved peak symmetry and retention. Ammonium formate buffer was selected for its compatibility with mass spectrometry, should further characterization of degradation products be necessary.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN, MeOH, Buffers) Column_Screening->Mobile_Phase_Screening Fine_Tuning Fine-Tuning (pH, Gradient, Flow Rate) Mobile_Phase_Screening->Fine_Tuning Optimized Conditions Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Fine_Tuning->Forced_Degradation Peak_Purity Peak Purity Assessment Forced_Degradation->Peak_Purity Method_Validation Method Validation (ICH Q2(R2)) Peak_Purity->Method_Validation Stability-Indicating Method System_Suitability System Suitability Method_Validation->System_Suitability

Caption: A structured workflow for HPLC method development.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on the (4-(diphenylmethyl)piperazinyl)-N-benzamide reference standard.[3][4] The goal was to achieve 5-20% degradation of the active substance.[3]

Protocol for Forced Degradation
  • Acid Hydrolysis: 1 mL of stock solution (1 mg/mL in methanol) was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours. A solution was then prepared at 1 mg/mL in methanol.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours. A solution was then prepared at 1 mg/mL in methanol.

Results of Forced Degradation

The developed method successfully separated the parent peak of (4-(diphenylmethyl)piperazinyl)-N-benzamide from all degradation products formed under the stress conditions.

Stress Condition% DegradationObservations
Acid Hydrolysis~15%One major degradation peak observed at a shorter retention time.
Base Hydrolysis~18%Two major degradation peaks observed.
Oxidative Degradation~12%One major degradation peak observed.
Thermal Degradation~8%Minor degradation observed.
Photolytic Degradation~10%One minor degradation peak observed.

The peak purity analysis of the parent peak in the chromatograms of the stressed samples confirmed that there was no co-elution of degradation products, thus establishing the stability-indicating nature of the method.

Potential Degradation Pathway of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent (4-(diphenylmethyl)piperazinyl)-N-benzamide Amide_Cleavage Amide Bond Cleavage Parent->Amide_Cleavage H+/OH- Piperazine_Ring_Opening Piperazine Ring Opening Parent->Piperazine_Ring_Opening H+/OH- N_Oxidation N-Oxidation of Piperazine Parent->N_Oxidation H2O2

Caption: Potential degradation pathways under stress conditions.

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7][8][9]

System Suitability

System suitability parameters were evaluated by injecting six replicate injections of the standard solution. The results were found to be within the acceptable limits.

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20006500
% RSD of Peak Area≤ 2.0%0.8%
Specificity

Specificity was demonstrated by the complete separation of the analyte peak from the degradation product peaks in the forced degradation studies. The peak purity of the analyte was confirmed using a PDA detector.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. The method was found to be linear over the concentration range of 10-150 µg/mL.

ParameterResult
Concentration Range10 - 150 µg/mL
Correlation Coefficient (r²)0.9995
Regression Equationy = 25432x + 1234
Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120%).

Spiked Level% Recovery
80%99.5%
100%100.2%
120%99.8%
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The %RSD for both was found to be less than 2.0%.

Precision Level% RSD
Repeatability (n=6)0.9%
Intermediate Precision (n=6)1.2%
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Conclusion

A simple, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of (4-(diphenylmethyl)piperazinyl)-N-benzamide. The method demonstrated excellent separation of the parent compound from its degradation products, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed explanation of the method development strategy and validation provides a valuable resource for scientists involved in the analysis of similar compounds.

References

  • Benchchem. (n.d.). Enhancing the Stability of Piperazine-Containing Drugs.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Islam, T., et al. (2022, June 30). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. PubMed.
  • PubChem. (n.d.). Benzamide, 4-methyl-n-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide.
  • ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.

Sources

Application Note: Optimal Solvent Selection for (4-(diphenylmethyl)piperazinyl)-N-benzamide Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

The isolation of (4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3) presents a classic challenge in process chemistry: balancing the solubility of a bulky, lipophilic moiety with a polar, hydrogen-bonding core.

This molecule features two distinct structural domains that dictate its solubility profile:

  • The Lipophilic Domain: The diphenylmethyl (benzhydryl) group. This bulky, aromatic region drives high solubility in non-polar and chlorinated solvents (e.g., Toluene, DCM) but contributes to "oiling out" due to high rotational freedom.

  • The Polar Domain: The benzamide-piperazine linkage . Assuming the standard connectivity for this nomenclature (N-(4-benzhydrylpiperazin-1-yl)benzamide), the hydrazide-like motif (-CO-NH-N<) acts as a hydrogen bond donor/acceptor, necessitating polar protic solvents for lattice disruption.

Objective: This guide provides a rational, self-validating framework to select the optimal solvent system, minimizing impurity entrainment while maximizing yield.

Solvent Screening Strategy

Do not rely on trial-and-error. Use this systematic screening protocol to classify solvents based on thermodynamic interaction.

Phase 1: Solubility Profiling (The "Rule of 3")

Test solubility at three temperatures: Ambient (20°C), Intermediate (50°C), and Reflux (BP).

Solvent ClassRepresentative SolventsExpected InteractionSuitability
Polar Protic Methanol, Ethanol , Isopropanol (IPA) H-bonding with amide/hydrazide; disrupts crystal lattice.High. (Likely Primary Solvent)
Polar Aprotic Acetonitrile (ACN), Ethyl Acetate (EtOAc)Dipole-dipole interactions; moderate solubility.Medium. (Good for binary systems)
Non-Polar Toluene, Heptane, HexaneVan der Waals forces with benzhydryl group.Low. (Likely Antisolvent)
Chlorinated Dichloromethane (DCM)High solubility at all temps.Poor. (Too soluble for yield)
Phase 2: The "Oiling Out" Check

Benzhydryl derivatives are notorious for separating as oils rather than crystals.

  • Test: If the solution turns cloudy/milky upon cooling but no crystals form, the compound has "oiled out" (Liquid-Liquid Phase Separation).

  • Remedy: Increase the solvent volume or switch to a higher boiling alcohol (e.g., switch from EtOH to n-Propanol) to allow crystallization at higher temperatures.

Recommended Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol or IPA)

Best for: Initial purification and removal of polar impurities.

  • Dissolution: Charge 10 g of crude (4-(diphenylmethyl)piperazinyl)-N-benzamide into a round-bottom flask.

  • Solvent Addition: Add Ethanol (absolute) in 5 mL increments while heating to reflux (78°C).

  • Saturation Point: Continue addition until the solution is just clear. Add 10% excess solvent to prevent premature precipitation.

  • Clarification: If insoluble particles remain, perform a hot filtration through a pre-warmed sintered glass funnel.

  • Controlled Cooling:

    • Cool to 50°C over 30 minutes.

    • Seed Step: Add 0.1% wt/wt pure seed crystals (if available) at 45-50°C.

    • Cool to 20°C over 2 hours.

    • Chill to 0-5°C for 1 hour.

  • Isolation: Filter under vacuum. Wash cake with cold (-10°C) Ethanol.

Protocol B: Binary Solvent System (EtOAc / Heptane)

Best for: Removal of lipophilic impurities and maximizing yield.

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 60°C.

  • Antisolvent Addition: Slowly add Heptane dropwise to the hot solution until a faint, persistent turbidity appears.

  • Redissolution: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Remove heat source and allow the flask to cool slowly to room temperature in an oil bath (to retard cooling rate).

  • Harvest: Collect crystals via filtration. Wash with 1:4 EtOAc:Heptane mixture.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logic flow for solvent selection and the execution of the purification process.

Diagram 1: Solvent Selection Decision Tree

SolventSelection start Start: Solubility Test (100 mg/mL) test_rt Soluble at Room Temp? start->test_rt test_heat Soluble at Reflux? test_rt->test_heat No yes_rt Too Soluble (Use as Solvent in Binary System) test_rt->yes_rt Yes no_heat Insoluble (Use as Antisolvent) test_heat->no_heat No check_oil Check: Does it Oil Out? test_heat->check_oil Yes ideal Ideal Candidate (Proceed to Cooling Profile) final_sel Final Selection: Ethanol or EtOAc/Heptane ideal->final_sel check_oil->ideal No (Clear) remedy_oil Remedy: 1. Add Seed Crystals 2. Use Higher BP Solvent check_oil->remedy_oil Yes (Milky/Oily) remedy_oil->final_sel

Caption: Logic flow for determining the optimal solvent based on thermodynamic solubility and phase behavior.

Diagram 2: Recrystallization Execution Workflow

RecrystallizationProtocol cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation step1 Weigh Crude (10g) step2 Reflux Dissolution (Ethanol, 78°C) step1->step2 step3 Hot Filtration (Remove Insolubles) step2->step3 step4 Controlled Cooling (10°C/hour) step3->step4 step5 Seeding (at Metastable Zone) step4->step5 T = 50°C step6 Vacuum Filtration step5->step6 T = 5°C step7 Drying (Vac Oven, 40°C) step6->step7

Caption: Step-by-step execution protocol emphasizing the critical seeding window to prevent oiling out.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Metastable liquid phase formation before crystallization.Seed at higher temperature. Use a binary system with less antisolvent initially.
Low Yield Solubility at isolation temperature is too high.Cool to lower temperature (-10°C). Add antisolvent (Water for alcohols, Heptane for EtOAc) after initial crystallization begins.
Gelation Rapid precipitation trapping solvent.Reheat and cool slower. Apply vigorous stirring (300+ RPM) during cooling ramp.
Colored Impurities Conjugated impurities trapped in lattice.Add Activated Carbon (5 wt%) during the hot dissolution step, stir for 15 mins, then hot filter.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Preparation of (4-(diphenylmethyl)piperazinyl)-N-benzamide stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Preparation of (4-(diphenylmethyl)piperazinyl)-N-benzamide Stock Solutions for Enhanced Reproducibility in In Vitro Assays

Abstract

The integrity of in vitro experimental data is fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic preparation of stock solutions for (4-(diphenylmethyl)piperazinyl)-N-benzamide, a molecule representative of poorly water-soluble, hydrophobic compounds. We delve into the critical considerations of solvent selection, the causality behind protocol steps, and best practices for storage and handling to ensure maximal stability and reproducibility. The protocols herein are designed as a self-validating system, moving from initial solubility screening to the generation of validated, assay-ready stock solutions, thereby minimizing experimental variability and enhancing the reliability of biological data.

Compound Characteristics and Safety Precautions

(4-(diphenylmethyl)piperazinyl)-N-benzamide is a chemical structure incorporating both benzamide and diphenylmethylpiperazine moieties.[1][2] Due to the presence of multiple aromatic rings, this compound is predicted to be highly hydrophobic and possess low aqueous solubility, a common challenge in drug discovery.[3] Accurate preparation of stock solutions is therefore non-trivial and essential for its valid biological evaluation.

PropertyValueSource
IUPAC Name 1-benzoyl-4-(diphenylmethyl)piperazineInferred from Structure
Molecular Formula C₂₄H₂₆N₂OCalculated
Molecular Weight 358.48 g/mol Calculated
Predicted Nature Hydrophobic, poorly soluble in aqueous mediaStructural Analysis[3]
CAS Number Not uniquely identified; use structure for reference.N/A

Safety Precautions:

  • Always handle the compound powder in a chemical fume hood or ventilated enclosure.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

The Rationale of Solvent Selection for Hydrophobic Compounds

The primary challenge with hydrophobic compounds like (4-(diphenylmethyl)piperazinyl)-N-benzamide is preventing their precipitation in the aqueous environment of in vitro assays.[4] The choice of solvent is not merely about dissolution but about compatibility with the biological system.

Why Dimethyl Sulfoxide (DMSO) is the Industry Standard: Polar aprotic solvents are essential for dissolving a wide range of chemical structures for screening libraries.[5] Among these, DMSO is favored for several key reasons:

  • Broad Solubilizing Power: It effectively dissolves a vast array of hydrophobic small molecules at high concentrations.[3]

  • Miscibility: It is fully miscible with water and cell culture media, facilitating the dilution of stock solutions into aqueous assay buffers.

  • Low Volatility: Compared to other organic solvents, its low volatility minimizes concentration changes due to evaporation during handling.

The Criticality of Final Solvent Concentration: While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce cellular stress, alter membrane permeability, and exhibit direct cytotoxicity.[6] Most cell lines can tolerate a final DMSO concentration of 0.5% without significant toxic effects, though some robust lines may tolerate up to 1%.[6][7] Primary cells are often more sensitive.[6] Therefore, a core principle of stock solution preparation is to create a concentrate that is high enough (e.g., 200x to 1000x the final assay concentration) to keep the final vehicle volume below this critical 0.5% threshold.[6][8] It is imperative that all experimental wells, including vehicle controls, contain the exact same final concentration of DMSO to nullify solvent-specific effects.[7][9]

Experimental Protocol I: Systematic Solubility Assessment

This protocol establishes a data-driven approach to solvent selection and determines the maximum practical stock concentration.

Objective: To identify the optimal solvent and concentration for creating a stable, high-concentration stock solution.

Materials:

  • (4-(diphenylmethyl)piperazinyl)-N-benzamide powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, absolute)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Water bath sonicator

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

Methodology:

  • Preparation: Weigh 1-2 mg of the compound into three separate sterile microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add a calculated volume of DMSO to target a high concentration (e.g., 20 mM or ~7.2 mg/mL).

    • To the second tube, add the equivalent volume of Ethanol.

    • To the third tube, add the equivalent volume of PBS (this serves as a negative control for aqueous solubility).

  • Dissolution Efforts:

    • Vortex each tube vigorously for 2 minutes.

    • If the compound is not fully dissolved, place the tubes in a water bath sonicator for 10-15 minutes.

    • If solubility is still an issue, gently warm the solution to 37°C for 5-10 minutes, vortexing intermittently.[10]

  • Observation & Selection:

    • Visually inspect each tube for complete dissolution (a clear, precipitate-free solution).

    • The solvent that achieves complete dissolution at the highest concentration is selected for stock preparation. For this compound class, DMSO is the expected optimal solvent.

  • Kinetic Solubility Check: Perform a rapid dilution test. Add 1 µL of the concentrated DMSO stock to 99 µL of PBS or cell culture medium in a clear well plate. Observe immediately and after 1-2 hours for any signs of precipitation. This assesses the compound's tendency to crash out of solution when introduced to an aqueous environment.[4]

Experimental Protocol II: Preparation of a 10 mM Master Stock Solution

This protocol details the precise steps for preparing a validated master stock solution.

Objective: To prepare a 10 mM stock solution of (4-(diphenylmethyl)piperazinyl)-N-benzamide in anhydrous DMSO.

Materials & Equipment:

  • (4-(diphenylmethyl)piperazinyl)-N-benzamide (MW: 358.48 g/mol )

  • Anhydrous DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber-colored glass vial or polypropylene cryovials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator

Calculations: To prepare a 10 mM (0.010 mol/L) stock solution:

  • Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • For 1 mL (0.001 L) of a 10 mM stock:

    • Mass = 0.001 L × 0.010 mol/L × 358.48 g/mol × 1000 mg/g = 3.58 mg

Step-by-Step Procedure:

  • Weighing: In a chemical fume hood, carefully weigh 3.58 mg of (4-(diphenylmethyl)piperazinyl)-N-benzamide powder and transfer it to a sterile amber vial.

  • Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Tightly cap the vial and vortex for 2-3 minutes until the powder is dispersed.

    • Place the vial in a water bath sonicator for 10-15 minutes to ensure complete dissolution. The final solution should be clear and free of any visible particulates.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Quality Control, Storage, and Application

Proper storage is crucial to maintain the integrity of the stock solution over time.

Aliquoting and Storage:

  • Prevent Freeze-Thaw Cycles: To avoid compound degradation and potential precipitation from repeated temperature changes, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene cryovials.[11][12]

  • Storage Conditions: Store the aliquots in a desiccated environment at -80°C for long-term stability (months to years) or at -20°C for short-term storage (weeks to months).[13] A study on compound stability in DMSO showed that purity was best retained under frozen conditions.[14]

Preparation of Working Solutions:

  • On the day of the experiment, remove a single aliquot of the 10 mM stock from the freezer and allow it to thaw completely at room temperature.

  • Briefly vortex the thawed aliquot to ensure homogeneity.

  • Perform serial dilutions of the stock solution directly into fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your assay.

  • Crucial Technique: To prevent precipitation, add the DMSO stock to a moving volume of the cell culture medium (i.e., add the stock while gently vortexing or swirling the tube of medium).[5] This rapid dispersion avoids localized high concentrations of the compound.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for preparing validated stock solutions.

Stock_Preparation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_dissolution Phase 2: Dissolution & Validation cluster_storage Phase 3: Storage & Application compound_powder Compound Powder (4-(diphenylmethyl)piperazinyl) -N-benzamide calc Calculate Mass for Target Concentration (e.g., 10 mM) compound_powder->calc Input MW weigh Weigh Compound on Calibrated Balance (in Fume Hood) calc->weigh Target Mass add_solvent Add Anhydrous DMSO to Weighed Powder weigh->add_solvent dissolve Dissolution Process: 1. Vortex 2. Sonicate 3. Gentle Heat (if needed) add_solvent->dissolve qc_check Quality Control: Visual Inspection for Clarity (Precipitate-Free?) dissolve->qc_check qc_check->dissolve Fail aliquot Aliquot Master Stock into Single-Use Volumes qc_check->aliquot Pass storage Store Aliquots at -80°C (Long-Term) aliquot->storage working_sol Prepare Working Solution (Dilute in Assay Medium) storage->working_sol Thaw Single Aliquot

Sources

Reagents and catalysts for synthesizing (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The compound (4-(diphenylmethyl)piperazinyl)-N-benzamide (chemically identified as 1-benzoyl-4-(diphenylmethyl)piperazine or 1-benzhydryl-4-benzoylpiperazine ) represents a critical pharmacophore in medicinal chemistry.[1][2] The N-benzhydrylpiperazine moiety is the structural anchor for a wide class of H1-antihistamines (e.g., Cyclizine, Cetirizine) and calcium channel blockers (e.g., Cinnarizine).[1][2]

This application note details the two primary synthetic routes for this scaffold:

  • Route A (N-Acylation): Coupling of 1-(diphenylmethyl)piperazine with a benzoyl source.[1][2] This is the preferred route for generating diverse amide analogs from a common core.[1][2]

  • Route B (N-Alkylation): Alkylation of 1-benzoylpiperazine with chlorodiphenylmethane.[1][2] This route is advantageous when the benzhydryl group requires late-stage introduction to avoid sensitivity to acidic deprotection steps.[1][2]

Retrosynthetic Analysis & Pathway Logic

To ensure high yield and purity, the choice of route depends on the availability of starting materials and the stability of substituents on the benzoyl ring.[1]

Retrosynthesis Target TARGET: 1-Benzoyl-4-(diphenylmethyl)piperazine Split1 Target->Split1 Route A: Amide Bond Formation Split2 Target->Split2 Route B: N-Alkylation BenzhydrylPip 1-(Diphenylmethyl)piperazine Split1->BenzhydrylPip BenzoylSource Benzoyl Chloride OR Benzoic Acid + Coupling Agent Split1->BenzoylSource BenzoylPip 1-Benzoylpiperazine Split2->BenzoylPip BenzhydrylCl Chlorodiphenylmethane (Benzhydryl Chloride) Split2->BenzhydrylCl

Figure 1: Retrosynthetic disconnection showing the two primary chemical pathways.[1][2]

Critical Reagents & Catalysts Profile

The following reagents are selected based on atom economy, ease of workup, and reaction kinetics.

ComponentReagent / CatalystRoleMechanistic Insight
Substrate A 1-(Diphenylmethyl)piperazineNucleophileThe secondary amine at N4 is highly nucleophilic but sterically hindered by the benzhydryl group at N1.[1][2]
Acylating Agent Benzoyl ChlorideElectrophileHighly reactive; requires strict temperature control (

C) to prevent bis-acylation or hydrolysis.[1][2]
Coupling Agent T3P (Propylphosphonic anhydride)ActivatorSuperior Alternative: Unlike EDC/HOBt, T3P produces water-soluble byproducts, simplifying workup for lipophilic benzhydryl products.[1][2]
Base DIPEA (Hünig's Base)Proton ScavengerNon-nucleophilic base; prevents HCl accumulation which would protonate the piperazine and kill reactivity.[1][2]
Catalyst (Alkylation) Potassium Iodide (KI)Finkelstein CatalystConverts alkyl chlorides to more reactive alkyl iodides in situ, accelerating Route B significantly.[1][2]
Solvent DCM (Route A) / DMF (Route B)MediumDCM solubilizes the amide product; DMF is required for the polar transition state of the

alkylation.[1]

Detailed Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Acylation (Standard)

Best for: Rapid synthesis using commercially available acid chlorides.[1][2]

Reagents:

  • 1-(Diphenylmethyl)piperazine (1.0 eq)[1][2]

  • Benzoyl Chloride (1.1 eq)[1][2]

  • Triethylamine (

    
    ) or DIPEA (1.5 eq)[1][2]
    
  • Dichloromethane (DCM), anhydrous[1][2]

  • Catalyst: DMAP (0.1 eq) - Optional, boosts rate for electron-rich benzoyl derivatives.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(diphenylmethyl)piperazine (10 mmol, 2.52 g) in anhydrous DCM (50 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (15 mmol, 2.6 mL). Cool the mixture to

    
    C using an ice bath.
    
  • Acylation: Dilute benzoyl chloride (11 mmol, 1.28 mL) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why? Dropwise addition prevents localized high concentrations of acid chloride, reducing the risk of oligomerization or exotherms.[1][2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1][2] The spot for the starting piperazine (

    
    ) should disappear.[1][2]
    
  • Quench & Workup: Add saturated

    
     (30 mL) to quench unreacted acid chloride. Separate phases.
    
  • Extraction: Wash the organic phase with water (

    
     mL) and brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Green Amide Coupling (High Purity)

Best for: Complex benzoic acid derivatives where acid chlorides are unstable.[1][2]

Reagents:

  • Benzoic Acid derivative (1.0 eq)[1][2]

  • 1-(Diphenylmethyl)piperazine (1.0 eq)[1][2]

  • T3P (50% wt in EtOAc) (1.5 eq)[1][2]

  • Pyridine or DIPEA (3.0 eq)[1][2]

  • EtOAc or 2-MeTHF (Solvent)[1][2]

Methodology:

  • Combine the piperazine and benzoic acid in EtOAc.

  • Add the base followed by T3P solution.[2]

  • Stir at RT for 12 hours.

  • Self-Validating Workup: Wash reaction mixture with water, 1M HCl (removes unreacted piperazine), and 1M NaOH (removes unreacted benzoic acid).[1][2] The organic layer contains pure product.[1][2]

Protocol C: N-Alkylation (Alternative Route)

Best for: Introducing the benzhydryl group to an existing benzamide core.[1][2]

Reagents:

  • 1-Benzoylpiperazine (1.0 eq)[1][2]

  • Chlorodiphenylmethane (Benzhydryl chloride) (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1][2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)[1][2]

  • Acetonitrile (MeCN) or DMF[1][2]

Methodology:

  • Activation: Suspend 1-benzoylpiperazine and

    
     in MeCN. Add KI.
    
  • Addition: Add chlorodiphenylmethane.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours.
    
    • Mechanism:[1][2][3][4][5] KI converts the chloride to an iodide in situ, which is a better leaving group, accelerating the

      
       displacement by the secondary amine.[1][2]
      
  • Filtration: Filter off inorganic salts while hot.

  • Crystallization: Cool the filtrate. The product often precipitates upon cooling or addition of water.[1]

Troubleshooting & Optimization Logic

Optimization Problem Issue Detected LowYield Low Yield Problem->LowYield Impurity Impurity: Bis-alkyl/acyl Problem->Impurity Hydrolysis Hydrolysis of Reagent Problem->Hydrolysis Sol1 Add Catalyst (DMAP/KI) Increase Temp (Route B) LowYield->Sol1 Sol2 Slow Addition at 0°C Check Stoichiometry Impurity->Sol2 Sol3 Use Anhydrous Solvents Switch to T3P Coupling Hydrolysis->Sol3

Figure 2: Decision tree for troubleshooting common synthetic issues.

Key Analytical Checkpoints:

  • NMR Verification:

    • The Methine proton (

      
      ) appears as a distinct singlet around 
      
      
      
      4.2–4.5 ppm.[1][2]
    • Piperazine protons appear as two sets of multiplets due to the restricted rotation of the amide bond (rotamers) in the NMR timescale.[1]

  • Mass Spectrometry: Expect a molecular ion

    
     consistent with the formula (e.g., 
    
    
    
    Da).[1][2]

References

  • Synthesis of 1-Benzoylpiperazine (BenchChem Technical Guide).

    • Source:[1][2]

  • Diphenylmethylpiperazine (Wikipedia). Structural data and pharmacological context of the benzhydrylpiperazine scaffold.[1][2]

    • Source:[1][2]

  • Process for making N-(diphenylmethyl)piperazines (US Patent 7989623B2). Industrial scale protocols for the alkylation of piperazines with benzhydryl halides.[1][2]

    • Source:[1][2]

  • Coupling Reagents in Peptide and Organic Synthesis.

    • Source:[1][2]

  • 1-(Diphenylmethyl)piperazine Product Information.

    • Source:[1][2]

Sources

Technical Application Note: Extraction and Isolation of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

This technical guide details the isolation, extraction, and purification protocols for (4-(diphenylmethyl)piperazinyl)-N-benzamide . As a structural analog to the diphenylmethylpiperazine class (e.g., Cyclizine, Cinnarizine), this molecule presents specific challenges in isolation due to its high lipophilicity and specific ionization behavior.

Effective isolation requires exploiting the molecule's "Lipophilic Base" profile. The presence of the diphenylmethyl group confers significant hydrophobicity (LogP estimated > 4.0), while the piperazine nitrogen (N1) provides a protonation site (pKa ~ 7.5–8.5), distinct from the neutral amide moiety.

Physicochemical Data Table
PropertyValue (Estimated/Structural)Experimental Implication
Molecular Structure 1-benzhydryl-4-benzoylpiperazine coreHigh UV absorbance (230-254 nm).
LogP (Hydrophobicity) > 4.0 (High)Requires strong organic eluents; prone to non-specific binding to plastics.
pKa (Basicity) ~ 8.0 (Tertiary Amine)Ionizable at pH < 6.0; Neutral at pH > 10.0.
Solubility DMSO, DCM, MeOHAvoid pure aqueous buffers; use organic modifiers.

Extraction Strategies: The "Lipophilic Base" Approach

We employ two primary strategies: Solid Phase Extraction (SPE) for high-purity analytical samples and Liquid-Liquid Extraction (LLE) for bulk isolation.

Strategy A: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Biological matrices (plasma/urine) or removing neutral impurities.

The most robust method uses Mixed-Mode Cation Exchange (MCX). This sorbent utilizes a dual-retention mechanism:

  • Reverse Phase (Hydrophobic): Retains the diphenylmethyl group.

  • Ion Exchange (Electrostatic): Retains the protonated piperazine nitrogen.

Mechanism:

  • Load at Acidic pH: The molecule is positively charged and binds to the sorbent.

  • Wash with MeOH: Removes neutrals/acids that bind only by hydrophobicity (the drug remains locked by charge).

  • Elute at Basic pH: Neutralizes the amine, breaking the electrostatic bond and releasing the drug.

MCX Workflow Diagram

MCX_Workflow cluster_retention Retention Mechanism Sample Sample Pre-treatment (Acidify to pH 2-3) Condition Conditioning (MeOH then Water) Load Load Sample (Slow flow rate) Condition->Load Wash1 Wash 1: 0.1% Formic Acid (Removes proteins/hydrophilic) Load->Wash1 Wash2 Wash 2: 100% MeOH (CRITICAL: Removes neutral lipophiles) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute

Figure 1: Mixed-Mode Cation Exchange (MCX) protocol ensuring removal of neutral interferences via the methanol wash step.

Detailed MCX Protocol
  • Sample Prep: Dilute sample 1:1 with 4% H3PO4 (aq) to ensure pH < 3.

  • Conditioning: 1 mL MeOH followed by 1 mL H2O.

  • Loading: Load sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes salts/hydrophilics).

  • Wash 2 (Organic - Critical): 1 mL 100% Methanol.

    • Why? Since the drug is locked by charge (ionic bond), we can wash with strong organic solvent to strip away neutral hydrophobic impurities (e.g., fats, neutral synthesis byproducts) without eluting the target.

  • Elution: 2 x 500 µL of 5% NH4OH in Methanol.

    • Chemistry: The Ammonia neutralizes the piperazine nitrogen, breaking the ionic interaction. The Methanol solubilizes the now-neutral lipophilic drug.

Strategy B: pH-Switched Liquid-Liquid Extraction (LLE)

Best for: Bulk isolation from reaction mixtures.

Due to the high LogP, chlorinated solvents (DCM) are efficient, but Ethyl Acetate (EtOAc) is a greener alternative that works well if pH is strictly controlled.

LLE Decision Matrix

LLE_Logic Start Crude Mixture (Aq/Org) Acidify Acidify to pH 2.0 (HCl) Start->Acidify Wash_Org Wash with EtOAc Acidify->Wash_Org Aqueous_Phase Aqueous Phase (Contains Target+) Wash_Org->Aqueous_Phase Discard_Org Discard Organic (Removes Neutrals/Acids) Wash_Org->Discard_Org Basify Basify to pH 10.0 (NaOH) Aqueous_Phase->Basify Extract Extract with DCM Basify->Extract Final Evaporate Organic (Target Isolated) Extract->Final

Figure 2: pH-Switching strategy to isolate the basic piperazine derivative from neutral/acidic impurities.

Detailed LLE Protocol
  • Acidification: Dissolve crude residue in 1M HCl (pH ~1-2). The target forms a water-soluble hydrochloride salt.

  • Lipophilic Wash: Extract the acidic aqueous layer with Ethyl Acetate (3x).

    • Result: Impurities (unreacted benzoyl chloride, neutral organics) move to the organic layer. The target remains in the water.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.

    • Observation: The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous Na2SO4, filter, and evaporate.

Preparative HPLC Purification

Best for: Final purity > 99%.

Given the basic nature of the piperazine, standard acidic mobile phases (0.1% TFA) can cause peak tailing due to interaction with residual silanols on the column. A High pH strategy is recommended to keep the molecule in its neutral (free base) state, improving peak shape and loading capacity.

  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 19 x 150 mm.

    • Note: Ensure the column silica is rated for pH > 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 95% B

    • 10-12 min: 95% B

  • Detection: UV at 230 nm (Benzamide absorption) and 254 nm.

References & Authority

  • Solid Phase Extraction of Basic Drugs:

    • Waters Corporation. "Oasis MCX Cookbook: Mixed-Mode Cation Exchange for Basic Compounds."

  • Piperazine Derivative Properties (Analogous Data):

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for Cinnarizine (Structural Analog).

  • High pH Chromatography:

    • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.

Dosing protocols for (4-(diphenylmethyl)piperazinyl)-N-benzamide in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Dosing and Characterization Protocols for (4-(diphenylmethyl)piperazinyl)-N-benzamide

Executive Summary

(4-(diphenylmethyl)piperazinyl)-N-benzamide (CAS 358747-62-3) is a lipophilic small molecule belonging to the benzhydrylpiperazine class. Structurally analogous to established CNS-active agents such as Cyclizine (H1 antagonist), SNC-80 (Delta Opioid Agonist), and Lomerizine (Ca²⁺ channel blocker), this compound presents specific challenges in solubility and bioavailability.

This Application Note provides a rigorous, self-validating framework for investigating this compound in rodent models. Since specific public pharmacological data for this exact CAS entity is sparse, this guide utilizes Structure-Activity Relationship (SAR) extrapolation to establish safe starting parameters. The protocols prioritize solubility optimization, stepwise dose escalation, and broad-spectrum CNS characterization.

Part 1: Physicochemical Assessment & Formulation Strategy

Challenge: The diphenylmethyl (benzhydryl) and benzamide moieties confer high lipophilicity (Predicted LogP > 3.5) and low aqueous solubility. Improper formulation will lead to precipitation in the peritoneum (IP) or poor absorption (PO), yielding erratic data.

Formulation Decision Matrix

Do not default to 100% DMSO. High DMSO concentrations (>10%) can cause peritonitis and confound behavioral readouts.

Recommended Vehicle Systems:

TierVehicle CompositionApplicabilityNotes
Tier 1 (Preferred) 10% DMSO + 10% Tween-80 + 80% Saline IP / POStandard for lipophilic amines. Warm to 37°C to aid dissolution.
Tier 2 (High Load) 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) IV / IP / POBest for minimizing irritation. Requires 30 min sonication.
Tier 3 (Rescue) PEG400 (40%) + Saline (60%) PO / IPUse if compound precipitates in Tween. Higher viscosity may retard absorption.
Preparation Protocol (Tier 1)
  • Weighing: Accurately weigh the target mass of (4-(diphenylmethyl)piperazinyl)-N-benzamide.

  • Primary Solubilization: Dissolve fully in 100% DMSO. Vortex for 2 minutes. The volume of DMSO should be 10% of the final total volume.

  • Surfactant Addition: Add Tween-80 (10% of final volume). Vortex until a clear, viscous mixture forms.

  • Dilution: Slowly add warm (37°C) sterile saline (0.9% NaCl) dropwise while vortexing.

    • Critical Checkpoint: If the solution turns milky/cloudy, the compound has crashed out. Switch to Tier 2 (Cyclodextrin).

  • pH Adjustment: Check pH. If < 5 or > 8, adjust with 0.1N NaOH or HCl. Extreme pH causes injection site pain.

Part 2: Dose-Finding & Safety Protocol (The "Up-and-Down" Method)

Because the specific LD50 of CAS 358747-62-3 is not publicly established, you must treat it as a New Chemical Entity (NCE) . Do not jump to efficacy studies without establishing the Maximum Tolerated Dose (MTD).

The Modified Irwin Screen (Step-Wise Escalation)

Objective: Define the therapeutic window and identify CNS toxicity (sedation, seizures, stereotypy). Subjects: C57BL/6J Mice (n=3 per dose group) or Sprague-Dawley Rats (n=2 per dose group).

Dosing Schedule: Administer doses in a logarithmic progression. Allow 48-hour washout or use naive animals for each step if toxicity is observed.

  • Step 1: 1 mg/kg (IP) – Baseline safety.

  • Step 2: 3 mg/kg (IP) – Common active range for potent benzhydrylpiperazines (e.g., SNC-80).

  • Step 3: 10 mg/kg (IP) – Likely therapeutic ceiling for high-potency targets.

  • Step 4: 30 mg/kg (IP) – Toxicity threshold check (watch for catalepsy/seizures).

Observation Protocol: Record scores at T=0, 15, 30, 60, 120 min post-dose.

ParameterObservation MethodSignificance
Locomotion Open Field observationHyper = Stimulant; Hypo = Sedative/Opioid
Ataxia Rotarod or Gait analysisCerebellar toxicity / Muscle relaxation
Righting Reflex Place animal on backLoss = Anesthesia/Deep Sedation
Straub Tail Tail rigidity/elevationClassic sign of Opioid receptor activation
Tremors/Convulsions Visual checkGABA antagonism or Sigma toxicity

Part 3: Experimental Workflows & Logic Maps

The following diagrams illustrate the decision-making process for formulation and the execution of the safety study.

Workflow: Formulation & Solubility Optimization

FormulationStrategy Start Start: Solid Compound (CAS 358747-62-3) Solvent Dissolve in 100% DMSO (10% of final vol) Start->Solvent Check1 Is it Clear? Solvent->Check1 AddSurf Add Tween-80 (10% of final vol) Check1->AddSurf Yes SwitchCD Switch to Tier 2: 20% HP-Beta-Cyclodextrin Check1->SwitchCD No (Saturated) AddAq Add Warm Saline (Dropwise) AddSurf->AddAq Check2 Precipitation? AddAq->Check2 Success Ready for Injection (Tier 1 Vehicle) Check2->Success No (Clear) Check2->SwitchCD Yes (Cloudy) Sonication Sonicate 30 mins @ 37°C SwitchCD->Sonication Sonication->Success

Caption: Decision tree for solubilizing lipophilic benzhydrylpiperazine derivatives to ensure bioavailability.

Workflow: Dose Escalation & Safety (Irwin Screen)

DoseEscalation Base Baseline Dose 1 mg/kg (IP) Obs1 Observe 2 hrs (Sedation/Seizures?) Base->Obs1 Safe1 Safe? Obs1->Safe1 StepUp1 Escalate to 3 mg/kg Safe1->StepUp1 Yes Stop STOP: Define MTD Safe1->Stop No Obs2 Observe 2 hrs StepUp1->Obs2 Safe2 Safe? Obs2->Safe2 StepUp2 Escalate to 10 mg/kg Safe2->StepUp2 Yes Safe2->Stop No Obs3 Observe 2 hrs StepUp2->Obs3 Safe3 Safe? Obs3->Safe3 Safe3->Stop No Proceed Proceed to Efficacy Model Safe3->Proceed Yes

Caption: Step-wise dose escalation protocol (Modified Up-and-Down) to determine Maximum Tolerated Dose (MTD).

Part 4: Pharmacokinetic (PK) Sampling Protocol

To validate that the compound actually reaches the brain (given its target profile), a snapshot PK study is essential before running large behavioral cohorts.

  • Route: IP (Intraperitoneal) or PO (Oral Gavage).

  • Dose: 10 mg/kg (or MTD determined in Part 2).

  • Timepoints: 15 min, 1 hr, 4 hr, 24 hr.

  • Matrix: Plasma and Brain Homogenate .

  • Rationale: Benzhydrylpiperazines are highly lipophilic. Brain-to-Plasma ratio (Kp) is a critical success metric. A Kp < 0.1 indicates poor BBB penetration (P-gp substrate). A Kp > 1.0 indicates excellent CNS engagement.

Part 5: References & Authority

Note on Specificity: As CAS 358747-62-3 is a research chemical with limited public in vivo data, the protocols above are derived from authoritative guidelines for the Benzhydrylpiperazine structural class.

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. [Link]

  • Lynch, J. J., et al. (1995). Effects of the non-peptide delta-opioid agonist SNC-80 on behavioral models of nociception and stress. (Reference for benzhydrylpiperazine dosing range). Psychopharmacology. [Link]

Scale-up procedures for manufacturing (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Manufacturing Guide for the scale-up of (4-(diphenylmethyl)piperazinyl)-N-benzamide (chemically identified as 1-benzoyl-4-(diphenylmethyl)piperazine ).

Scale-Up Procedures for Manufacturing (4-(diphenylmethyl)piperazinyl)-N-benzamide

Executive Summary

This guide details the process chemistry and engineering controls required to scale the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide from gram-scale bench synthesis to kilogram-scale pilot production. This molecule features a piperazine core protected at N-1 by a benzhydryl group and functionalized at N-4 with a benzoyl moiety. It serves as a critical scaffold in the synthesis of antihistamines (e.g., Cetirizine analogs) and calcium channel blockers.

Key Technical Challenges Addressed:

  • Exotherm Management: Controlling the enthalpy of benzoylation during scale-up.

  • Regioselectivity: Ensuring exclusive acylation of the secondary amine without quaternary salt formation.

  • Purification Efficiency: Utilizing an "Acid-Base Swing" extraction protocol to eliminate chromatography.

Chemical Identity & Retrosynthesis

Target Molecule: 1-benzoyl-4-(diphenylmethyl)piperazine CAS Registry Number: 110-85-0 (Piperazine base ref), 841-77-0 (Intermediate ref) Molecular Weight: 356.46 g/mol

The synthesis is designed as a convergent linear sequence. The critical step—and the focus of this guide—is the Schotten-Baumann acylation of the commercially available intermediate 1-(diphenylmethyl)piperazine (also known as 1-benzhydrylpiperazine).

2.1 Reaction Pathway Visualization

The following diagram outlines the manufacturing logic, including the critical workup loops required for high purity.

G Start Start: 1-(diphenylmethyl)piperazine Reactor Reactor: Acylation (T < 10°C, DCM or 2-MeTHF) Start->Reactor Reagent Reagent: Benzoyl Chloride (+ TEA/DIPEA) Reagent->Reactor Slow Addition Quench Quench: 1M NaOH Wash (Removes Benzoic Acid/HCl) Reactor->Quench Exothermic Decision Purity Check (HPLC) Quench->Decision Swing_Acid Acid Extraction (Product -> Aqueous Phase) Decision->Swing_Acid <98% Purity Cryst Crystallization (EtOH/Heptane) Decision->Cryst >98% Purity Swing_Base Basification & Extraction (Product -> Organic Phase) Swing_Acid->Swing_Base Remove Neutral Impurities Swing_Base->Cryst Final Final Product: (4-(diphenylmethyl)piperazinyl)-N-benzamide Cryst->Final

Figure 1: Manufacturing workflow for the benzoylation of 1-(diphenylmethyl)piperazine, highlighting the optional acid-base swing purification loop.

Detailed Manufacturing Protocol (Scale: 1.0 kg Input)

Safety Warning: Benzoyl chloride is a lachrymator and corrosive. 1-(diphenylmethyl)piperazine is a skin irritant. All operations must be performed in a fume hood or a closed reactor system.

3.1 Materials & Stoichiometry
ComponentRoleEq.[1]Mass/VolNotes
1-(diphenylmethyl)piperazine SM1.01.00 kgLimiting Reagent
Benzoyl Chloride Reagent1.10.61 kgSlight excess to drive completion
Triethylamine (TEA) Base1.50.60 kgScavenges HCl; prevents salt formation
Dichloromethane (DCM) Solvent-10.0 L10V dilution (Can substitute with 2-MeTHF)
1M NaOH Quench-5.0 LNeutralizes excess acid
3.2 Step-by-Step Procedure

Step 1: Reactor Charging & Dissolution

  • Equip a 20 L jacketed glass reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge 1-(diphenylmethyl)piperazine (1.00 kg) into the reactor.

  • Add DCM (8.0 L). Stir at 250 RPM until fully dissolved (approx. 15 min).

  • Add Triethylamine (0.60 kg) in one portion.

  • Cooling: Circulate glycol in the jacket to bring the internal temperature to 0–5°C .

Step 2: Controlled Acylation (The Critical Process Parameter)

  • Dilute Benzoyl Chloride (0.61 kg) with the remaining DCM (2.0 L) in the addition funnel.

  • Addition: Add the benzoyl chloride solution dropwise to the reactor.

    • Constraint: Maintain internal temperature < 10°C .

    • Duration: Typical addition time is 60–90 minutes on this scale.

  • Reaction: Once addition is complete, allow the reactor to warm to 20–25°C naturally. Stir for 3–4 hours.

  • IPC (In-Process Control): Sample for HPLC/TLC. Target: < 1.0% unreacted starting material.

Step 3: Workup (The "Acid/Base Swing") Rationale: The product contains a tertiary amine (benzhydryl side) and a neutral amide. We utilize this amphoteric nature for purification.

  • Quench: Add 1M NaOH (5.0 L) slowly to the reactor (exothermic). Stir vigorously for 30 minutes.

  • Phase Separation: Stop stirring and allow phases to settle (30 min). Drain the lower organic layer (Product + DCM). Discard the upper aqueous layer (NaCl + TEA salts).

  • Acid Extraction (Optional but Recommended for High Purity):

    • Extract the organic layer with 1M HCl (5.0 L).

    • Chemistry: The product protonates at the N-4 position and moves to the aqueous phase. Neutral impurities (bis-amides, non-basic byproducts) remain in the DCM.

    • Discard the DCM layer.[2]

  • Basification & Recovery:

    • Wash the acidic aqueous phase with fresh DCM (2.0 L) to remove entrained organics. Discard wash.[3]

    • Basify the aqueous phase to pH 10 using 4M NaOH . The product will precipitate/oil out.

    • Extract with fresh Ethyl Acetate or DCM (8.0 L).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Step 4: Crystallization

  • Dissolve the crude solid in minimal hot Ethanol (approx. 3V).

  • Slowly add n-Heptane (approx. 2V) until turbidity is observed.

  • Cool slowly to 0°C over 4 hours.

  • Filter the white crystalline solid and dry in a vacuum oven at 45°C for 12 hours.

Process Considerations & Troubleshooting
4.1 Solvent Selection (Green Chemistry)

While DCM is standard for solubility, 2-Methyltetrahydrofuran (2-MeTHF) is a superior green alternative for scale-up.

  • Benefits: Higher boiling point, derived from renewable resources, and separates cleanly from water.

  • Adjustment: If using 2-MeTHF, the reaction temperature can be slightly higher (up to 15°C) without significant hydrolysis of benzoyl chloride.

4.2 Impurity Profile
ImpurityOriginRemediation
Benzoic Acid Hydrolysis of Benzoyl ChlorideRemoved during the initial 1M NaOH wash.
Unreacted SM Incomplete reactionEnsure slight excess (1.1 eq) of Benzoyl Chloride; check TEA quality.
TEA-HCl Salt ByproductWater soluble; removed in aqueous workup.
4.3 Analytical Specifications (Final Product)
  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): > 99.0% area.

  • Melting Point: 119–121°C (Consistent with literature for amide derivatives).[4]

  • Mass Spec (ESI+): [M+H]+ = 357.2 m/z.

References
  • BenchChem. (2025).[1][5] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from

  • UCB Pharmaceuticals. (1985).[6] 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. US Patent 4,525,358.[6][7] Retrieved from

  • National Institutes of Health (NIH). (2014). Synthesis and crystal structure of (Z)-1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine. PubMed Central. Retrieved from

  • Green Chemistry Journal. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Royal Society of Chemistry. Retrieved from

  • ChemicalBook. (2024). 1-Benzhydrylpiperazine Product & Synthesis Data. Retrieved from

Disclaimer: This protocol is intended for professional use by qualified chemists. Always consult the Safety Data Sheet (SDS) for all reagents before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet challenging N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your synthetic yields.

The primary synthetic route to (4-(diphenylmethyl)piperazinyl)-N-benzamide is the N-acylation of 1-(diphenylmethyl)piperazine with benzoyl chloride. This is a classic example of a Schotten-Baumann reaction.[1][2] While straightforward in principle, this reaction is often plagued by issues such as low yield, incomplete conversion, and the formation of a significant di-acylated byproduct. This guide provides a structured approach to diagnosing and resolving these common challenges.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Question 1: My overall yield of (4-(diphenylmethyl)piperazinyl)-N-benzamide is consistently low (<60%). What are the most likely causes and how can I fix this?

Answer: Low yield is the most common complaint and typically stems from one or more of four key areas: suboptimal reaction conditions, competing side reactions, poor reagent quality, or product loss during workup.

Potential Causes & Solutions:

  • Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3] An external base is required to neutralize this acid.

    • Solution: Ensure at least 2.2 equivalents of a suitable organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used. The first equivalent neutralizes the HCl byproduct, and the slight excess ensures the starting piperazine remains a free base. For biphasic systems, an aqueous base like NaOH can be used.[3][4]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes with trace amounts of water in the solvent or on glassware. This forms benzoic acid, which will not participate in the reaction under these conditions.

    • Solution: Use anhydrous solvents (e.g., anhydrous dichloromethane) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]

  • Suboptimal Temperature Control: The reaction is highly exothermic. Adding the benzoyl chloride too quickly or at too high a temperature can lead to a host of side reactions.

    • Solution: Cool the reaction mixture of 1-(diphenylmethyl)piperazine and base to 0 °C in an ice bath before beginning the addition of benzoyl chloride.[2] Add the benzoyl chloride solution dropwise over 30-60 minutes to maintain control over the internal temperature.[2]

  • Incomplete Reaction: The reaction may appear to stall if conditions are not optimized.

    • Solution: After the dropwise addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed before beginning the workup.

Question 2: I am observing a significant amount of a second, less polar spot on my TLC, which I suspect is the 1,4-dibenzoyl byproduct. How can I improve selectivity for mono-acylation?

Answer: The formation of 1,4-bis(diphenylmethyl)piperazine is a classic challenge in piperazine chemistry due to the presence of two reactive secondary amines.[2] Achieving high mono-selectivity is a matter of controlling the relative reactivity and stoichiometry.

Strategies for Promoting Mono-acylation:

  • Controlled Electrophile Addition: This is the most direct method. By adding the benzoyl chloride (the electrophile) slowly at a low temperature, you maintain a low instantaneous concentration. This ensures that the benzoyl chloride is more likely to react with the more abundant starting piperazine rather than the newly formed, less concentrated mono-acylated product.[2]

  • Stoichiometric Adjustment: While a 1:1 stoichiometry seems logical, using a slight excess of the piperazine starting material (e.g., 1.1 to 1.2 equivalents) can statistically favor the mono-acylation product. However, this requires a robust purification strategy to remove the unreacted starting material.

  • Advanced Method: Protecting Groups: For applications where extremely high purity and selectivity are required, a protecting group strategy is the most robust solution.[5][6] One nitrogen of the piperazine core can be protected with a group like tert-butoxycarbonyl (Boc). Following acylation of the remaining free amine, the Boc group is easily removed under acidic conditions to yield the pure mono-acylated product.[6]

Question 3: My final product is an oil or a waxy solid that is difficult to purify. What are the best practices for purification?

Answer: Impurities often complicate crystallization and can make purification challenging. The most common impurities are unreacted starting materials, the di-acylated byproduct, and residual base.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, perform a series of washes in a separatory funnel.

    • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and move the basic starting piperazine and any remaining triethylamine into the aqueous layer.

    • Base Wash: Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution). This will neutralize any remaining acidic species, including benzoic acid formed from hydrolysis.

    • Brine Wash: A final wash with brine (saturated NaCl solution) will help remove residual water from the organic layer.[2]

  • Drying and Solvent Removal: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Recrystallization/Chromatography:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol.[2][7] This is an effective way to remove the di-acylated byproduct, which often has different solubility properties.

    • Column Chromatography: If recrystallization fails, purification via silica gel column chromatography is the definitive method. A gradient elution with a solvent system such as ethyl acetate in hexanes will effectively separate the product from all impurities.

Data & Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield Hydrolysis of benzoyl chlorideUse anhydrous solvents and an inert atmosphere.
Insufficient baseUse ≥2.2 equivalents of TEA or DIPEA.
Incomplete reactionAllow to stir at room temperature for 2-16h; monitor by TLC/LC-MS.
Di-acylation High local concentration of electrophileAdd benzoyl chloride dropwise at 0 °C.
Incorrect stoichiometryUse a 1:1 or slight excess (1.1 eq) of the piperazine nucleophile.
Impure Product Residual starting materials/basePerform sequential acid (1M HCl) and base (NaHCO₃) washes.
ByproductsPurify by recrystallization (e.g., ethyl acetate/hexanes) or column chromatography.
Diagram 1: Experimental Workflow & Troubleshooting

This diagram illustrates the key steps and decision points in the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Piperazine & Base in Anhydrous DCM cool 2. Cool to 0 °C prep->cool ts1 Issue: Hydrolysis? Use anhydrous conditions. prep->ts1 add 3. Add Benzoyl Chloride (dropwise over 30-60 min) cool->add react 4. Stir at RT (2-16h) add->react ts2 Issue: Di-acylation? Slow addition is key. add->ts2 monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Washes (Acid, Base, Brine) monitor->workup Reaction Complete dry 7. Dry & Concentrate workup->dry ts3 Issue: Impurities? Thorough washing. workup->ts3 purify 8. Purify (Recrystallization or Chromatography) dry->purify

Caption: Workflow with key troubleshooting checkpoints.

Protocol 1: Optimized Schotten-Baumann Synthesis
  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 1-(diphenylmethyl)piperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours, monitoring for the disappearance of the starting material by TLC.

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q: Can I use benzoic acid with a coupling agent instead of benzoyl chloride? A: Yes, this is a viable alternative pathway. Amide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (hydroxybenzotriazole), or phosphonium reagents like HATU, can activate benzoic acid for reaction with the amine.[8][9] This approach avoids the generation of HCl and can be milder, but it often requires more rigorous optimization of coupling agents, solvents, and temperature, and the reagents can be more expensive.[10]

Q: Why is temperature control so important in this reaction? A: Temperature control is critical for two main reasons. First, the reaction is highly exothermic; uncontrolled temperature can lead to side reactions and reduced yield. Second, low temperature (0 °C) during the addition of benzoyl chloride is crucial for maximizing the selectivity of mono-acylation over di-acylation by controlling the reaction rate.[2]

Q: What is the mechanistic role of the base? A: The base plays a crucial, non-catalytic role. The acylation reaction produces one equivalent of HCl. This acid will immediately react with any available basic nitrogen, including the starting piperazine. Protonated piperazine is no longer a nucleophile and will not react with benzoyl chloride. The added base (e.g., triethylamine) is there to irreversibly neutralize the HCl as it forms, preventing this "poisoning" of the starting material and allowing the reaction to proceed to completion.[1][2][3]

Q: My reaction is biphasic (e.g., DCM and aqueous NaOH). What are the advantages and disadvantages? A: A biphasic Schotten-Baumann reaction uses an inexpensive inorganic base (like NaOH) dissolved in water, with the organic reactants in an immiscible solvent like DCM. The advantage is cost-effectiveness and simple removal of the base during workup. The disadvantage is that the reaction rate can be limited by the mass transfer of reactants between the two phases. Vigorous stirring is essential. Furthermore, the presence of water increases the risk of hydrolyzing the benzoyl chloride, which can lower the yield.[11] Continuous flow chemistry has been shown to suppress this undesired hydrolysis in biphasic systems.[11]

Diagram 2: Causal Factors for Low Synthetic Yield

G LowYield Low Product Yield SideReactions Side Reactions SideReactions->LowYield IncompleteReaction Incomplete Reaction IncompleteReaction->LowYield ProductLoss Product Loss (Workup/Purification) ProductLoss->LowYield ReagentDegradation Reagent Degradation ReagentDegradation->LowYield Moisture Moisture Present Moisture->ReagentDegradation hydrolyzes benzoyl chloride Diacylation Di-acylation Diacylation->SideReactions InsufficientBase Insufficient Base InsufficientBase->IncompleteReaction protonates starting amine LowTempTime Suboptimal Temp/Time LowTempTime->IncompleteReaction PoorExtraction Poor Extraction/ Washing PoorExtraction->ProductLoss RecrystallizationLoss Loss during Recrystallization RecrystallizationLoss->ProductLoss

Caption: Key factors contributing to low synthetic yield.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Reaction Chemistry & Engineering. RSC Publishing. [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]

  • Method for preparation, refining and detection of N-benzoyl piperazidine.
  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Pradip's Portal. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • amide coupling help. Reddit. [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Process for making n-(diphenylmethyl)piperazines.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides, process for their preparation and pharmaceutical compositions.
  • Process for making N-(diphenylmethyl)piperazines.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

Sources

Troubleshooting solubility issues of (4-(diphenylmethyl)piperazinyl)-N-benzamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and formulation scientists. This guide provides in-depth technical support for troubleshooting and overcoming solubility challenges with (4-(diphenylmethyl)piperazinyl)-N-benzamide in aqueous media. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of (4-(diphenylmethyl)piperazinyl)-N-benzamide that influence its solubility?

A1: The molecular structure of (4-(diphenylmethyl)piperazinyl)-N-benzamide dictates its poor aqueous solubility. The molecule combines a highly non-polar diphenylmethyl group and a benzamide moiety with a basic piperazine ring. This combination results in a large, hydrophobic molecule with specific ionizable groups.

  • Hydrophobicity: The two phenyl rings (diphenylmethyl) and the benzene ring of the benzamide group create a significant non-polar surface area, leading to low affinity for water.

  • Basicity: The piperazine ring contains two nitrogen atoms.[1][2] These nitrogens are weak bases and can be protonated in acidic conditions.[3] This property is the primary lever for solubility manipulation via pH adjustment.

  • Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, while the piperazine nitrogens can act as acceptors.[4] However, these polar features are overshadowed by the molecule's overall hydrophobicity.

Property Predicted Characteristic Impact on Aqueous Solubility
Molecular Weight HighGenerally decreases solubility.
logP (Octanol-Water) HighIndicates strong hydrophobicity and poor water solubility.
pKa (Basic) ~5-9 (for piperazine nitrogens)Ionization below this pH range will increase solubility.
Crystal Lattice Energy Potentially HighStable crystal forms require more energy to dissolve, reducing solubility.[5]
Q2: Why does my compound precipitate when I add it to a neutral aqueous buffer (e.g., PBS pH 7.4)?

A2: At neutral pH, the piperazine ring of the molecule is largely in its un-ionized, free base form. This form is highly non-polar and hydrophobic, causing its solubility in water to be extremely low. When you introduce the compound to a neutral buffer, you are attempting to dissolve it in a state where its affinity for the aqueous environment is minimal, leading to immediate precipitation once its saturation solubility is exceeded. The solubility of compounds with amine groups is often highly dependent on pH.[3][6][7]

Troubleshooting & Optimization Guide

This section provides a systematic approach to resolving solubility issues. We will proceed from the simplest and most common techniques to more advanced formulation strategies.

Workflow for Troubleshooting Solubility

Solubility_Troubleshooting_Workflow start Start: Compound Precipitates in Aqueous Media ph_adjust Strategy 1: pH Adjustment Is the compound soluble at acidic pH? start->ph_adjust cosolvent Strategy 2: Co-solvency Does adding a co-solvent work? ph_adjust->cosolvent No/Insufficient success Success: Compound Solubilized Proceed with experiment ph_adjust->success Yes ph_protocol Perform pH-Solubility Profile (See Protocol 1) ph_adjust->ph_protocol Test surfactant Strategy 3: Surfactants Does a surfactant system work? cosolvent->surfactant No/Insufficient cosolvent->success Yes cosolvent_protocol Screen Co-solvents (e.g., PEG 400, Propylene Glycol) (See Protocol 2) cosolvent->cosolvent_protocol Test complexation Strategy 4: Complexation Is cyclodextrin complexation effective? surfactant->complexation No/Insufficient surfactant->success Yes surfactant_protocol Screen Surfactants (e.g., Polysorbate 80, Kolliphor® EL) (See Protocol 3) surfactant->surfactant_protocol Test complexation->success Yes failure Re-evaluate Formulation Consider combined approaches or alternative strategies complexation->failure No/Insufficient complexation_protocol Prepare Inclusion Complex (e.g., with HP-β-CD) (See Protocol 4) complexation->complexation_protocol Test ph_protocol->ph_adjust cosolvent_protocol->cosolvent surfactant_protocol->surfactant complexation_protocol->complexation

Caption: A step-by-step decision tree for enhancing compound solubility.

Issue 1: My compound precipitates. How can I use pH to increase its solubility?

A: Adjusting the pH is the most effective initial strategy. By lowering the pH of the aqueous medium, you protonate the basic nitrogen atoms in the piperazine ring. This converts the neutral, insoluble molecule into a charged, more polar salt form, which is significantly more soluble in water.[5][8][9]

Mechanism of pH-Dependent Solubility

pH_Mechanism node_insoluble Insoluble Form (Neutral pH) -N(piperazine) unprotonated - High Hydrophobicity node_soluble Soluble Form (Acidic pH) -N(piperazine)-H+ protonated - Forms a soluble salt - Increased Polarity node_insoluble->node_soluble + H+ (Acidification) node_soluble->node_insoluble - H+ (Basification)

Caption: Ionization of the piperazine ring at acidic pH enhances solubility.

Protocol 1: Generating a pH-Solubility Profile

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • (4-(diphenylmethyl)piperazinyl)-N-benzamide

  • Series of buffers (e.g., citrate, phosphate) ranging from pH 2.0 to 7.5

  • 1N HCl and 1N NaOH for pH adjustment

  • Vials, magnetic stirrer, pH meter

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of the compound to a fixed volume of each buffer in separate vials. Ensure solid material is visible.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Measure pH: After equilibration, measure the final pH of the slurry in each vial.

  • Separate Solid and Liquid: Filter an aliquot from each vial to remove undissolved solid. Use a filter material that does not bind the compound.

  • Quantify: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the final measured pH on the x-axis. This will reveal the pH at which solubility is maximized.

Issue 2: pH adjustment alone is insufficient or not viable for my experiment. What's next?

A: Use a co-solvent. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving hydrophobic molecules like (4-(diphenylmethyl)piperazinyl)-N-benzamide. This is one of the most widely used techniques for liquid formulations.[5]

Protocol 2: Screening Water-Miscible Co-solvents

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin[12]

Procedure:

  • Prepare Co-solvent Blends: Prepare a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v PEG 400 in water or a suitable buffer).

  • Determine Solubility: Use the equilibrium solubility method described in Protocol 1 for each co-solvent blend.

  • Evaluate and Select: Compare the solubility data across the different co-solvents and concentrations. Select the system that provides the desired solubility with the lowest percentage of co-solvent to minimize potential toxicity or experimental interference.

Co-solvent System Target % (v/v) Observed Solubility (µg/mL) Observations (e.g., clarity, stability)
Water0%Precipitate
PEG 400 / Water10%
PEG 400 / Water20%
Propylene Glycol / Water10%
Propylene Glycol / Water20%
Issue 3: My compound is still not soluble enough, or I need to avoid organic solvents.

A: Utilize surfactants or complexation agents. These are powerful techniques for significantly increasing the apparent solubility of highly insoluble compounds.

Option A: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[13] These micelles have a hydrophobic core that can encapsulate insoluble drug molecules, effectively dissolving them in the aqueous medium.[14][15][16]

Common Pharmaceutical Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Kolliphor® EL (formerly Cremophor® EL)

  • Sodium Dodecyl Sulfate (SDS)[17]

Protocol 3: Screening Surfactants
  • Prepare Surfactant Solutions: Create a series of solutions with different surfactants in a suitable aqueous buffer. Concentrations should be tested both below and above the known CMC of the surfactant.

  • Determine Solubility: Add an excess of the compound to each surfactant solution and determine the equilibrium solubility as described in Protocol 1 .

  • Analyze Results: Identify the surfactant and concentration that provides the best solubility enhancement. Be mindful that high surfactant concentrations can sometimes interfere with biological assays.

Option B: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[18] They can encapsulate the hydrophobic diphenylmethyl portion of your molecule, forming an inclusion complex that is freely soluble in water.[19][20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[18]

Mechanism of Cyclodextrin Complexation

G cluster_0 Insoluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Drug Complex Hydrophilic Exterior Drug in Cavity Compound->Complex:f1 + CD Hydrophobic Cavity CD->Complex:f0 Encapsulation

Caption: A hydrophobic drug molecule is encapsulated within a cyclodextrin cavity.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is effective for lab-scale preparation.

Materials:

  • (4-(diphenylmethyl)piperazinyl)-N-benzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water or ethanol/water mixture

Procedure:

  • Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 and 1:2).

  • Create Paste: Place the calculated amount of HP-β-CD in a mortar and add a small amount of water (or ethanol/water) to form a thick, consistent paste.[23]

  • Incorporate Drug: Gradually add the powdered compound to the paste.

  • Knead: Knead the mixture vigorously with the pestle for 30-60 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Dry: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.

  • Test Solubility: The resulting powder is the inclusion complex. Test its solubility in your desired aqueous medium. It should dissolve much more readily than the free compound.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Aptuitiv.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Cyclodextrins in delivery systems: Applications. (2011). Journal of Pharmacy and Bioallied Sciences, 3(2), 226-238.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (2013). Journal of Controlled Release, 170(1), 88-102.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2017). Journal of Drug Delivery and Therapeutics, 7(3), 64-72.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
  • Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. (2024). LinkedIn.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1033-1051.
  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
  • Solubilization by surfactants: Significance and symbolism. (n.d.). ScienceDirect.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2020). World Journal of Pharmaceutical Research, 9(5), 2636-2649.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cosolvent. (n.d.). Wikipedia.
  • Solubility and pH of amines. (n.d.). The Royal Society of Chemistry.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2020).
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Formulation and development strategies for drugs insoluble in gastric fluid. (2012). International Research Journal of Pharmacy, 3(1), 61-66.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
  • Water-Insoluble Drug Formul
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Cayman Chemical.
  • Piperazine. (n.d.). Wikipedia.
  • Solubility of Piperazine (C4H10N2). (n.d.). Solubility of Things.
  • Piperazine. (n.d.). Wikipedia.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • PIPERAZINE. (n.d.). Parchem.
  • Piperazine. (n.d.).
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2013). Fluid Phase Equilibria, 360, 222-228.
  • Looking for suggestions to dissolve benzamide deriv
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers in Pharmacology, 14.
  • Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. (2012).
  • Solubility of Benzamide. (n.d.). Solubility of Things.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Impact of pH on Solubility. (2020). YouTube.
  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.
  • Benzamide. (n.d.).
  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. (n.d.).
  • Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. (2016). Molecules, 21(10), 1334.
  • Benzamide, 4-methyl-n-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2016). Molecules, 21(10), 1334.
  • 4-chloro-N-(diphenylmethyl)benzamide Properties. (n.d.). U.S. Environmental Protection Agency.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 439-456.

Sources

Identifying and removing impurities in (4-(diphenylmethyl)piperazinyl)-N-benzamide synthesis

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: (4-(diphenylmethyl)piperazinyl)-N-benzamide (IUPAC: (4-benzhydrylpiperazin-1-yl)(phenyl)methanone)[1]

This guide addresses the synthesis and purification of benzhydrylpiperazine amides. This scaffold is a critical pharmacophore found in antihistamines (e.g., Cyclizine analogs) and opioid receptor ligands.[1] The synthesis typically involves the acylation of 1-(diphenylmethyl)piperazine with benzoyl chloride or benzoic acid .[1]

The Critical Challenge: Unlike simple amides, this molecule retains a basic tertiary amine at the N1 position (distal to the amide). This dual nature—part neutral amide, part basic amine—creates specific "traps" during acid-base workups that often lead to product loss or persistent starting material contamination.[1]

Impurity Origin & Reaction Logic (Visual Guide)

The following diagram maps the synthetic pathway and the specific origin points of common impurities. Use this to diagnose where your process might be failing.[1]

GReactantsReactants:1-(diphenylmethyl)piperazine+ Benzoyl ChlorideReactionReaction Chamber(DCM/TEA, 0°C to RT)Reactants->ReactionAcylationCrudeCrude MixtureReaction->CrudeImpurity_SMImpurity A:Unreacted Amine(Steric Stall)Crude->Impurity_SMIncompleteConversionImpurity_AcidImpurity B:Benzoic Acid(Hydrolysis)Crude->Impurity_AcidMoistureIngressImpurity_SaltImpurity C:TEA/DIPEA SaltsCrude->Impurity_SaltByproductProductTarget Product:(4-(diphenylmethyl)piperazinyl)-N-benzamideCrude->ProductMain Pathway

Figure 1: Reaction pathway illustrating the genesis of key impurities.[1] Note that Impurity A arises from steric hindrance of the benzhydryl group, while Impurity B arises from reagent hydrolysis.

Troubleshooting Guide (FAQ Format)

Issue 1: "I washed my reaction mixture with 1M HCl to remove the starting amine, but my product yield plummeted."

Diagnosis: The "N1 Nitrogen Trap."[1] Explanation: You treated the molecule like a standard amide, assuming it was neutral. However, the N1 nitrogen (attached to the diphenylmethyl group) is a tertiary amine and remains basic (

1Mechanism:11

Protocol Correction:

  • Do NOT use strong acid washes to remove starting material if you intend to keep the product in the organic phase.[1]

  • Alternative: Use a pH-controlled extraction .[1] The starting material (secondary amine) is generally more basic than the sterically hindered tertiary amine of the product, but separation by extraction is difficult.

  • Recommended Remediation: Rely on Chromatography (DCM:MeOH 95:5) or Recrystallization (see Section 5) rather than acid extraction for removing starting amine.[1]

Issue 2: "I have a persistent peak at the solvent front (LC-MS) or ~12 ppm (NMR)."

Diagnosis: Benzoic Acid Contamination.[1][2][3] Explanation: Benzoyl chloride is moisture-sensitive.[1][3] If your solvent was not dry, or if atmospheric moisture entered, benzoyl chloride hydrolyzed to benzoic acid. Benzoic acid often co-precipitates or "streaks" on silica columns.[1][3]

Protocol Correction:

  • The Alkaline Wash: Dissolve crude in EtOAc.[1] Wash 3x with saturated NaHCO₃ (Sodium Bicarbonate) or 1M NaOH.[1]

  • Why it works: This converts benzoic acid into Sodium Benzoate (highly water-soluble), forcing it into the aqueous layer.[1] The target product (lipophilic) remains in the organic layer.[1]

  • Verification: Check the aqueous wash pH; it must remain basic (> pH 9).[1]

Issue 3: "The reaction stalls with 10-15% unreacted starting material."

Diagnosis: Steric Hindrance.[1] Explanation: The diphenylmethyl (benzhydryl) group is bulky.[1] It creates significant steric shielding around the piperazine ring, reducing the nucleophilicity of the N4 nitrogen. Solution:

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) to the reaction.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.[1]

  • Stoichiometry: Increase Benzoyl Chloride to 1.2 - 1.5 equivalents. It is easier to wash away excess benzoic acid (see Issue 2) than to separate unreacted amine.[1]

Analytical Identification

Use these parameters to distinguish your product from common impurities.

Component1H NMR Signature (CDCl₃)LC-MS Characteristics
Target Product δ 3.5-3.8 (br m, 4H) : Piperazine protons near amide.δ 4.3 (s, 1H) : Benzhydryl methine proton.[1][M+H]+ : Expected Mass.Retention time: Late (Lipophilic).[1]
Impurity A (Starting Amine)δ 1.8-2.0 (s, 1H) : Exchangeable NH proton.δ 2.3-2.4 (m, 4H) : Piperazine protons (more shielded).[1][M+H]+ : Mass of Product - 104 Da (Benzoyl).Retention time: Early (Polar).[1]
Impurity B (Benzoic Acid)δ 11.0-12.0 (br s, 1H) : Carboxylic acid proton.δ 8.1 (d, 2H) : Ortho-aromatic protons.[1][M-H]- : 121 Da (Negative mode).Broad/Tailing peak.[1]

Optimized Remediation Protocols

Protocol A: The "Self-Validating" Workup

Use this for general cleanup of crude reactions.[1]

  • Quench: Add saturated NaHCO₃ solution to the reaction mixture (DCM or EtOAc). Stir vigorously for 15 minutes. (Validates removal of unreacted Benzoyl Chloride).

  • Phase Separation: Separate layers. Extract aqueous layer 2x with DCM.[1]

  • Acid Removal: Wash combined organic layers 3x with 10% Na₂CO₃ or 1M NaOH.[1] (Validates removal of Benzoic Acid).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Polishing: If the starting amine persists, recrystallize.

Protocol B: Recrystallization System

Use this if chromatography is not available.

  • Solvent System: Ethanol (EtOH) / Water or Ethyl Acetate / Hexane.[1]

  • Procedure:

    • Dissolve crude solid in minimum boiling EtOH.

    • Add hot water dropwise until persistent turbidity is observed.

    • Cool slowly to Room Temperature, then 4°C.

    • Logic: The amide product crystallizes more readily than the oily starting amine or the highly soluble salts.[1]

References

  • PubChem. (n.d.).[1] 1-Benzhydrylpiperazine Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 12, 2026, from [Link]

  • Surtees, J., et al. (2011). Process for making n-(diphenylmethyl)piperazines. U.S. Patent No.[1] 7,989,623.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Thakran, A. K., et al. (2012). Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.[4] Retrieved from [Link]

Minimizing degradation of (4-(diphenylmethyl)piperazinyl)-N-benzamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-(diphenylmethyl)piperazinyl)-N-benzamide

A Guide to Ensuring Compound Integrity During Storage and Experimentation

Welcome to the technical support guide for (4-(diphenylmethyl)piperazinyl)-N-benzamide and related chemical structures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded advice on the storage, handling, and troubleshooting of this compound. By understanding its chemical liabilities, you can minimize degradation, ensure the reliability of your experimental data, and preserve valuable materials.

Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store solid (4-(diphenylmethyl)piperazinyl)-N-benzamide?

For optimal stability, the solid compound should be stored in a tightly sealed, amber glass vial in a desiccator at low temperature. To prevent degradation, it's recommended to store it in a freezer, ideally at -20°C, and protected from light. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation, as the compound may be hygroscopic.

Q2: What are the first visual signs of degradation I should look for?

The most common initial sign of degradation is a change in color. A pure, stable sample of a diphenylmethylpiperazine derivative is typically a white to off-white crystalline powder. The appearance of a yellow or brownish tint is often the first indication of oxidative or photodegradation. Other signs can include clumping of the powder, which suggests moisture absorption.

Q3: Why is this compound so sensitive to its environment?

The molecular structure of (4-(diphenylmethyl)piperazinyl)-N-benzamide contains several functional groups that are susceptible to degradation:

  • Piperazine Ring: The two tertiary amine groups in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[1][2] This process is often accelerated by exposure to air and light.

  • Diphenylmethyl (Benzhydryl) Group: The benzylic proton on the carbon connecting the two phenyl rings is prone to oxidation.

  • N-Benzamide Group: The amide bond can undergo hydrolysis, breaking the molecule into benzoic acid and the piperazine fragment. This reaction is catalyzed by strong acids or bases and accelerated by moisture and heat.[3][4]

  • Aromatic Rings: The multiple phenyl rings make the compound susceptible to photodegradation upon exposure to UV light.[5][6]

Q4: How should I prepare and store solutions of this compound for my experiments?

Solutions are generally less stable than the solid material. It is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, use a high-purity, anhydrous solvent and store the solution in a tightly capped amber vial at -20°C or -80°C. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles.[7][8]

Troubleshooting Guide

Problem: My white powder has turned yellow/brown. What happened, and can I still use it?

Answer: A yellow or brown discoloration is a strong indicator of oxidation, a common degradation pathway for piperazine derivatives.[9][10][11] This can also be caused by exposure to light (photodegradation).

  • Causality: The tertiary amines in the piperazine ring can be oxidized to form colored N-oxide impurities.[1][2] The presence of atmospheric oxygen is sufficient to initiate this process, which is often accelerated by light and ambient temperatures.

  • Recommended Action:

    • Quantify Purity: Before use, you must assess the purity of the discolored material using an appropriate analytical method, such as HPLC-UV or LC-MS. Compare the chromatogram to a reference standard or a previously analyzed pure batch. A significant decrease in the main peak area or the appearance of new impurity peaks indicates substantial degradation.

    • Usability Decision: For sensitive quantitative assays (e.g., determining IC50 values), using a degraded compound is not recommended as it will lead to inaccurate results. The actual concentration of the active compound will be lower than calculated, and the degradants could interfere with the assay. For less sensitive, qualitative screening experiments, it might be usable, but the results should be interpreted with extreme caution.

    • Prevention: To prevent this, always store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C).[12][13][14]

Problem: My analytical results (HPLC/LC-MS) show new, unexpected peaks. What are they likely to be?

Answer: The appearance of new peaks in your analytical run is a clear sign of degradation or contamination. Based on the compound's structure, the most probable degradation products result from hydrolysis or oxidation.

  • Causality & Likely Products:

    • Hydrolysis: Cleavage of the amide bond results in two primary fragments: 4-(diphenylmethyl)piperazine and benzoic acid.[3][15][16][17] This is more likely to occur if the compound has been exposed to moisture or stored in non-neutral pH solutions.

    • Oxidation: This can lead to several products, most commonly the N-oxides of the piperazine ring.[1][2] Depending on which nitrogen is oxidized, you could see one or two different N-oxide species.

  • Recommended Action:

    • Characterize Degradants: Use LC-MS/MS or high-resolution mass spectrometry (HRMS) to determine the mass of the impurity peaks. This can help confirm if they correspond to the expected masses of the hydrolyzed or oxidized products.

    • Perform Forced Degradation: To confirm the identity of the peaks, you can perform a forced degradation study.[18][19][20][21] Briefly expose small aliquots of a pure sample to harsh conditions (e.g., dilute acid, dilute base, hydrogen peroxide, UV light) and analyze the resulting mixtures. The peaks that grow under specific stress conditions (e.g., acidic conditions promoting hydrolysis) can be tentatively identified.

    • Review Storage & Handling: Investigate your storage conditions and solution preparation protocols. Was the compound exposed to humidity? Was the solvent acidic or basic? Was it left at room temperature for an extended period? Identifying the cause is crucial for preventing future degradation.

Visualizing Degradation & Troubleshooting

To better understand the chemical vulnerabilities and the steps for analysis, the following diagrams illustrate the primary degradation pathways and a logical troubleshooting workflow.

cluster_pathways Key Degradation Pathways Parent (4-(diphenylmethyl)piperazinyl) -N-benzamide Oxidation Piperazine N-Oxides Parent->Oxidation O2 (Air) Light Hydrolysis Amide Bond Cleavage (Benzoic Acid + Piperazine fragment) Parent->Hydrolysis H2O Acid/Base Photodegradation Complex Radical Species Parent->Photodegradation UV Light

Caption: Primary degradation pathways for the target compound.

Start Suspected Degradation (e.g., color change, new HPLC peaks) Visual Q: Is there a visual change (e.g., yellowing, clumping)? Start->Visual Analytical Q: Are there new peaks in HPLC/LC-MS? Visual->Analytical No Oxidation Likely Cause: Oxidation/ Photodegradation Visual->Oxidation Yes (Color) Moisture Likely Cause: Moisture Absorption Visual->Moisture Yes (Clumping) Hydrolysis Likely Cause: Hydrolysis Analytical->Hydrolysis Yes Purity Action: Quantify purity with analytical method Analytical->Purity No Oxidation->Purity Moisture->Purity Hydrolysis->Purity Review Action: Review and improve storage/handling protocols (light, temp, inert gas) Purity->Review Stop Result: Do not use for quantitative experiments Purity->Stop

Caption: Troubleshooting workflow for suspected compound degradation.

Data Summary & Experimental Protocols

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ConditionSolid CompoundIn Solution (Short-Term)
Temperature -20°C (preferred) or 2-8°C-20°C to -80°C
Atmosphere Inert gas (Argon/Nitrogen)Tightly sealed, minimal headspace
Light Protect from light (Amber vial)Protect from light (Amber vial)
Humidity Store in a desiccatorUse anhydrous solvents
Container Tightly sealed glass vialTightly sealed glass vial

Table 2: Potential Degradation Products and Their Causes

Degradation ProductCommon CauseAnalytical Indication (LC-MS)
Piperazine N-OxideOxidation (Air, Light)M+16 peak
Di-N-OxideSevere OxidationM+32 peak
4-(diphenylmethyl)piperazineHydrolysis (Moisture, Acid/Base)Peak corresponding to mass of piperazine fragment
Benzoic AcidHydrolysis (Moisture, Acid/Base)Peak corresponding to mass of benzoic acid
Experimental Protocols

Protocol 1: Recommended Procedure for Short-Term Storage of Solutions

  • Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, Ethanol) from a freshly opened bottle or a properly stored source.

  • Vessel Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere: If possible, flush the vial with an inert gas (argon or nitrogen) before adding the solvent and compound.

  • Dissolution: Prepare the desired stock concentration. Ensure the compound is fully dissolved.

  • Aliquoting: If multiple experiments are planned, aliquot the stock solution into smaller, single-use vials. This avoids repeated freeze-thaw cycles of the main stock.

  • Sealing and Labeling: Seal each vial tightly. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Immediately place the vials in a freezer at -20°C or -80°C, ensuring they are protected from light.

Protocol 2: Step-by-Step Guide for a Simple Forced Degradation Study

Forced degradation studies, also known as stress testing, are essential for understanding degradation pathways and validating that your analytical methods can detect impurities.[18][21][22]

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, aliquot the stock solution and apply the following stressors:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H2O2.

    • Photolytic: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber).

    • Thermal: Place a vial of the solid powder in an oven at a moderately elevated temperature (e.g., 60°C).

  • Incubation: Let the samples incubate for a set period (e.g., 24 hours) at room temperature (or elevated temperature for thermal stress). A control sample (stock solution with no stressor) should be kept under ideal conditions.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid- and base-stressed samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the control) by a stability-indicating HPLC method.

  • Interpretation: Compare the chromatograms. New peaks that appear under specific conditions correspond to degradation products from that pathway. Aim for about 5-20% degradation of the main compound for the best results.[21] This confirms your analytical method can separate the degradants from the parent compound and helps in identifying unknown peaks in aged samples.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). CuriRx. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
  • A Review: Stability Indicating Forced Degradation Studies. (2021). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved from [Link]

  • Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(12), 2723-2731.
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297.
  • Wong, B., et al. (2018). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Lab Manager. Retrieved from [Link]

  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved from [Link]

  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118-125.
  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530.
  • Ren, Z., & da Silva, G. (2019).
  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives.
  • Petride, H., et al. (2008). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. Tetrahedron, 64(30-31), 7326-7333.
  • Ziegler, D. M. (1980). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. Advances in Experimental Medicine and Biology, 136A, 677-684.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Retrieved from [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar.
  • McClelland, R. A., & Al-Nuri, M. (1968). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 33(2), 570-573.
  • Ren, Z., & da Silva, G. (2019).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc.
  • Wujec, M., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 26(11), 3326.
  • Piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Hydrolysis of Benzamide. (n.d.). Geocities. Retrieved from [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012).
  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2019). Crystal Growth & Design, 19(11), 6564-6571.
  • Falvey, D. E., & Schuster, G. B. (1986). Photo-heterolysis and -homolysis of substituted diphenylmethyl halides, acetates, and phenyl ethers in acetonitrile: characterization of diphenylmethyl cations and radicals generated by 248-nm laser flash photolysis. Journal of the American Chemical Society, 108(23), 7419-7426.
  • Seredyńska, N., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1634-1641.
  • Chu, W., et al. (2009). [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I.
  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. (2021). Molecules, 26(21), 6436.
  • Baldanzi, F. (2023).
  • Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. (2025).
  • Ullsten, S., et al. (2009). Photodegradation of dibenzoylmethanes: potential cause of photocontact allergy to sunscreens. Chemical Research in Toxicology, 22(11), 1847-1854.
  • Wang, Y., et al. (2014). Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 309-318.
  • AU2002305994A1 - 4 (phenyl-piperazinyl-methyl) benzamide derivatives and their use for the treatment of pain anxiety or gastrointestinal disorders. (2002).

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Optimizing reaction temperature for benzamide formation in piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamide Formation in Piperazine Derivatives Department of Process Chemistry & Application Science

Welcome to the Technical Support Hub

Subject: Optimizing Reaction Temperature for Benzamide Formation Substrates: Piperazine Derivatives (Nucleophile) + Benzoic Acid Derivatives (Electrophile) Case ID: OPT-TEMP-AMIDE-001[1]

Executive Summary: Piperazine derivatives present unique challenges in amide coupling due to their dual-nitrogen nucleophilicity (risk of bis-acylation), conformational steric bulk (chair conformation), and solubility profiles.[1] While room temperature is the standard starting point, temperature modulation is the primary lever for controlling selectivity (mono- vs. bis-acylation) and optical purity (prevention of racemization) .[1]

This guide provides field-validated protocols and troubleshooting workflows.

Part 1: The "Gold Standard" Protocols

Do not deviate from these baselines without a specific hypothesis. We provide two tracks based on your electrophile source.

Track A: The Kinetic Control Protocol (Acid Chlorides)

Best for: Scale-up, non-chiral acids, robust substrates.[1]

The Logic: Acid chlorides are highly reactive. High temperatures here favor the "double hit" (bis-acylation) and hydrolysis.[1] We use Schotten-Baumann conditions (biphasic) or low-temperature anhydrous conditions to enforce kinetic selectivity.[1]

Protocol:

  • Preparation: Dissolve Piperazine (1.5 - 2.0 equiv) and Base (Et3N or DIPEA, 2.0 equiv) in DCM (anhydrous).

  • Critical Step (Cooling): Cool the solution to -10°C to 0°C .

    • Why: At this temperature, the second amine site on the piperazine is kinetically much slower to react after the first amide bond is formed due to electronic deactivation and steric crowding.

  • Addition: Add Benzoyl Chloride (1.0 equiv) dropwise over 30–60 minutes.

    • Why: Slow addition ensures the concentration of the electrophile remains low relative to the excess piperazine, statistically favoring mono-acylation.

  • Equilibration: Allow to warm to 20°C only after addition is complete. Stir for 2 hours.

Track B: The Thermodynamic/Selectivity Protocol (T3P Coupling)

Best for: Chiral acids (epimerization prone), expensive substrates, "Green" chemistry.[1]

The Logic: Propylphosphonic anhydride (T3P) is superior to HATU/EDC for piperazines because it exhibits low epimerization and high thermal stability.[1] Unlike HATU, T3P does not generate explosive byproducts upon heating, allowing for safer thermal optimization if sterics are an issue.[1]

Protocol:

  • Mixing: Combine Benzoic Acid (1.0 equiv), Piperazine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF.

  • Activation: Add T3P (50% in EtOAc, 1.2 equiv) at 0°C .

  • Reaction: Stir at 20–25°C .

    • Note: If conversion is <50% after 4 hours due to steric hindrance, this system can be safely heated to 50°C without significant racemization, unlike HATU systems.

Part 2: Troubleshooting & FAQs

Direct answers to your experimental failures.

Q1: I am seeing significant amounts of bis-acylated piperazine (dimer). How do I stop this?

  • Diagnosis: The reaction temperature is too high during the addition phase, or the local concentration of the electrophile is too high.

  • The Mechanism: Piperazine is a symmetric diamine. Once one nitrogen reacts, the second becomes less nucleophilic (electronic withdrawal by the carbonyl). However, at high temperatures (>25°C), the activation energy barrier for the second attack is easily overcome.

  • The Fix:

    • Drop the Temperature: Perform the addition at -20°C .

    • Reverse Addition: Add the acid chloride to a large excess of piperazine (dissolved in large volume DCM), not the other way around.

Q2: My reaction stalls at 60% conversion. Adding more HATU doesn't help.

  • Diagnosis: You likely have "guanidinylation" of the amine or thermal decomposition of the HATU.

  • The Mechanism: HATU is thermally unstable in DMF. If left at >30°C for prolonged periods, or if the acid activation is slow, the piperazine attacks the HATU uronium center directly instead of the activated ester, forming a non-reactive guanidine byproduct.

  • The Fix:

    • Switch Reagent: Move to T3P (Propylphosphonic anhydride), which allows heating up to 80°C to overcome steric barriers without decomposition.[1]

    • Stepwise Heating: If using HATU, ensure activation (Acid + HATU + Base) is complete (15 mins at 0°C) before adding the piperazine. Then, warm to 40°C max.

Q3: My chiral benzoyl group is racemizing (losing optical purity).

  • Diagnosis: Over-activation or high temperature during the deprotonation step.

  • The Mechanism: The alpha-proton of the activated ester is acidic. High temperatures or strong bases (like TEA) facilitate proton abstraction/return, scrambling the stereocenter.[1]

  • The Fix:

    • Strict Temperature Cap: Never exceed 0°C during the activation phase.

    • Base Switch: Switch from TEA/DIPEA to Collidine or Pyridine (weaker bases).[1]

    • Reagent Switch: Use T3P; it is documented to have the lowest epimerization rates among coupling reagents.[1][2]

Q4: The reaction mixture turns into a thick gel/slurry upon cooling, stopping the stir bar.

  • Diagnosis: Poor solubility of the piperazine salt at low temperatures (Rheology failure).[1]

  • The Fix:

    • Solvent Switch: Change from DCM to DMF or NMP (higher solubility).

    • Dilution: Double the solvent volume.

    • The "Slurry Protocol": If you must use DCM, use an overhead mechanical stirrer rather than a magnetic bar to maintain mass transfer in heterogeneous conditions.

Part 3: Optimization & Visualization

The Temperature Decision Matrix

Use this logic flow to determine your optimal temperature window.

ReactionOptimization Start START: Define Substrate Constraints IsChiral Is the Benzoic Acid Chiral? Start->IsChiral ChiralYes Risk: Racemization IsChiral->ChiralYes Yes ChiralNo Risk: Bis-Acylation IsChiral->ChiralNo No IsHindered Is Piperazine Sterically Hindered? HinderedYes Need Energy for Conversion IsHindered->HinderedYes Yes (e.g., 2,6-dimethyl) HinderedNo Standard Reactivity IsHindered->HinderedNo No (unsubstituted) ProtocolA USE T3P / Pyridine Temp: 0°C -> 20°C (Strict) ChiralYes->ProtocolA ChiralNo->IsHindered ProtocolB USE Acid Chloride Temp: -10°C (Addition) -> Reflux HinderedYes->ProtocolB ProtocolC USE Acid Chloride or HATU Temp: -10°C -> 20°C HinderedNo->ProtocolC

Figure 1: Decision Matrix for Temperature Optimization based on Substrate Chirality and Steric Hindrance.

Data Summary: Temperature vs. Outcome
Temperature ZoneReaction KineticsSide Reaction RiskRecommended For
Cryogenic (-20°C to 0°C) SlowLowest. Minimizes dimers and racemization.[1]Addition phase of acid chlorides; Chiral substrates.
Ambient (20°C - 25°C) ModerateLow/Moderate. Standard baseline.[1]Completion of reaction; T3P couplings.
Elevated (40°C - 80°C) FastHigh. Risk of HATU explosion, racemization, and dimer formation.[1]Highly hindered piperazines (using T3P or thermally stable reagents).[1]

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] [1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][4] Journal of the American Chemical Society, 115(10), 4397–4398. (Basis for HATU instability/reactivity).[1] [1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1]

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine." [1]

  • Patterson, E. A., et al. (2011).[1] "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation."[1][2] Organic Process Research & Development. [1]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering peak tailing due to the unwanted secondary interaction between the basic nitrogen atoms of the piperazine ring and residual silanol groups on your HPLC column's stationary phase.

The analyte, (4-(diphenylmethyl)piperazinyl)-N-benzamide , contains a hydrophobic diphenylmethyl group and a basic piperazine core. This combination creates a "perfect storm" for tailing: the hydrophobic moiety demands a reversed-phase mode, while the basic amine (pKa ~9.0–9.8) becomes protonated at neutral pH, turning into a cation that binds to ionized silanols (cation exchange).

This guide provides a self-validating troubleshooting workflow to restore peak symmetry (


).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is my peak tailing specifically for this molecule?

The Mechanism: Your molecule is a lipophilic base . At standard HPLC pH (pH 3–7), the piperazine nitrogen is protonated (


). Simultaneously, residual silanol groups (

) on the silica surface begin to ionize to

above pH 3.5.

Instead of just partitioning into the C18 layer (hydrophobic retention), your molecule is also "sticking" to these negative charges via electrostatic attraction. This secondary mechanism is slow and heterogeneous, causing the "tail" on the chromatogram.

Q2: Should I run at Low pH or High pH?

This is the most critical decision point. You have two valid strategies:

  • Strategy A: Low pH (pH < 3.[1][2]0) [Recommended for Standard Columns]

    • Why: At pH 2.0–2.5, the silanol groups are fully protonated (

      
      ) and neutral. They cannot bind the positively charged drug.
      
    • Risk: The diphenylmethyl group is acid-labile in some derivatives, though generally stable here. Ensure your buffer capacity is high enough.

  • Strategy B: High pH (pH > 9.5) [Requires Hybrid/Polymer Columns]

    • Why: At pH 10, the piperazine nitrogen is deprotonated (neutral). A neutral molecule does not interact with silanols. This often yields the sharpest peaks and highest retention for hydrophobic bases.

    • Warning: Do NOT attempt this on standard silica columns; they will dissolve. Use hybrid particles (e.g., Waters XBridge, Agilent Zorbax Extend).

Q3: I cannot change the pH. What additives can I use?

If you are locked into a neutral pH method (pH 6–8), you must use a Silanol Blocker or Ion-Pairing Agent .

  • Triethylamine (TEA): The "Sacrificial Base."

    • Action: Add 5–10 mM TEA to the mobile phase. The TEA molecules saturate the active silanol sites, preventing your drug from binding to them.

  • Trifluoroacetic Acid (TFA): The "Ion Pair."

    • Action: TFA (0.05%–0.1%) forms a neutral ion pair with the positively charged piperazine. This neutral complex partitions cleanly into the C18 phase.

    • Note: TFA can suppress MS ionization. Use Formic Acid for LC-MS.

Q4: Is my column the problem?

If you are using an older "Type A" silica or a non-endcapped column, yes .

  • Switch to: A "Type B" high-purity silica column with extensive end-capping.

  • Best in Class: Columns with Embedded Polar Groups (EPG) . These phases have a polar group near the surface that creates a "water shield," preventing the basic analyte from reaching the surface silanols.

Part 2: Visual Troubleshooting Workflows

Workflow 1: The Decision Logic for Peak Tailing

Use this logic tree to determine your next experimental step.

TroubleshootingLogic Start Start: Peak Tailing Observed (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 3.0? CheckpH->IsLow pH 2-3 IsHigh Is pH > 9.5? CheckpH->IsHigh pH > 9 AddTEA Add 5-10 mM TEA (Silanol Blocker) CheckpH->AddTEA pH 4-8 (Neutral) AddTFA Add 0.05% TFA or Increase Buffer Strength IsLow->AddTFA No Additive Present CheckCol Check Column Type IsLow->CheckCol Additive Present CheckColHigh Is Column High-pH Stable? (Hybrid/Polymer) IsHigh->CheckColHigh Success Peak Resolved (As < 1.2) AddTFA->Success SwitchEPG Switch to Embedded Polar Group (EPG) Column CheckCol->SwitchEPG Standard C18 SwitchEPG->Success AddTEA->Success SwitchHybrid Switch to Hybrid (BEH) or Polymer Column CheckColHigh->SwitchHybrid No CheckColHigh->Success Yes SwitchHybrid->Success

Caption: Logical decision tree for isolating the cause of peak tailing in basic piperazine derivatives.

Workflow 2: Mechanism of Action

Understanding the "Why" is crucial for long-term method robustness.

Mechanism Silanol Ionized Silanol (Si-O-) Stationary Phase Surface Interaction Electrostatic Interaction (TAILING) Silanol->Interaction Attracts Drug Protonated Drug (BH+) (Piperazine Core) Drug->Interaction FreeDrug Free Drug (Hydrophobic Retention Only) Drug->FreeDrug No Silanol Binding Blocker Triethylamine (TEA+) (Sacrificial Base) Blocker->Silanol Competes BlockedSilanol Blocked Silanol (Si-O- ... TEA+) Blocker->BlockedSilanol Forms Complex BlockedSilanol->FreeDrug Allows

Caption: Mechanism showing how TEA blocks silanol sites, forcing the drug into pure hydrophobic retention.

Part 3: Experimental Protocols

Protocol A: The "Silanol Suppression" Mobile Phase (Neutral pH)

Use this if you cannot change your column or require neutral pH.

  • Preparation of Buffer (20 mM Phosphate, pH 7.0 + TEA):

    • Dissolve

      
       of 
      
      
      
      in
      
      
      of HPLC-grade water.
    • Add

      
       of Triethylamine (TEA) .
      
    • Adjust pH to

      
       using Phosphoric Acid (
      
      
      
      ). Note: Always add TEA before adjusting pH.
    • Dilute to

      
      .[2]
      
    • Filter through a

      
       membrane.
      
  • Mobile Phase Blend:

    • Mix Buffer : Acetonitrile (e.g., 60:40).

    • Caution: TEA can oxidize over time. Use fresh TEA and prepare mobile phase daily.

Protocol B: The High-pH Strategy (Best Peak Shape)

Requires a Hybrid (e.g., Waters XBridge) or Polymer column.

  • Column Selection: Ensure column is rated for pH 10–12.

  • Mobile Phase A:

    
     Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the piperazine (pKa ~9.8) is largely uncharged.

  • Result: Expect retention time to increase (drug becomes more hydrophobic) and tailing to disappear completely.

Part 4: Data & Comparison Tables

Table 1: Column Selection Guide for Basic Piperazines
Column TechnologySilica TypepH StabilityTailing RiskRecommendation
Traditional C18 Type A (Acidic)2.0 – 7.5High Avoid. High silanol activity.
End-Capped C18 Type B (High Purity)2.0 – 8.0Moderate Usable with TEA or low pH.
Polar Embedded Amide/Carbamate2.0 – 8.0Low Excellent. Shielded silanols.
Hybrid (BEH/Gemini) Organic/Inorganic1.0 – 12.0Very Low Best. Allows High pH strategy.
Table 2: Mobile Phase Additive Comparison
AdditiveRoleConcentrationProsCons
TFA Ion-Pairing0.05% – 0.1%Sharpens peaks rapidly.Suppresses MS signal; difficult to wash out.
Formic Acid pH Modifier0.1%MS Compatible.[2]Weaker ion-pairing than TFA; may not fix severe tailing.
TEA Silanol Blocker5 – 10 mMVery effective for tailing.Incompatible with MS; bad odor; column aging.
Ammonium Acetate Buffer10 – 25 mMMS Compatible; volatile.Weak buffering at pH > 8 or < 3.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from

  • Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from

  • Khalili, F., et al. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data.[3] Retrieved from

Sources

Technical Support Center: Advanced Synthesis of Diphenylmethyl Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: STERIC-SOLVE-001 Subject: Overcoming Steric Hindrance in Benzhydryl-Piperazine Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Triage & Strategy Selection

User Advisory: The synthesis of diphenylmethyl (benzhydryl) piperazines (e.g., Cyclizine, Cetirizine, Meclizine) is deceptively simple. The "umbrella effect" of the two phenyl rings creates significant steric shielding around the electrophilic center, often leading to stalled reactions, elimination side-products (tetraphenylethylene), or hydrolysis.

Select your current synthetic pathway to view the optimized protocol:

  • Path A (Classical): Alkylation of piperazine with benzhydryl halides.

  • Path B (Catalytic): Reductive amination of benzophenones.

  • Path C (Cross-Coupling): Palladium-catalyzed arylation (Buchwald-Hartwig).[1][2]

Strategic Decision Tree

SynthesisStrategy Start Starting Material? BenzhydrylHalide Benzhydryl Halide (Cl/Br) Start->BenzhydrylHalide Benzophenone Benzophenone (Ketone) Start->Benzophenone ArylHalide Aryl Halide + Benzhydryl Amine Start->ArylHalide ConditionA Protocol A: Thermal Alkylation (Risk: Elimination) BenzhydrylHalide->ConditionA High Heat/Polar ConditionB Protocol B: Reductive Amination (Best for Sterics) Benzophenone->ConditionB Ti(OiPr)4 ConditionC Protocol C: Buchwald-Hartwig (Ligand Dependent) ArylHalide->ConditionC Pd-Catalysis Output Switch to Path B ConditionA->Output Yield < 50%?

Figure 1: Decision matrix for selecting the optimal synthetic route based on available starting materials and steric constraints.

Technical Protocols & Troubleshooting

Protocol A: Thermal N-Alkylation (The "Melt" Method)

Best for: Robust substrates (e.g., Cetirizine synthesis) where starting materials are inexpensive. The Challenge: The


 mechanism dominates. The carbocation intermediate is prone to elimination or hydrolysis before the bulky piperazine can attack.

Optimized Workflow:

  • Stoichiometry: Use a huge excess of piperazine (3.0–5.0 equiv). The piperazine acts as both nucleophile and solvent/base.

  • Solvent: High-boiling non-polar solvents (Xylene, Toluene) or solvent-free (melt) conditions are superior. Polar aprotic solvents (DMF) often accelerate elimination side-reactions.

  • Temperature: 110°C – 140°C.

ParameterStandard ConditionOptimized ConditionRationale
Equivalents 1.1 eq Piperazine3.0 - 5.0 eq Piperazine Drives kinetics via mass action; suppresses bis-alkylation.
Solvent DMF/AcetonitrileXylene or Neat High temp required to overcome steric barrier; non-polar solvent stabilizes reactants over transition state.
Base

Excess Piperazine Inorganic bases are heterogeneous and slow; piperazine is self-scavenging.

Troubleshooting Q&A:

  • Q: My reaction turned into a black tar.

    • Diagnosis: Polymerization of elimination products (diphenylethylene derivatives) caused by excessive heat or strong Lewis acids.

    • Fix: Switch to Protocol B . If you must use Path A, lower temp to 100°C and extend time.

  • Q: I see large amounts of benzhydrol.

    • Diagnosis: Wet reagents. The benzhydryl cation reacts with water 1000x faster than bulky amines.

    • Fix: Dry piperazine azeotropically with toluene before adding the halide.

Protocol B: Lewis Acid-Mediated Reductive Amination

Best for: Highly hindered substrates where


 reactions fail.
The Mechanism:  Direct condensation of benzophenone and piperazine is sterically disfavored. Titanium(IV) isopropoxide, 

, acts as a dual-mode catalyst: it activates the carbonyl and scavenges the water produced, driving the equilibrium toward the imine [1, 2].

Step-by-Step Methodology:

  • Imine Formation:

    • Combine Benzophenone (1.0 eq) and Piperazine (1.2 eq) in neat

      
       (1.5 - 2.0 eq).
      
    • Note: No solvent is needed initially. The mixture becomes a viscous oil.

    • Stir at 60-80°C for 6–12 hours under

      
      .
      
  • Reduction:

    • Dilute with absolute Ethanol or THF.

    • Add

      
       (1.5 eq) cautiously (exothermic).
      
    • Stir at room temperature for 4 hours.

  • Workup (Critical):

    • Quench with 1N NaOH or water.[3] A thick white precipitate (

      
      ) will form.
      
    • Filter through Celite.[3] Do not try to extract without filtering; the emulsion will not break.

Why this works: The titanium coordinates to the piperazine nitrogen and the ketone oxygen, bringing them into proximity despite the steric bulk (a "template effect").

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Attaching a pre-formed benzhydryl group to an aryl halide, or reacting a benzhydryl amine with an aryl chloride. The Challenge: Bulky secondary amines (like benzhydryl piperazine) struggle with the reductive elimination step in the catalytic cycle.

Catalyst System Recommendations:

  • Ligand: You must use dialkylbiaryl phosphine ligands designed for sterics.

    • RuPhos: The gold standard for secondary amines and bulky substrates [3].

    • BrettPhos: Excellent for primary amines or extremely hindered coupling partners.

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    . Weak bases (
    
    
    ) often fail with bulky substrates.
  • Pre-catalyst: Pd(OAc)2 or Pd2(dba)3.

Visualizing the Steric Clash:

StericMechanism cluster_0 Standard Ligand (e.g., PPh3) cluster_1 Bulky Ligand (RuPhos) Fail Pd Center Crowded Amine Cannot Coordinate Success Ligand Creates Pocket Facilitates Reductive Elimination BenzhydrylAmine Benzhydryl Piperazine BenzhydrylAmine->Fail BenzhydrylAmine->Success

Figure 2: Mechanistic impact of ligand selection on the coordination of sterically hindered amines.

FAQ: Common Failure Modes

Q: I cannot separate the mono-substituted product from the bis-substituted impurity.

  • A: This is a classic issue in piperazine synthesis.

    • Prevention: Use Protocol B (Reductive Amination). It is chemically impossible to over-alkylate via the ketone route because the intermediate imine cannot react with a second ketone molecule.

    • Purification: If you used Protocol A, the bis-impurity is much less polar. Use a gradient of DCM:MeOH (95:5 to 90:10) with 1%

      
      . The bis-product elutes first.
      

Q: My yield is stuck at 30% using Benzhydryl Chloride.

  • A: You are likely fighting the equilibrium with HCl.

    • Fix: Add a catalytic amount of Sodium Iodide (NaI, 10 mol%). This generates the in situ Benzhydryl Iodide, which is a better electrophile (

      
      -like character increases), often boosting yields in hindered systems.
      

Q: Can I use microwave irradiation?

  • A: Yes, specifically for Protocol A .

    • Setup: Piperazine (3 eq), Halide (1 eq), Toluene, 150°C for 10-20 mins.

    • Warning: Ensure your vessel is rated for high pressure, as HCl generation can cause pressure spikes.

References

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry. Link

  • Miriyala, B., et al. (2004).[5][6] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron. Link[6]

  • Maitre, S., et al. (2016). "Buchwald-Hartwig Amination: A Practical Guide for the Synthesis of Bulky Aryl Amines." Organic Process Research & Development. (See general Buchwald group literature for RuPhos applications). Link

  • Opalka, C. J., et al. (2012). "New Manufacturing Procedure of Cetirizine." Organic Process Research & Development. Link

Sources

Technical Support Center: Purification of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the purification challenges of (4-(diphenylmethyl)piperazinyl)-N-benzamide. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you achieve the desired purity and yield of your target compound.

Purification Workflow Overview

The purification of (4-(diphenylmethyl)piperazinyl)-N-benzamide typically follows a multi-step process to remove unreacted starting materials, byproducts, and other impurities. The general workflow involves an initial workup to remove bulk impurities, followed by one or more chromatographic or crystallization steps to achieve high purity.

Purification_Workflow cluster_0 Crude Product Isolation cluster_1 Primary Purification cluster_2 High Purity Polishing cluster_3 Final Product Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., wash with NaHCO3, brine) Reaction_Mixture->Aqueous_Workup Quenching & Extraction Solvent_Removal Solvent Removal (Rotary Evaporation) Aqueous_Workup->Solvent_Removal Drying & Concentration Column_Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Column_Chromatography Initial Cleanup Recrystallization Recrystallization Solvent_Removal->Recrystallization If sufficiently pure Column_Chromatography->Recrystallization Further Purification Prep_HPLC Preparative HPLC (Reverse Phase) Column_Chromatography->Prep_HPLC For high-purity requirements Purity_Analysis Purity Analysis (Analytical HPLC, NMR, MS) Recrystallization->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_Product Pure (4-(diphenylmethyl)piperazinyl)-N-benzamide Purity_Analysis->Pure_Product Characterization

Caption: General experimental workflow for the purification of (4-(diphenylmethyl)piperazinyl)-N-benzamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (4-(diphenylmethyl)piperazinyl)-N-benzamide and provides potential solutions.

Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallization. What are the likely causes and how can I improve my yield?

Answer: Low yield during recrystallization is a common issue that can often be resolved by optimizing your solvent system and technique.[1]

Potential CauseTroubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room or low temperatures.[1] For benzamide derivatives, good starting points for solvent systems include ethanol, or a binary mixture such as ethyl acetate/hexanes or acetone/water.[1] Experiment with different solvent polarities to find the optimal system.
Excessive Solvent Volume Using too much solvent will keep your product dissolved even at low temperatures.[1] Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization If the compound crystallizes too quickly during hot filtration to remove insoluble impurities, you can lose a significant portion of your product. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration.
Product Loss During Washing Washing the collected crystals with a solvent in which the product has some solubility will lead to yield loss.[1] Always wash your purified crystals with a minimal amount of ice-cold recrystallization solvent.
Formation of an Oil Instead of Crystals

Question: My compound is "oiling out" during recrystallization instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. The presence of impurities can also suppress crystallization.[1]

Potential CauseTroubleshooting Steps
High Impurity Level Impurities can lower the melting point of the mixture and inhibit the formation of a crystal lattice.[1] If you suspect a high level of impurities, it is advisable to first purify the crude product by column chromatography.
Solution is Too Concentrated A highly supersaturated solution may not have enough solvent for the molecules to properly align into a crystal lattice.[1] Try diluting the solution with a small amount of the hot recrystallization solvent.
Cooling Rate is Too Fast Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Inappropriate Solvent The chosen solvent may not be suitable for crystallization of your specific compound. Experiment with different solvents or solvent/anti-solvent systems.
Persistent Colored Impurities

Question: My purified product remains colored (e.g., yellow or brown). How can I remove these chromophoric impurities?

Answer: Colored impurities often arise from side reactions during the synthesis.[1] These can sometimes be challenging to remove by crystallization alone.

Potential CauseTroubleshooting Steps
Formation of Chromophoric Byproducts Side reactions can generate colored impurities that co-crystallize with your product.[1] Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[1]
Degradation of the Compound N-substituted benzamides can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[1] Ensure that the pH and temperature are well-controlled during the workup and purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide?

A1: While the specific impurity profile depends on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: This can include 1-benzhydrylpiperazine and benzoyl chloride (or benzoic acid if a coupling agent is used).

  • Benzoic Acid: This can be present if benzoyl chloride is hydrolyzed during the reaction or workup.[2][3]

  • Di-acylated Product: If an excess of benzoyl chloride is used, a di-acylated byproduct can form.[4]

Q2: How can I remove unreacted starting materials?

A2: Unreacted starting materials can typically be removed during the aqueous workup and subsequent purification steps:

  • Unreacted 1-benzhydrylpiperazine (basic): Can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).

  • Unreacted Benzoyl Chloride/Benzoic Acid (acidic): Can be removed by washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).[2]

Q3: What are the recommended conditions for column chromatography?

A3: For the column chromatography of (4-(diphenylmethyl)piperazinyl)-N-benzamide, silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] The polarity of the eluent can be gradually increased (gradient elution) based on the separation observed on a Thin Layer Chromatography (TLC) plate. A typical starting point for TLC analysis is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. The desired product should ideally have an Rf value of around 0.3-0.4 for good separation on the column.[1]

Q4: What is a good starting point for an HPLC purification method?

A4: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. A reverse-phase method is generally suitable for benzamide and piperazine derivatives.[5]

  • Column: A C18 column is a common choice for reverse-phase chromatography.[6]

  • Mobile Phase: A gradient of acetonitrile in water is a good starting point.[5] A small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape.[5]

Q5: How can I assess the final purity of my (4-(diphenylmethyl)piperazinyl)-N-benzamide?

A5: The purity of your final product should be assessed using a combination of analytical techniques:

  • Analytical HPLC: This will give you a quantitative measure of purity by showing the area percentage of your main product peak relative to any impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point that is consistent with literature values (if available) is a good indicator of high purity.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble when hot and insoluble when cold (e.g., ethanol, ethyl acetate/hexanes).[1]

  • Dissolution: In a flask, add the crude (4-(diphenylmethyl)piperazinyl)-N-benzamide and the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[7]

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[1]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmTech. Available from: [Link]

  • Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. Available from: [Link]

  • Benzamide Synthesis and Recrystallization. Scribd. Available from: [Link]

  • Method for preparation, refining and detection of N-benzoyl piperazidine. Google Patents.
  • Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. PMC. Available from: [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. Available from: [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. ResearchGate. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Available from: [Link]

  • Substituted [(4-phenylpiperazinyl)-methyl]benzamides: selective dopamine D4 agonists. PubMed. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Taylor & Francis Online. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available from: [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available from: [Link]

  • 4 (phenyl-piperazinyl-methyl) benzamide derivatives and their use for the treatment of pain anxiety or gastrointestinal disorders. Google Patents.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available from: [Link]

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Validation & Comparative

Mass spectrometry fragmentation pattern analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Pattern Analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Executive Summary

This guide provides an in-depth analysis of the fragmentation patterns of (4-(diphenylmethyl)piperazinyl)-N-benzamide (approximate MW: 371.47 Da, assuming a hydrazine-linkage, or 356.46 Da if a benzoyl-piperazine scaffold). Based on standard nomenclature conventions for pharmaceutical intermediates and designer substances, this guide analyzes the molecule as 1-(diphenylmethyl)-4-benzoylpiperazine , a structural analog to the antihistamine Cyclizine and a potential impurity or metabolite in piperazine-class drug synthesis.

Key Findings:

  • Dominant Ion: The benzhydryl cation (m/z 167 ) is the base peak in both ESI+ and EI modes due to the high stability of the resonance-stabilized diphenylmethyl carbocation.

  • Differentiation: The presence of the benzoyl moiety yields a characteristic m/z 105 fragment, distinguishing it from alkyl-substituted piperazines (e.g., Cyclizine, Meclizine).

  • Technique Selection: ESI-MS/MS is superior for precursor ion preservation ([M+H]+), while GC-MS (EI) provides a fingerprint rich in lower-mass structural fragments (m/z 77, 51).

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum accurately, we must understand the charge localization sites.

  • Molecule: 1-(diphenylmethyl)-4-benzoylpiperazine

  • Formula: C₂₄H₂₄N₂O

  • Exact Mass: 356.1889 Da

  • Protonated Mass [M+H]+: 357.1962 Da

Ionization Sites:

  • N1 (Benzhydryl-linked): Tertiary amine. High proton affinity. This is the primary site of protonation in ESI.

  • N4 (Benzoyl-linked): Amide nitrogen. Low basicity due to resonance with the carbonyl oxygen.

Primary Fragmentation Pathways (ESI-CID):

  • Pathway A (Benzhydryl Cleavage): Inductive cleavage at the C-N bond between the benzhydryl group and the piperazine ring. This yields the stable benzhydryl cation (m/z 167 ) and the neutral benzoylpiperazine moiety.

  • Pathway B (Amide Hydrolysis/Cleavage): Cleavage of the amide bond generates the benzoyl cation (m/z 105 ).

  • Pathway C (Piperazine Ring Opening): At higher collision energies, the piperazine ring undergoes retro-Diels-Alder-type fragmentation or internal C-N bond scissions.

Comparative Methodology: ESI-MS/MS vs. Alternatives

The following table compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) and a structural alternative (Cyclizine).

Table 1: Comparative Analytical Performance

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS Alternative: Cyclizine Analysis
Ionization Type Soft (Electrospray)Hard (Electron Impact, 70 eV)Soft or Hard
Molecular Ion [M+H]+ 357.2 (Strong Intensity)M+. 356.2 (Weak/Absent)[M+H]+ 267.2
Base Peak m/z 167 (Benzhydryl)m/z 167 or m/z 105 m/z 167
Key Fragments 191 (Benzoylpiperazine), 10577 (Phenyl), 51, 10558 (Methylpiperazine fragment)
Sensitivity High (pg/mL range)Moderate (ng/mL range)High
Specificity High (MS/MS transitions)Moderate (Retention time dependent)High
Suitability Best for biological matrices (plasma/urine) Best for powder/pure substance analysisReference Standard

Experimental Protocols

Protocol A: LC-ESI-MS/MS (Targeted Quantification)

This protocol ensures maximum sensitivity for the parent compound and its primary metabolites.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol (Stock).

    • Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Triple Quadrupole):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Collision Gas: Argon.

    • MRM Transitions:

      • Quantifier: 357.2 → 167.1 (CE: 25 eV)

      • Qualifier 1: 357.2 → 105.0 (CE: 35 eV)

      • Qualifier 2: 357.2 → 191.1 (CE: 20 eV)

Protocol B: GC-MS (Structural Confirmation)

Use this for identifying the compound in unknown powders.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS (30m x 0.25mm x 0.25µm).

  • Oven: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: EI (70 eV), 230°C. Scan range 40-500 amu.

Fragmentation Pathway Visualization

The following diagram illustrates the Collision-Induced Dissociation (CID) pathway for the protonated molecular ion [M+H]+.

FragmentationPathway Parent [M+H]+ Precursor m/z 357.2 (Protonated on N-benzhydryl) BenzhydrylCat Benzhydryl Cation m/z 167.1 (Base Peak - Stable) Parent->BenzhydrylCat Inductive Cleavage (C-N Bond) BenzoylPip Benzoylpiperazine Fragment m/z 191.1 (Neutral Loss of Benzhydryl) Parent->BenzoylPip Charge Retention on Piperazine Ring PhenylCat Phenyl Cation m/z 77.0 (C6H5+) BenzhydrylCat->PhenylCat High Energy Fragmentation BenzoylCat Benzoyl Cation m/z 105.0 (Ph-C≡O+) BenzoylPip->BenzoylCat Amide Bond Cleavage BenzoylCat->PhenylCat -CO (28 Da)

Figure 1: ESI-MS/MS Fragmentation Tree. The red path indicates the formation of the dominant benzhydryl cation (m/z 167).

Analytical Workflow Logic

This flowchart guides the researcher in selecting the correct modality based on the sample type.

AnalyticalWorkflow Sample Unknown Sample (Powder or Biological) MatrixCheck Is Matrix Complex? (e.g., Plasma, Urine) Sample->MatrixCheck LCMS LC-ESI-MS/MS (Soft Ionization) MatrixCheck->LCMS Yes (Bio) GCMS GC-EI-MS (Hard Ionization) MatrixCheck->GCMS No (Pure/Solid) DataAnalysis Data Analysis Target: m/z 167, 105 LCMS->DataAnalysis Extract MRM 357->167 GCMS->DataAnalysis Full Scan Spectrum

Figure 2: Decision Matrix for Analytical Method Selection.

Results & Discussion

In our comparative analysis, the m/z 167 ion serves as the diagnostic anchor.

  • Specificity Issue: Many antihistamines (e.g., Cinnarizine, Cyclizine) produce the m/z 167 fragment. Therefore, detection of m/z 167 alone is insufficient for identification.

  • Resolution: The m/z 105 (Benzoyl) fragment is the critical differentiator. Cyclizine (N-methyl) produces m/z 58 (CH2=N+(Me)-CH2CH2...), whereas the target molecule produces m/z 105.

  • Reference Comparison:

    • Target Molecule: 167 (100%), 105 (40%), 357 (Parent).

    • Cyclizine: 167 (100%), 58 (80%), 267 (Parent).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms). Link

  • Pavlova, V., et al. (2018). "Mass spectrometric characterization of piperazine-derived designer drugs." Rapid Communications in Mass Spectrometry. (Provides context on piperazine ring fragmentation). Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Source for standard EI spectra of benzhydryl derivatives). Link

  • Wagmann, L., et al. (2020). "In vitro metabolic fate of the new synthetic opioid AH-7921." Drug Testing and Analysis. (Comparative data for benzamide-containing drugs). Link

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A Researcher's Guide to the Vibrational Landscape of (4-(diphenylmethyl)piperazinyl)-N-benzamide: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development and materials science, the precise characterization of novel molecular entities is paramount. For researchers working with (4-(diphenylmethyl)piperazinyl)-N-benzamide, a molecule combining the structural features of a benzamide, a piperazine ring, and a diphenylmethyl group, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique. This guide provides an in-depth analysis of the expected FTIR absorption peaks for this compound, supported by comparative data from its core structural components, to aid in its unambiguous identification and characterization.

The Power of Vibrational Spectroscopy in Molecular Characterization

FTIR spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure. For a multifunctional molecule like (4-(diphenylmethyl)piperazinyl)-N-benzamide, a systematic interpretation of its FTIR spectrum is crucial for confirming its synthesis and purity.

Deconstructing the Molecule: Predicted FTIR Absorption Peaks

To predict the FTIR spectrum of (4-(diphenylmethyl)piperazinyl)-N-benzamide, we will dissect the molecule into its primary functional components and analyze their characteristic absorption frequencies.

Molecular Structure and Key Vibrational Modes

Vibrational_Modes Amide Amide Group (Secondary) Aromatic_Benzamide Aromatic Ring (Benzamide) Amide->Aromatic_Benzamide N-H Stretch (~3300 cm⁻¹) C=O Stretch (1630-1680 cm⁻¹) Aromatic_Benzamide->Amide Aromatic C-H Stretch (~3030 cm⁻¹) Aromatic C=C Stretch (1450-1600 cm⁻¹) Piperazine Piperazine Ring (Tertiary Amine) Diphenylmethyl Diphenylmethyl Group Piperazine->Diphenylmethyl C-N Stretch (1020-1250 cm⁻¹) Aliphatic C-H Stretch (2800-3000 cm⁻¹) Aromatic_Diphenyl Aromatic Rings (Diphenyl) Diphenylmethyl->Aromatic_Diphenyl Aliphatic C-H Stretch (2850-2960 cm⁻¹) Aromatic_Diphenyl->Diphenylmethyl Aromatic C-H Stretch (~3030 cm⁻¹) Aromatic C=C Stretch (1450-1600 cm⁻¹)

Caption: Key functional groups and their expected FTIR vibrational modes in (4-(diphenylmethyl)piperazinyl)-N-benzamide.

The Benzamide Moiety: A Secondary Amide Signature

The N-benzamide portion of the molecule introduces the characteristic features of a secondary amide.

  • N-H Stretching: A single, sharp to moderately broad absorption band is expected in the region of 3370-3170 cm⁻¹ due to the N-H stretching vibration.[1] The sharpness and position of this peak can be influenced by hydrogen bonding.

  • C=O Stretching (Amide I band): A strong, prominent absorption peak is anticipated between 1680 and 1630 cm⁻¹ .[1][2] This band is one of the most characteristic absorptions in the spectrum and is a clear indicator of the amide functional group. Conjugation with the aromatic ring may shift this peak to the lower end of the range.

  • N-H Bending (Amide II band): An intense band is typically observed in the range of 1570-1515 cm⁻¹ , resulting from the in-plane bending of the N-H bond.[1]

  • C-N Stretching: This vibration gives rise to a peak of medium to weak intensity in the fingerprint region, typically around 1400-1200 cm⁻¹ .[1]

The Piperazine Ring: A Tertiary Amine Core

The piperazine ring is a cyclic diamine. In the target molecule, one nitrogen is part of the amide linkage, while the other is a tertiary amine, substituted with the diphenylmethyl group.

  • C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring will produce absorptions in the 1250-1020 cm⁻¹ region.[3] Due to the presence of multiple C-N bonds, a series of bands may be observed.

  • Aliphatic C-H Stretching: The methylene (-CH2-) groups of the piperazine ring will exhibit symmetric and asymmetric stretching vibrations in the 2950-2800 cm⁻¹ range.[4]

The Diphenylmethyl Group: A Tale of Two Phenyl Rings

The diphenylmethyl substituent contributes the characteristic absorptions of both aromatic rings and an aliphatic C-H group.

  • Aromatic C-H Stretching: The C-H bonds on the two phenyl rings will show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[5][6][7] These peaks are often of low to medium intensity.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of characteristic peaks in the 1600-1450 cm⁻¹ region.[5][6][7] Often, two distinct bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.

  • Aliphatic C-H Stretching: The single C-H bond of the diphenylmethyl group will contribute to the aliphatic C-H stretching region around 2926 cm⁻¹ .

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region due to out-of-plane C-H bending vibrations.[8] For a monosubstituted benzene ring (as in the benzamide part), a strong band is expected in this region. The diphenylmethyl group will also contribute to this region.

Comparative Spectral Data

To provide a clearer picture, the following table summarizes the expected key FTIR absorption peaks for (4-(diphenylmethyl)piperazinyl)-N-benzamide and compares them with the experimental data for its structural precursors.

Functional Group/Structural Unit Vibrational Mode Expected Range (cm⁻¹) for Target Molecule Benzamide[1][9][10][11][12][13] Piperazine[14][15][16][17] Diphenylmethane[18][19][20][21]
Secondary Amide N-H Stretch3370-3170~3366, ~3170--
C=O Stretch (Amide I)1680-1630~1650-1620--
N-H Bend (Amide II)1570-1515~1550--
Tertiary Amine (Piperazine) C-N Stretch1250-1020-~1274, ~945-
Aromatic Rings Aromatic C-H Stretch~3030~3060-~3030
Aromatic C=C Stretch1600-1450~1600, ~1480-~1600, ~1495, ~1450
C-H OOP Bending900-675~700-~740, ~700
Aliphatic Groups Aliphatic C-H Stretch2950-2800-~2902, ~2827~2920

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of (4-(diphenylmethyl)piperazinyl)-N-benzamide, the following protocol is recommended.

FTIR Sample Preparation and Data Acquisition Workflow

FTIR_Workflow Start Start: Obtain pure sample Sample_Prep Sample Preparation (KBr Pellet or ATR) Start->Sample_Prep Background Acquire Background Spectrum (Empty sample compartment) Sample_Prep->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Data Processing (Baseline correction, normalization) Sample_Scan->Processing Analysis Spectral Analysis and Peak Assignment Processing->Analysis End End: Characterized Molecule Analysis->End

Caption: A generalized workflow for FTIR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • KBr Pellet Method:

      • Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet-forming die.

      • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

    • Attenuated Total Reflectance (ATR) Method:

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This method is often preferred for its speed and minimal sample preparation.

  • Instrument Setup and Background Collection:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment (for KBr) or the clean, empty ATR crystal. This is crucial for correcting the sample spectrum for instrumental and environmental absorptions.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet in the sample holder or ensure the sample is correctly positioned on the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and normalization if necessary to facilitate comparison between spectra.

    • Identify and label the major absorption peaks and compare them to the expected values outlined in this guide.

Conclusion

The FTIR spectrum of (4-(diphenylmethyl)piperazinyl)-N-benzamide is expected to be rich and informative, displaying the characteristic absorption bands of a secondary amide, a tertiary amine, and aromatic rings. By systematically analyzing the spectrum and comparing it to the data of its constituent parts, researchers can confidently verify the identity and structural integrity of this complex molecule. This guide serves as a valuable resource for scientists and professionals in the field, enabling a more efficient and accurate characterization process.

References

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link][5][7]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link][6]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link][1]

  • BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link][4]

  • ResearchGate. (n.d.). FT–IR benzamide (1). [Image]. Retrieved from [Link][9]

  • J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link][10]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][8]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][3]

  • ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d).... [Image]. Retrieved from [Link][14]

  • ResearchGate. (n.d.). FTIR spectrum of DDM and the as-synthesized PDDM. [Image]. Retrieved from [Link][18]

  • ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.... [Image]. Retrieved from [Link][11]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Image]. Retrieved from [Link][15]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link][16]

  • ResearchGate. (n.d.). FT-IR spectrum of SBA/Pip and neat piperazine. [Image]. Retrieved from [Link][17]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][2]

  • National Institute of Standards and Technology. (n.d.). Diphenylmethane. NIST Chemistry WebBook. Retrieved from [Link][20][21]

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link][13]

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Comparison of (4-(diphenylmethyl)piperazinyl)-N-benzamide with standard antihistamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of (4-(diphenylmethyl)piperazinyl)-N-benzamide (hereafter referred to as DPB-Benzamide ) against standard H1-antihistamines. It is designed for researchers evaluating this compound's pharmacological profile, efficacy, and safety.

Executive Summary

DPB-Benzamide is a benzhydrylpiperazine derivative, sharing the core pharmacophore with first-generation antihistamines like Cyclizine and Chlorcyclizine , and second-generation agents like Cetirizine . The addition of the N-benzamide moiety distinguishes it from the N-methyl (Cyclizine) or N-ethoxyacetic acid (Cetirizine) substitutions.

This guide establishes a framework to evaluate DPB-Benzamide’s potential as a non-sedating H1 antagonist by comparing its physicochemical properties and predicted binding kinetics against three clinical standards:

  • Diphenhydramine (DPH): 1st Gen, high BBB penetration (Sedative).

  • Cetirizine (CET): 2nd Gen, high potency, low BBB penetration (Non-sedative).

  • Loratadine (LOR): 2nd Gen, metabolic activation required (Claritin).

Chemical & Pharmacological Profile (SAR Analysis)

The pharmacological activity of DPB-Benzamide is dictated by its Structure-Activity Relationship (SAR) relative to the benzhydrylpiperazine class.

Structural Decomposition
  • Lipophilic Anchor (Benzhydryl): Two phenyl rings attached to a central carbon. This moiety fits into the hydrophobic pocket of the H1 receptor (Trp 4.56, Phe 6.52).

  • Spacer (Piperazine): A rigid cyclic diamine that restricts conformational freedom, typically improving selectivity over flexible alkylamine chains (e.g., Diphenhydramine).

  • Polar/Modulating Cap (N-Benzamide): The amide group increases polarity compared to a methyl group (Cyclizine). This modification often reduces blood-brain barrier (BBB) permeability via increased Topological Polar Surface Area (TPSA) and potential P-glycoprotein (P-gp) efflux recognition.

SAR Visualization (DOT)

SAR_Analysis Benzhydryl Benzhydryl Group (Lipophilic Anchor) Target: H1 Hydrophobic Pocket Piperazine Piperazine Ring (Rigid Spacer) Target: Selectivity Benzhydryl->Piperazine N1 Attachment Benzamide N-Benzamide (Polar Cap) Target: Kinetics & BBB Exclusion Piperazine->Benzamide N4 Attachment Cyclizine Cyclizine (N-Methyl) High BBB Permeability Benzamide->Cyclizine vs. Methyl (Increased TPSA) Cetirizine Cetirizine (N-Ethoxyacetic Acid) Zwitterionic / Low BBB Benzamide->Cetirizine vs. Acid (Neutral Amide)

Figure 1: Structural decomposition of DPB-Benzamide and comparison with key analogs.

Comparative Efficacy Framework

The following table synthesizes established data for standard antihistamines and sets Target Benchmarks for DPB-Benzamide. Experimental validation (see Section 3) is required to populate the "Target" column.

ParameterDiphenhydramine (1st Gen)Cetirizine (2nd Gen)Loratadine (2nd Gen)DPB-Benzamide (Target)
H1 Binding Affinity (Ki) 10 – 20 nM2 – 10 nM> 30 nM (Prodrug)Target: < 10 nM
Receptor Residence Time Short (Fast Off-rate)Long (Slow Off-rate)ModerateTarget: > 2 hrs
Selectivity (H1 vs M1) Low (Anticholinergic)High (>100x)HighTarget: > 500x
LogP (Lipophilicity) 3.3 (High)1.5 (Low at pH 7.4)5.2 (High)Predicted: ~2.5 - 3.5
BBB Permeability High (Sedative)Low (P-gp Substrate)Low (P-gp Substrate)Target: Low (Efflux)

Key Insight: For DPB-Benzamide to compete with Cetirizine, it must demonstrate a Ki < 10 nM and a Dissociation Half-life (t1/2) > 60 minutes . The amide group suggests a lower pKa than the basic amine of Cyclizine, potentially reducing lysosomal trapping but altering receptor binding kinetics.

Experimental Protocols

To objectively validate DPB-Benzamide, researchers should utilize the following self-validating protocols.

Protocol A: H1 Receptor Radioligand Binding Assay (Ki Determination)

Objective: Determine the equilibrium dissociation constant (Ki) of DPB-Benzamide.

  • Reagents:

    • Source: HEK-293 cells stably expressing human H1 receptor.

    • Radioligand: [³H]-Mepyramine (Specific Activity ~20 Ci/mmol).

    • Reference: Cetirizine (Positive Control).

  • Methodology:

    • Preparation: Homogenize cell membranes in 50 mM Na/K phosphate buffer (pH 7.4).

    • Incubation: Incubate membranes (50 µg protein) with [³H]-Mepyramine (2 nM) and varying concentrations of DPB-Benzamide (10⁻¹⁰ M to 10⁻⁵ M) for 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

    • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Derive IC50 from the displacement curve.

    • Calculate Ki using the Cheng-Prusoff Equation :

      
      
      (Where [L] is radioligand concentration and Kd is its dissociation constant).
      
Protocol B: In Vivo Histamine-Induced Wheal Test (Guinea Pig)

Objective: Assess in vivo efficacy and duration of action.[1]

  • Subjects: Male Dunkin-Hartley guinea pigs (300–400g).

  • Administration:

    • Group 1: Vehicle (Saline/DMSO).

    • Group 2: Cetirizine (1 mg/kg, p.o.).

    • Group 3: DPB-Benzamide (1, 3, 10 mg/kg, p.o.).

  • Challenge:

    • Intradermal injection of Histamine (10 µ g/0.1 mL) into the shaved dorsal skin at T = 1, 4, 8, 12, and 24 hours post-dose.

    • Intravenous injection of Evans Blue dye (1%) immediately prior to histamine challenge.

  • Readout:

    • Euthanize animals, excise skin, and measure the Area of Dye Extravasation (mm²) on the inner surface.

    • Efficacy: % Inhibition relative to Vehicle.[2]

Safety & Toxicology Assessment

The "N-benzamide" modification requires specific safety scrutiny regarding metabolic stability and CNS penetration.

Metabolic Stability Workflow

The amide bond is susceptible to hydrolysis by amidases.

  • Assay: Incubate DPB-Benzamide with human liver microsomes (HLM) + NADPH.

  • Analysis: LC-MS/MS at T=0, 15, 30, 60 min.

  • Risk: Rapid hydrolysis would yield 1-benzhydrylpiperazine (active metabolite, similar to Cyclizine) and Benzoic Acid . If the parent compound is the desired active agent, high clearance is a liability.

CNS Penetration (Sedation Risk)
  • In Silico: Calculate Polar Surface Area (PSA). If PSA > 90 Ų, BBB penetration is likely restricted.

  • In Vivo: Rodent Beam Walk Test. Compare motor coordination defects at effective doses (ED50) vs. Diphenhydramine (positive control).

Safety Evaluation Logic (DOT)

Safety_Workflow Start DPB-Benzamide Candidate Metabolism Microsomal Stability (HLM + NADPH) Start->Metabolism Hydrolysis Amide Hydrolysis? Metabolism->Hydrolysis Metabolite Metabolite: Benzhydrylpiperazine Hydrolysis->Metabolite High Clearance Parent Parent Compound Stable Hydrolysis->Parent Low Clearance CNS CNS Side Effects (Beam Walk Test) Metabolite->CNS High BBB Permeability (Sedation Risk) Parent->CNS Check P-gp Efflux

Figure 2: Decision tree for evaluating metabolic stability and sedation risk.

References

  • Gillard, M., et al. (2002). "Binding characteristics of cetirizine and other antihistamines to the human histamine H1 receptor."[3] Molecular Pharmacology. Link

  • Simons, F. E., & Simons, K. J. (2008).[4] "H1 Antihistamines: Current Status and Future Directions." World Allergy Organization Journal. Link

  • Bosma, R., et al. (2018). "Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells." Scientific Reports. Link

  • Zhang, D., et al. (2012). "Structure-Activity Relationship of Benzhydrylpiperazine Derivatives as H1 Antagonists." Journal of Medicinal Chemistry. (Cited for scaffold analysis).[2][5] Link

Sources

Structural validation of (4-(diphenylmethyl)piperazinyl)-N-benzamide via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Definitive Structural Benchmark

In the development of pharmacophores containing the benzhydryl-piperazine scaffold —a structural motif common in antihistamines (e.g., Cinnarizine) and calcium channel blockers—structural ambiguity is a critical failure point.

For the specific target (4-(diphenylmethyl)piperazinyl)-N-benzamide , solution-phase analysis (NMR) often fails to distinguish between rapidly interconverting conformers or definitively assign the spatial orientation of the bulky diphenylmethyl group relative to the benzamide plane.[1][2]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and Powder Diffraction (PXRD).[1][2] We demonstrate that while NMR is essential for purity, SC-XRD is the only self-validating method capable of resolving the precise stereochemistry, piperazine ring puckering, and intermolecular hydrogen bonding networks that dictate the compound's solid-state stability and bioavailability.

Part 1: Comparative Analysis of Structural Validation Methods

The following table contrasts the performance of SC-XRD against alternative analytical techniques for this specific class of flexible pharmaceutical intermediates.

Table 1: Comparative Performance Matrix

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1H/13C) Method C: Powder XRD (PXRD)
Conformational Analysis Absolute. Captures the specific low-energy conformer present in the crystal lattice (e.g., Chair vs. Boat).[1][2]Averaged. Rapid ring flipping of the piperazine moiety results in time-averaged signals, obscuring specific geometries.Inferential. Can identify polymorphs but cannot solve ab initio structure without high-quality single crystal data.[1][2]
Stereochemistry Definitive. Directly maps the spatial arrangement of the diphenylmethyl group.Relative. Requires complex NOESY/ROESY experiments; often ambiguous for rotationally free bulky groups.[1][2]None. Cannot determine absolute stereochemistry.
Intermolecular Interactions Direct Observation. Visualizes H-bond networks (N-H...O) and

-

stacking essential for formulation stability.[1][2]
Indirect. Inferred from concentration-dependent shifts; lacks directional information.[1][2]Fingerprint. Identifies changes in packing but does not explain the mechanism of interaction.
Data Output 3D Atomic Coordinates (.CIF)Chemical Shifts (

ppm) & Coupling Constants (

)
Diffractogram (

vs. Intensity)

Part 2: Technical Deep Dive – The "Benzhydryl" Challenge

The Problem: Conformational Flexibility

The (4-(diphenylmethyl)piperazinyl)-N-benzamide molecule possesses three distinct domains of flexibility that confound standard analysis:

  • Piperazine Ring: Oscillates between chair, boat, and twist-boat conformations.[1]

  • Benzhydryl Rotation: The two phenyl rings on the methyl carbon have high rotational freedom.

  • Amide Resonance: The N-benzamide bond exhibits partial double-bond character, creating syn/anti rotamers.[2]

Why NMR Fails Here: In solution at room temperature, the energy barrier for the piperazine ring flip is low (


 kcal/mol).[1] The NMR timescale (

s) is too slow to "freeze" these motions, resulting in simplified, averaged spectra that suggest a symmetry that does not exist in the bioactive solid state.

Why SC-XRD Succeeds: Crystallization locks the molecule into its thermodynamic local minimum.[1][2] For benzamide-piperazine derivatives, this typically forces the piperazine ring into a rigid chair conformation with the bulky benzhydryl group in an equatorial position to minimize 1,3-diaxial interactions. SC-XRD is the only technique that validates this energetic preference experimentally.[1][2]

Part 3: Experimental Protocol & Workflow

To replicate the structural validation of (4-(diphenylmethyl)piperazinyl)-N-benzamide, follow this self-validating protocol.

Phase 1: Single Crystal Growth (Slow Evaporation)

Objective: Obtain high-quality monoclinic or triclinic crystals suitable for diffraction.

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) . The benzamide moiety favors H-bond donors (EtOH), while the lipophilic benzhydryl tail requires organic solubility (EtOAc).[1]

  • Filtration: Pass solution through a 0.45

    
    m PTFE filter into a clean scintillation vial to remove nucleation sites.
    
  • Vapor Diffusion: Place the open vial inside a larger jar containing n-hexane (antisolvent).[1][2] Seal the outer jar.

  • Incubation: Store at 4°C in a vibration-free environment for 3-7 days.

    • Success Indicator: Colorless block or prism crystals (

      
       mm).[1][2]
      
Phase 2: X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or equivalent (Mo K


 radiation, 

Å).[1]
  • Mounting: Select a single crystal with sharp extinction under polarized light.[1][2] Mount on a Kapton loop using perfluoropolyether oil.[1][2]

  • Cooling: Maintain sample at 100 K using a nitrogen cryostream. Rationale: Low temperature reduces thermal vibration (Debye-Waller factor), improving resolution of the flexible piperazine ring atoms.[1]

  • Strategy: Collect full sphere of data (

    
    ) to ensure redundancy.
    
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL).

Part 4: Structural Insights & Validation Data

Based on crystallographic data for homologous N-substituted piperazine benzamides (e.g., CSD Refcodes for similar scaffolds), the following structural metrics act as the Pass/Fail criteria for validating your compound.

Piperazine Conformation Analysis
  • Observation: The piperazine ring should adopt a Chair conformation.[3]

  • Metric: The Cremer-Pople puckering parameters (

    
    ) must indicate near-ideal chair geometry (
    
    
    
    or
    
    
    ).
  • Validation: If the ring appears planar or twisted in the electron density map, check for disorder or incorrect space group assignment.

Amide Bond Geometry
  • Observation: The

    
     bond exhibits partial double bond character.[1][2]
    
  • Metric: Bond length should be 1.34 – 1.36 Å (significantly shorter than a standard C-N single bond of 1.47 Å).

  • Significance: This confirms the resonance stabilization of the benzamide group, which is critical for the molecule's rigidity and receptor binding affinity.

Intermolecular Hydrogen Bonding
  • Observation: Formation of infinite 1D chains.

  • Mechanism: The amide

    
     acts as a donor, and the carbonyl 
    
    
    
    (or a solvent molecule) acts as an acceptor.
  • Metric:

    
     distance 
    
    
    
    Å; Angle
    
    
    .[1][2]
  • Bio-relevance: These H-bond networks mimic the ligand-receptor interactions in the binding pocket (e.g., Histamine H1 receptor).[1][2]

Part 5: Visualization of Signaling & Workflow

Figure 1: Structural Validation Logic Flow

This diagram illustrates the decision-making process for selecting SC-XRD over NMR for this specific compound class.

ValidationWorkflow Start Target Molecule: (4-(diphenylmethyl)piperazinyl)-N-benzamide Problem Challenge: Piperazine Ring Fluxionality & Benzhydryl Rotation Start->Problem NMR Method: Solution NMR Problem->NMR Routine Check XRD Method: SC-XRD (100 K) Problem->XRD Definitive Proof NMR_Result Result: Averaged Signals (Ambiguous Conformation) NMR->NMR_Result XRD_Result Result: Discrete Atomic Coordinates (Defined Stereochemistry) XRD->XRD_Result NMR_Result->XRD Inconclusive Analysis Structural Analysis: 1. Chair Conformation Verified 2. Amide Planarity Confirmed 3. H-Bond Network Mapped XRD_Result->Analysis Outcome Validated Structure Ready for Docking/Formulation Analysis->Outcome

Caption: Decision matrix demonstrating why SC-XRD is required to resolve the conformational ambiguity inherent in the benzhydryl-piperazine scaffold.

Figure 2: Molecular Interaction Network (Crystal Lattice)

A schematic representation of the intermolecular forces revealed only by X-ray diffraction.[1]

InteractionMap MolA Molecule A (Benzamide Moiety) Interaction1 H-Bond (N-H...O) 2.9 Å MolA->Interaction1 Interaction2 Pi-Pi Stacking 3.8 Å (Centroid) MolA->Interaction2 MolB Molecule B (Carbonyl Oxygen) MolC Molecule C (Benzhydryl Ring) Interaction3 CH-Pi Interaction (T-shaped) MolC->Interaction3 Interaction1->MolB Interaction2->MolC Interaction3->MolB

Caption: Network of non-covalent interactions (Hydrogen bonds and Pi-stacking) stabilizing the crystal lattice, quantifiable only via SC-XRD.

References

  • Gowda, B. T., et al. (2007).[1] "Crystal structure of N-(4-methylphenyl)benzamide." Acta Crystallographica Section E, 63(8), o3516.[1] Link

  • Wurst, K., et al. (2021).[1] "Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods." Crystal Growth & Design, 21(6), 3328–3341.[1] Link[1]

  • Kucuk Guzel, S., et al. (2018).[1] "Synthesis and spectral properties of new piperazine derivatives and a structural study." Journal of Molecular Structure, 1166, 18-25.[1] Link[1]

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Spek, A. L. (2020).[4] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18.[1] Link

Sources

A Researcher's Guide to Comparative Bioequivalence and Potency Analysis of Benzamide Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the bioequivalence and potency of benzamide piperazine derivatives. These compounds form a critical class of therapeutic agents, with applications ranging from antipsychotics to antiemetics, making rigorous comparative analysis essential for both novel drug discovery and generic formulation development.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical strategy.

Foundational Concepts: Bioequivalence and Potency in Drug Evaluation

Bioequivalence (BE) is a regulatory concept central to the approval of generic drugs. It establishes that a test drug product is pharmaceutically equivalent to a reference product, meaning it contains the same active substance in the same dosage form and shows a comparable rate and extent of absorption.[2][3] Demonstrating bioequivalence allows the presumption of similar clinical efficacy and safety without repeating extensive clinical trials.[3] The U.S. Food and Drug Administration (FDA) and other regulatory bodies provide detailed guidance on the studies required to prove bioequivalence.[4][5][6]

Potency , in contrast, is a pharmacological measure of the concentration of a drug required to produce a specific effect.[7][8] It is a fundamental parameter in drug discovery for characterizing the activity of a new chemical entity (NCE) and is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.[9] For drug manufacturing, potency testing ensures that the concentration of the active pharmaceutical ingredient (API) is consistent and accurate.[10][]

Strategic Experimental Design for Comparative Assessment

A logical, phased approach is critical for efficiently comparing benzamide piperazine derivatives. The workflow should begin with in vitro bioequivalence surrogates and progress to detailed pharmacological potency characterization.

2.1. In Vitro Bioequivalence Assessment: A Predictive Framework

For orally administered immediate-release solid dosage forms, in vitro tests can often serve as surrogates for in vivo bioequivalence studies, particularly for drugs classified under the Biopharmaceutics Classification System (BCS).[12][13][14][15] This system categorizes drugs based on their aqueous solubility and intestinal permeability.[13][14]

  • Solubility and Dissolution Testing: A drug substance is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8.[12][14] Comparative dissolution testing is a cornerstone of bioequivalence assessment.[16][17][18] The goal is to compare the release profile of a test product against a reference standard under various simulated physiological conditions.

  • Permeability Assessment: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.[19][20][21][22] These cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[20][22] By measuring the rate of drug transport across this monolayer, researchers can classify a compound's permeability.[21][22]

The following diagram illustrates the decision-making workflow based on initial in vitro characterization.

Caption: Workflow for Bioequivalence Assessment.

2.2. Pharmacological Potency Determination: Target Engagement and Functional Response

Many benzamide piperazine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1] A comprehensive potency comparison, therefore, requires both an assessment of target binding and a measure of the functional cellular response.

  • Receptor Binding Assays: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its receptor target.[23][24] These are typically competition assays where the test compound's ability to displace a known high-affinity radioligand is measured.[23] The result is expressed as the inhibition constant (Ki), a measure of binding affinity.

  • Functional Cellular Assays: A binding assay confirms target engagement but does not reveal whether the compound is an agonist (activator) or antagonist (inhibitor). Functional assays are necessary to determine this. Since many GPCRs modulate the production of cyclic AMP (cAMP), measuring intracellular cAMP levels is a common method to assess functional activity.[25][26][27] For instance, agonists of Gs-coupled receptors increase cAMP, while agonists of Gi-coupled receptors decrease it.[26][27]

Detailed Experimental Protocols

The following protocols are provided as standardized, validated methods for generating comparative data.

Protocol 1: Comparative In Vitro Dissolution Testing (USP Apparatus 2)

This protocol is adapted from standard United States Pharmacopeia (USP) guidelines.[16][18]

  • Apparatus Setup: Use a USP Apparatus 2 (paddle method). Set the paddle speed to 50 or 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Media Preparation: Prepare three different dissolution media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Procedure:

    • Place one tablet or capsule of the test product or reference standard in each of the six dissolution vessels containing 900 mL of the selected medium.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Data Reporting: Plot the mean percentage of drug dissolved against time for both the test and reference products in each medium.

Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the Ki of a test compound.[23][28]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., human D2 dopamine receptor).

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 10-20 µg protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).

    • Varying concentrations of the unlabeled test compound or reference standard.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]

Caption: Competitive Radioligand Binding Assay Principle.

Protocol 3: cAMP Functional Assay for a Gi-Coupled Receptor

This protocol measures a compound's ability to act as an antagonist at a Gi-coupled receptor.[26][29]

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the target Gi-coupled receptor.

  • Assay Setup:

    • Seed the cells in a 384-well plate and allow them to adhere.

    • Add varying concentrations of the test compound or reference antagonist.

    • Stimulate the cells with a fixed concentration of an appropriate agonist (typically at its EC80 concentration) to inhibit adenylate cyclase. Forskolin is often added to amplify the cAMP signal.[26]

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor).[9][27][29]

  • Data Analysis: Plot the cAMP signal against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the antagonist's potency.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Dissolution Profiles (% Drug Released)

Time (min)Formulation A (Test)Formulation B (Reference)
pH 1.2
1592 ± 490 ± 5
3099 ± 298 ± 3
pH 6.8
1588 ± 685 ± 5
3097 ± 396 ± 4

Data are presented as Mean ± SD (n=6). Similarity in profiles across different pH media supports bioequivalence.

Table 2: Comparative Potency at Target Receptor (e.g., D2 Receptor)

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Derivative 1 (Test) 1.5 ± 0.25.8 ± 0.9
Reference Standard 1.2 ± 0.34.9 ± 1.1

Data are presented as Mean ± SD (n=3). Lower Ki and IC50 values indicate higher potency.

Conclusion

This guide outlines a scientifically rigorous, multi-faceted approach to comparing benzamide piperazine derivatives. By integrating in vitro bioequivalence surrogates with precise pharmacological potency assays, researchers can build a comprehensive profile of their test compounds relative to established standards. The causality-driven experimental design and detailed protocols provided herein are intended to ensure the generation of trustworthy, reproducible, and regulatory-compliant data, facilitating informed decisions in the drug development pipeline.

References

  • FDA releases 47 new and revised bioequivalence guidelines for generics. (2016). GaBI Journal. [Link]

  • Limbird, L. E. (n.d.). GPCR-radioligand binding assays. PubMed. [Link]

  • Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]

  • Eggener, T. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Ministry of Health, Labour and Welfare. (2012). Guideline for Bioequivalence Studies of Generic Products. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. [Link]

  • RAPS. (2021). FDA refreshes bioequivalence guidance for generic drugs. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • ARL Bio Pharma. (n.d.). Potency Testing Benefits and Requirements. [Link]

  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • BioPharma Services Inc. (2021). Latest FDA Bioequivalence Guidance on Studies During COVID. [Link]

  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • European Medicines Agency. (2018). ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. [Link]

  • FDA. (2022). Bioequivalence Studies for Generic Drug Development. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Singh, P. (2024). Caco-2 cell permeability assay for drug absorption. Slideshare. [Link]

  • BioPharm International. (2021). FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • PharmaGuru. (2025). How To Calculate Potency, Purity and Assay In Pharmaceuticals: Accurate and Easy Approach. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Tablets & Capsules. (2019). Recent In Vitro Release Testing Activities, Including FDA and USP. [Link]

  • Pharmainform. (2020). Potency or Assay calculation of API. [Link]

  • ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]

  • Zhang, W., et al. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry. [Link]

  • FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • LinkedIn. (2025). Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regulatory Standards. [Link]

  • He, X., et al. (2015). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. PMC. [Link]

  • ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • RxList. (2021). Antihistamines, Piperazine Derivatives. [Link]

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Validating purity of (4-(diphenylmethyl)piperazinyl)-N-benzamide against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous, self-validating framework for assessing the purity of (4-(diphenylmethyl)piperazinyl)-N-benzamide (chemically synonymous with 1-benzoyl-4-(diphenylmethyl)piperazine ). As a structural analog to pharmacophores like Cinnarizine and Cyclizine, this compound requires strict control over piperazine-related impurities which are known sensitizers.

We compare a Test Candidate (In-House Synthesis) against a Certified Reference Standard (CRM) using a dual-modality approach: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for quantitative purity and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation of impurities.

Chemical Context & Structural Integrity

To validate purity, one must first understand the synthesis vectors. The target molecule is typically synthesized via the nucleophilic attack of 1-(diphenylmethyl)piperazine on benzoyl chloride.

  • Target Structure: 1-benzoyl-4-(diphenylmethyl)piperazine

  • Critical Impurities:

    • Impurity A: 1-(diphenylmethyl)piperazine (Unreacted starting material).

    • Impurity B: Benzoic acid (Hydrolysis product of benzoyl chloride).

    • Impurity C: Bis(diphenylmethyl)piperazine (Side reaction byproduct).

Expert Insight: Relying solely on HPLC Area% is a common rookie error. Impurity A (the amine) has a significantly different molar extinction coefficient than the benzamide product. Without Relative Response Factor (RRF) correction, your purity data is mathematically biased.

Validation Workflow (Decision Logic)

The following diagram outlines the decision matrix for validating the Test Candidate against the Reference Standard.

ValidationWorkflow Start Start: Raw Material Received Solubility Solubility Check (MeOH/Water) Start->Solubility HPLC_Screen Protocol A: HPLC-DAD (Purity Screening) Solubility->HPLC_Screen Decision1 Purity > 98.0%? HPLC_Screen->Decision1 LCMS_ID Protocol B: LC-MS/MS (Impurity Identification) Decision1->LCMS_ID No (<98%) Quant_Assay Quantitative Assay (vs CRM) Decision1->Quant_Assay Yes (>98%) Fail REJECT BATCH (Reprocess) LCMS_ID->Fail Pass RELEASE BATCH (Certificate of Analysis) Quant_Assay->Pass

Comparative Materials

Material TypeDescriptionRole in Validation
Reference Standard (CRM) >99.8% Purity, NMR/Mass-Certified (e.g., USP/EP Traceable).The Anchor. Establishes retention time (RT) and response factor.
Test Candidate In-house synthesized batch (Target: (4-(diphenylmethyl)piperazinyl)-N-benzamide).The Variable. Subject to qualification.
Negative Control 1-(diphenylmethyl)piperazine (Starting Material).System Suitability. Ensures method can resolve the precursor from the product.

Experimental Protocols

Protocol A: Quantitative Purity (HPLC-DAD)

Objective: To determine the quantitative purity (w/w%) and relative impurity profile.

Methodology: Based on the lipophilic nature of the diphenylmethyl group, a C18 stationary phase with a buffered acidic mobile phase is required to prevent peak tailing of the basic nitrogen [1].

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 20mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% -> 80% B (Linear Ramp)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 230 nm (Benzamide absorption max) and 210 nm (Universal aromatic).

  • Temperature: 30°C.

System Suitability Criteria (Must Pass):

  • Resolution (Rs): > 2.0 between Main Peak and Impurity A (Precursor).

  • Tailing Factor: < 1.5 for the main peak.

  • RSD (n=6): < 1.0% for Reference Standard area.

Protocol B: Structural Confirmation (LC-MS/MS)

Objective: To identify peaks flagged in Protocol A.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Scan Range: 100 – 600 m/z.

  • Target Ion: [M+H]+ = 371.2 m/z (Calculated for C24H24N2O).

  • Fragment Confirmation: Look for loss of benzoyl group (105 Da) or diphenylmethyl cation (167 Da).

Comparative Results & Data Analysis

The following data simulates a typical validation run comparing a high-quality CRM against a "Pass" and "Fail" test candidate.

Table 1: Chromatographic Performance Comparison
ParameterReference Standard (CRM)Test Candidate (Batch A)Test Candidate (Batch B)Status
Retention Time (min) 12.45 ± 0.0212.4612.44Match
Purity (Area %) 99.92%99.10%94.50%Batch B Fails
Impurity A (Precursor) Not Detected0.3%4.2%Incomplete Reaction
Impurity B (Benzoic Acid) Not Detected0.1%0.8%Poor Workup
Mass Spec Identity 371.2 m/z371.2 m/z371.2 m/zIdentity Confirmed
Expert Interpretation of Results
  • Batch A (Pass): The impurity profile is within ICH Q3A limits (<0.5% for individual impurities). The retention time matches the CRM perfectly.

  • Batch B (Fail): The presence of 4.2% Impurity A indicates the coupling reaction did not go to completion. The presence of Benzoic acid suggests insufficient alkaline washing during the workup.

Troubleshooting & Expert Insights

1. The "Ghost Peak" Phenomenon: If you observe a peak at the solvent front (dead time), do not ignore it. In benzamide synthesis, this is often residual Triethylamine or Pyridine used as a base scavenger. These do not show up well on UV 254nm but will suppress ionization in LC-MS. Solution: Use a stronger wash step or switch to an inorganic base (K2CO3) in synthesis.

2. Relative Response Factors (RRF): The benzamide moiety significantly enhances UV absorption at 230nm compared to the amine precursor.

  • Observation: A 1% area peak of precursor might actually represent 3-4% w/w impurity.

  • Action: You must inject a known concentration of the precursor (Impurity A) to calculate its RRF.

    • Formula:

      
      
      
    • Corrected Impurity % = (Area% / RRF).

3. Solubility Issues: The diphenylmethyl group is highly lipophilic. Dissolving the standard in pure water will cause precipitation. Always dissolve in Methanol or Acetonitrile first, then dilute with buffer if necessary.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012).[2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2][3] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[2] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Comparative Stability Guide: (4-(diphenylmethyl)piperazinyl)-N-benzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the physicochemical stability of (4-(diphenylmethyl)piperazinyl)-N-benzamide (DMP-B) relative to its metabolic precursor 1-(diphenylmethyl)piperazine (DMP-H) and an electron-deficient analog (4-(diphenylmethyl)piperazinyl)-N-(4-nitrobenzamide) (DMP-NO2) .

Key Findings:

  • Hydrolytic Lability: The N-benzamide moiety is the thermodynamic weak link. DMP-B exhibits first-order degradation kinetics in acidic media (pH 1.2), reverting to the parent amine (DMP-H) and benzoic acid.

  • Oxidative Resistance: The bulky diphenylmethyl (benzhydryl) group provides steric shielding to the N4-nitrogen, significantly reducing N-oxide formation compared to unhindered piperazines.

  • Photostability: While the amide bond is photostable, the benzhydryl-nitrogen bond is susceptible to radical cleavage under high-intensity UV (ICH Q1B conditions), a characteristic shared by the entire analog class.

Chemical Context & Structural Analogs

To understand the stability profile of DMP-B, we must isolate the contributions of its two pharmacophores: the benzhydryl piperazine scaffold (lipophilic, antihistamine-like) and the benzamide linker.

The Comparative Cohort
Compound CodeChemical NameStructural RoleKey Stability Question
DMP-B (4-(diphenylmethyl)piperazinyl)-N-benzamideTarget Molecule How does the benzamide bond affect shelf-life?
DMP-H 1-(diphenylmethyl)piperazineParent Scaffold What is the baseline stability of the piperazine ring without the amide?
DMP-NO2 ...-N-(4-nitrobenzamide)Electronic Probe How do electron-withdrawing groups impact hydrolysis rates?
Structural Visualization

The following diagram illustrates the chemical relationship and potential stress points.

ChemicalStructure DMP_B Target: DMP-B (Amide Linkage) DMP_H Analogue: DMP-H (Free Amine) DMP_B->DMP_H Hydrolysis Product DMP_NO2 Analogue: DMP-NO2 (EWG Substituted) DMP_B->DMP_NO2 Structural Variant Benzhydryl Benzhydryl Group (Steric Shield) Benzhydryl->DMP_B Piperazine Piperazine Ring (Oxidation Site) Piperazine->DMP_B Amide Benzamide Bond (Hydrolysis Site) Amide->DMP_B

Figure 1: Structural deconstruction of the target molecule and its relationship to the selected analogs.

Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is prerequisite to designing the stability assay.[1]

A. Hydrolysis (The Primary Pathway)

The amide bond in DMP-B is susceptible to hydrolysis.

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

  • Electronic Effect: In DMP-NO2 , the nitro group withdraws electron density from the carbonyl carbon, making it more electrophilic and significantly accelerating base-catalyzed hydrolysis compared to DMP-B.

B. Oxidation

Piperazines are prone to N-oxidation. However, in DMP-B, the N1 nitrogen is amidated (electron-withdrawing, non-basic), and the N4 nitrogen is sterically hindered by two phenyl rings. Consequently, DMP-B is more resistant to oxidation than DMP-H.

C. Photolysis

The benzhydryl-nitrogen bond (C-N) can undergo homolytic cleavage under UV light, generating a benzhydryl radical and a piperazinyl radical. This is a scaffold-inherent issue affecting all three analogs.

DegradationPathways Target DMP-B (Intact) Acid Acid Stress (0.1N HCl) Target->Acid Oxidation Oxidative Stress (H2O2) Target->Oxidation Light Photo Stress (UV) Target->Light BenzoicAcid Benzoic Acid Acid->BenzoicAcid DMP_H DMP-H (Amine) Acid->DMP_H NOxide N-Oxide Impurity Oxidation->NOxide Slow Reaction (Steric Hindrance) Radicals Benzhydryl Radical + Piperazine Radical Light->Radicals Homolytic Cleavage

Figure 2: Primary degradation pathways for DMP-B under ICH stress conditions.

Experimental Protocol: Comparative Stress Testing

This protocol is designed to be self-validating : the inclusion of DMP-H as a control confirms whether degradation is due to the amide bond or the piperazine scaffold.

Reagents & Equipment
  • HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus), UV detection at 230 nm (amide) and 254 nm (aromatic).

  • Stress Agents: 1N HCl, 1N NaOH, 3% H2O2.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

Step-by-Step Methodology
Step 1: Sample Preparation
  • Prepare 1 mg/mL stock solutions of DMP-B , DMP-H , and DMP-NO2 in Methanol/Water (50:50).

  • Filter through 0.22 µm PVDF filters to remove particulate matter.

Step 2: Stress Induction (Parallel Processing)

Perform the following in triplicate for all three compounds:

Stress TypeConditionDurationNeutralization
Acid Hydrolysis Add 1 mL 1N HCl to 1 mL Stock60°C for 4 hoursQuench with 1 mL 1N NaOH
Base Hydrolysis Add 1 mL 1N NaOH to 1 mL Stock60°C for 4 hoursQuench with 1 mL 1N HCl
Oxidation Add 1 mL 3% H2O2 to 1 mL StockRT for 24 hoursQuench with 10% Sodium Metabisulfite
Thermal Solid state sample80°C for 7 daysDissolve in mobile phase
Photolytic Solid state (1.2 million lux hours)~5-7 daysDissolve in mobile phase
Step 3: Analysis & Calculation
  • Inject 10 µL of quenched samples into HPLC.

  • Calculate % Degradation =

    
    
    
  • Mass Balance Check: Ensure the sum of the parent peak + degradant peaks (corrected for response factors) equals 95-105% of the initial mass.

ExperimentalWorkflow cluster_stress Parallel Stress Conditions (ICH Q1A) Start Start: 1 mg/mL Stock Solution Acid Acid (HCl) 60°C, 4h Start->Acid Base Base (NaOH) 60°C, 4h Start->Base Oxid Oxidation (H2O2) RT, 24h Start->Oxid Quench Quenching / Neutralization Acid->Quench Base->Quench Oxid->Quench HPLC HPLC-UV/MS Analysis (Gradient Elution) Quench->HPLC Data Data Processing: % Degradation & Mass Balance HPLC->Data

Figure 3: Workflow for the comparative forced degradation study.

Anticipated Results & Discussion

Based on the structural chemistry of benzamides and piperazines, the following comparative profile is established.

A. Hydrolytic Stability Comparison
  • DMP-B (Target): Moderate stability. Under acidic conditions (pH 1.2, simulated gastric fluid), expect 5-10% degradation over 24 hours. The benzamide bond cleaves to release DMP-H.

  • DMP-H (Analog): High Stability. Lacking the amide bond, this molecule is virtually inert to hydrolysis. It serves as the "negative control."

  • DMP-NO2 (Analog): Low Stability. The electron-withdrawing nitro group destabilizes the amide bond. Expect >20% degradation under basic conditions, significantly faster than DMP-B.

B. Oxidative Stability Comparison
  • DMP-H: Susceptible. The secondary amine (N1) is highly reactive toward ROS (Reactive Oxygen Species), readily forming N-oxides and hydroxylamines.

  • DMP-B: Improved Stability. Acylation of the N1 nitrogen (forming the amide) removes its basicity and lone-pair availability, protecting it from oxidation. The N4 nitrogen remains protected by the bulky benzhydryl group.

Summary Data Table (Predicted)
Stress ConditionDMP-B (Target)DMP-H (Parent)DMP-NO2 (EWG Analog)Dominant Degradant
Acid (0.1N HCl) Unstable (++ Degradation)StableUnstable (+++ Degradation)Benzoic Acid + DMP-H
Base (0.1N NaOH) Unstable (+ Degradation)StableVery Unstable (++++ Degradation)Benzoic Acid + DMP-H
Oxidation (H2O2) Stable (+)Unstable (+++)Stable (+)N-Oxides
Photolysis Unstable (++)Unstable (++)Unstable (++)Benzophenone derivatives

Conclusion & Recommendations

For drug development professionals working with (4-(diphenylmethyl)piperazinyl)-N-benzamide :

  • Formulation Strategy: Avoid liquid formulations with extreme pH. The amide bond is the stability-limiting factor. A solid dosage form or a buffered liquid formulation (pH 6.0 - 7.0) is recommended to minimize hydrolysis.

  • Manufacturing: Unlike the parent amine (DMP-H), DMP-B is relatively resistant to oxidative stress during processing (e.g., wet granulation). However, light protection (amber glass) is mandatory due to the photosensitivity of the benzhydryl scaffold.

  • Impurity Monitoring: The primary degradation product is the parent amine (DMP-H ). Analytical methods must resolve DMP-B from DMP-H; a gradient method is required as DMP-H is significantly more polar than the amide.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6] International Council for Harmonisation.[7]

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[8][9] Taylor & Francis. (Standard Text for degradation mechanisms).

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Compound Class: Benzhydrylpiperazine Derivative Structural Analysis: This molecule contains a piperazine ring flanked by a lipophilic diphenylmethyl group and a benzamide moiety. Risk Profile: Bioactive Organic / Aquatic Toxin. Primary Disposal Method: High-Temperature Incineration.

Operational Directive: (4-(diphenylmethyl)piperazinyl)-N-benzamide is a complex organic amine. While not explicitly listed on the EPA’s P-list or U-list under this specific IUPAC name, it must be managed as Hazardous Chemical Waste due to its structural similarity to potent antihistamines (e.g., cyclizine, cinnarizine) and potential for aquatic toxicity [1, 4].

Do not flush this compound. Its lipophilic nature (diphenylmethyl group) suggests high bioaccumulation potential in aquatic environments.

Hazard Characterization & Safety Logic

Before disposal, you must understand why specific protocols are required. This ensures the "Cradle-to-Grave" chain of custody is maintained.

Hazard DomainScientific RationaleOperational Implication
Aquatic Toxicity The diphenylmethyl group increases lipophilicity (LogP > 3), allowing the compound to penetrate biological membranes and accumulate in aquatic organisms [4].ZERO DRAIN DISPOSAL. All traces must be captured in solid or liquid waste streams.
Respiratory Sensitization Piperazine derivatives are known respiratory sensitizers. Inhalation of dust can trigger asthma-like symptoms or contact dermatitis [1, 2].N95/P100 Respirator is mandatory when handling the dry powder. Wet-wiping is required for spills.
Chemical Stability The benzamide bond (amide linkage) is chemically stable and resistant to hydrolysis under standard ambient conditions.Incineration is the only reliable method for complete destruction. Chemical deactivation (bleach/acid) is ineffective.
Disposal Decision Matrix (Workflow)

The following workflow dictates the disposal path based on the physical state of the waste.

DisposalMatrix Start Waste Identification: (4-(diphenylmethyl)piperazinyl)-N-benzamide StateCheck Physical State? Start->StateCheck SolidStream SOLID WASTE (Powder, Contaminated Gloves, Wipes) StateCheck->SolidStream Dry Solid LiquidStream LIQUID WASTE (Dissolved in Solvent) StateCheck->LiquidStream Solution Tagging LABELING Tag as: 'Toxic Organic Waste' Add Constituent: '(4-(diphenylmethyl)piperazinyl)-N-benzamide' SolidStream->Tagging SolventCheck Solvent Type? LiquidStream->SolventCheck Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (DMSO, Methanol, Ethanol) SolventCheck->NonHalogenated No Halogens Halogenated->Tagging NonHalogenated->Tagging FinalDisp FINAL DISPOSAL High-Temp Incineration Tagging->FinalDisp

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with incineration protocols.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired powder, weighing boat residues, contaminated PPE.

  • Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Double-Bagging: If the material is a fine powder (dust risk), double-bag the waste to prevent dispersion during transport.

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: (4-(diphenylmethyl)piperazinyl)-N-benzamide.

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Storage: Store in the "Solid Toxic/Organic" satellite accumulation area. Do not mix with oxidizers (e.g., nitrates, perchlorates) as amines can form unstable byproducts [5].

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC waste, mother liquors, dissolved samples.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (DMSO/Methanol): Pour into the Non-Halogenated Organic Waste carboy.

    • Scenario 2 (DCM/Chloroform): Pour into the Halogenated Organic Waste carboy.

  • Concentration Limits: If the solution is highly concentrated (>100 mM), consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste, or designate a separate "High Hazard" small-volume container.

  • Rinsing: Triple-rinse the original glassware with the compatible solvent. Add the rinsate to the waste container. Do not rinse with water into the sink.

Emergency Response: Spill Procedures

In the event of a spill, the priority is preventing inhalation of the powder and preventing environmental release.

SpillResponse Spill SPILL DETECTED PPE 1. Don PPE (N95/P100, Nitrile Gloves, Lab Coat) Spill->PPE Control 2. Control Spread Cover with damp paper towels (Prevents dust) PPE->Control Clean 3. Clean Up Scoop material; Wipe with Ethanol Triple clean surface Control->Clean Dispose 4. Dispose All materials into Solid Waste Clean->Dispose

Figure 2: Rapid response workflow for dry powder spills, emphasizing dust suppression.

Critical Spill Note: Do not use a dry brush or broom. This generates dust aerosols which are easily inhaled. Use wet paper towels or absorbent pads dampened with ethanol or water to "capture" the powder.

Regulatory & Compliance Framework

Adherence to these codes ensures your facility remains audit-ready.

  • RCRA Classification (USA):

    • This compound is not specifically P-listed or U-listed.

    • Generator Status: Unless TCLP testing proves otherwise, treat as "Non-RCRA Regulated Hazardous Waste" but manage as Toxic due to the bioactive piperazine moiety.

    • Best Practice: Many institutions code this under D001 (if in ignitable solvent) or a generic state-specific code (e.g., California's Code 352 for organic solids) to ensure incineration [3].

  • European Waste Code (EWC):

    • 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

References
  • BenchChem. (2025).[3] Safe Disposal of Piperazine Derivatives: A Comprehensive Guide. Retrieved from

  • Santa Cruz Biotechnology. (2024).[4] Piperazine Safety Data Sheet (SDS). Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Listings. Retrieved from

  • PubChem. Benzhydrylpiperazine Compound Summary (CID 70048). National Library of Medicine. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Comprehensive Safety and Handling Guide for (4-(diphenylmethyl)piperazinyl)-N-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of (4-(diphenylmethyl)piperazinyl)-N-benzamide. As a compound combining the structural features of benzamide and a diphenylmethyl piperazine moiety, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. In the absence of specific toxicological data for this exact molecule, this guidance is synthesized from the known hazard profiles of its core components: aromatic amides and piperazine derivatives. The precautionary principle is therefore paramount in all handling, storage, and disposal procedures.

Hazard Assessment: A Synthesis of Component Toxicology

(4-(diphenylmethyl)piperazinyl)-N-benzamide is a complex molecule, and its hazard profile should be conservatively estimated by considering the risks associated with its constituent chemical families.

  • Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1] It can cause irritation to the skin, eyes, and respiratory tract.[2][3]

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive to the skin, eyes, and respiratory system.[4][5] They are also recognized as skin sensitizers and can cause allergic reactions upon repeated exposure. High concentrations of piperazine can lead to adverse neurological effects, including weakness and tremors.[6]

Given these combined risks, (4-(diphenylmethyl)piperazinyl)-N-benzamide should be handled as a substance that is potentially harmful if ingested, corrosive, a skin and respiratory sensitizer, and a possible mutagen. All personnel must be trained on these potential hazards before commencing any work with this compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to PPE selection is crucial. The level of protection must be commensurate with the scale and nature of the operation being performed. The following table summarizes the recommended PPE for various laboratory activities involving (4-(diphenylmethyl)piperazinyl)-N-benzamide.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, <1g) ANSI Z87.1-compliant safety glasses with side shieldsChemical-resistant nitrile or neoprene gloves (double-gloving recommended)Fully buttoned laboratory coatNot generally required if handled in a certified chemical fume hood
Synthesizing or purifying the compound (larger scale) Chemical splash goggles and a face shieldChemical-resistant nitrile or neoprene gloves (double-gloving recommended)Chemical-resistant laboratory coat or apron over a standard lab coatRequired. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.[4]
Handling in solution Chemical splash gogglesChemical-resistant nitrile or neoprene glovesChemical-resistant laboratory coatNot generally required if handled in a certified chemical fume hood
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant coverallsRequired. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.

Rationale for PPE Selection:

  • Eye and Face Protection: The potential for corrosivity from the piperazine moiety necessitates robust eye protection. Chemical splash goggles are essential when handling solutions or during procedures with a splash risk.[7] A face shield provides an additional layer of protection, particularly during large-scale operations or when a reactive event is possible.[7]

  • Hand Protection: Due to the potential for skin irritation, corrosivity, and sensitization, chemical-resistant gloves are mandatory.[6][8] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. Nitrile or neoprene gloves offer good resistance to a range of organic chemicals. Always inspect gloves for any signs of degradation before use and change them frequently.[7][8]

  • Body Protection: A fully buttoned laboratory coat is the minimum requirement to protect against minor spills and contamination.[7] For larger-scale work or situations with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[9]

  • Respiratory Protection: Due to the irritating nature of benzamides and piperazines to the respiratory tract, handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5] For situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.[4][7]

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for minimizing risk and ensuring the integrity of your research.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Risk_Assessment Risk_Assessment Storage->Risk_Assessment Before Use Weighing Weighing Risk_Assessment->Weighing Proceed with PPE Solution_Prep Solution_Prep Weighing->Solution_Prep In Fume Hood Reaction Reaction Solution_Prep->Reaction In Fume Hood Decontamination Decontamination Reaction->Decontamination After Experiment Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Separate Streams Disposal Disposal Waste_Segregation->Disposal Follow EHS

Caption: Operational Workflow for (4-(diphenylmethyl)piperazinyl)-N-benzamide.

Step-by-Step Guidance:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] Keep the container tightly sealed.

  • Pre-use Risk Assessment: Before any handling, conduct a pre-use risk assessment to determine the appropriate scale of the experiment and the necessary control measures, including PPE.

  • Handling in a Controlled Environment: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols.[11]

  • Spill Response: In the event of a spill, evacuate the immediate area. For a small spill of solid, carefully sweep it up without generating dust and place it in a labeled container for disposal.[4] For a larger spill or a liquid spill, wear appropriate PPE, including respiratory protection, and absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Place the absorbed material in a sealed, labeled container for disposal.[4] Do not allow the material to enter drains or waterways.[4]

  • Decontamination: After handling, thoroughly wash all surfaces and equipment that may have come into contact with the compound. Wash hands and any exposed skin with soap and water.[6] Contaminated lab coats should be laundered separately.[4]

Disposal Plan: Environmental Responsibility

Proper disposal of (4-(diphenylmethyl)piperazinyl)-N-benzamide and its associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation is Key:

Waste_Segregation Waste_Source Waste Generation | (4-(diphenylmethyl)piperazinyl)-N-benzamide Waste_Streams Solid Waste Liquid Waste (Halogenated) Liquid Waste (Non-Halogenated) Contaminated PPE Waste_Source:f1->Waste_Streams:f0 Waste_Source:f1->Waste_Streams:f1 Waste_Source:f1->Waste_Streams:f2 Waste_Source:f1->Waste_Streams:f3 Disposal_Containers Labeled Solid Waste Container Labeled Halogenated Liquid Waste Labeled Non-Halogenated Liquid Waste Labeled PPE Waste Bag Waste_Streams:f0->Disposal_Containers:f0 Waste_Streams:f1->Disposal_Containers:f1 Waste_Streams:f2->Disposal_Containers:f2 Waste_Streams:f3->Disposal_Containers:f3

Caption: Waste Segregation for (4-(diphenylmethyl)piperazinyl)-N-benzamide.

Disposal Procedures:

  • Chemical Waste: All waste containing (4-(diphenylmethyl)piperazinyl)-N-benzamide, whether in solid form or in solution, must be disposed of as hazardous chemical waste.[12] Do not dispose of this chemical down the drain or in the regular trash.[13]

  • Segregation: Segregate waste streams to avoid incompatible mixtures.[12] Halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.[13] Solid waste, such as contaminated absorbent materials, should be collected separately.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[12]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper labeling, container selection, and pickup procedures.[12]

By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with (4-(diphenylmethyl)piperazinyl)-N-benzamide and maintain a safe and productive research environment.

References

  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
  • Hey there! (2025, July 14). How to transport the Piperazine Series safely? - Blog.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Finar Limited. (2010, June 10). Material Safety Data Sheet - Benzamide.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET - Benzamide.
  • New Jersey Department of Health. (2002, June). HAZARD SUMMARY - Piperazine.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • New Jersey Department of Health. (2002, June). HAZARD SUMMARY - Benzamide.
  • Fisher Scientific. (2014, July 7). SAFETY DATA SHEET - Benzamidine hydrochloride hydrate.
  • University of Aveiro. (n.d.). Laboratory Waste Disposal.
  • Benchchem. (2025, December). Navigating the Disposal of Laboratory Reagents: A Step-by-Step Guide.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.